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  • Product: Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate
  • CAS: 1072944-80-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Hypothesized Mechanism of Action of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate

For: Researchers, Scientists, and Drug Development Professionals Abstract Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate is a synthetic small molecule belonging to the diverse and pharmacologically significant...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate is a synthetic small molecule belonging to the diverse and pharmacologically significant class of thiazole derivatives. While direct experimental studies elucidating the specific mechanism of action of this compound are not extensively available in current literature, a comprehensive analysis of structurally related analogs allows for the formulation of a robust hypothesized mechanism. This guide synthesizes findings from a broad range of studies on 4-phenylthiazole and 2-methylthiazole-5-carboxylate derivatives to propose potential biological targets and signaling pathways. The primary hypothesized mechanisms center on anti-inflammatory and anticancer activities, common to this class of compounds. This document provides a detailed exploration of these potential mechanisms, supported by structure-activity relationship (SAR) insights and suggested experimental protocols for validation.

Introduction to the Thiazole Scaffold

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1] This scaffold is present in numerous FDA-approved drugs and a multitude of experimental therapeutics, demonstrating a wide spectrum of biological activities including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2] The versatility of the thiazole nucleus allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] The subject of this guide, Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate, incorporates key structural features commonly associated with potent biological activity, namely a substituted phenyl ring at the 4-position and a carboxylate group at the 5-position.

Hypothesized Mechanism of Action: A Dual Anti-Inflammatory and Anticancer Profile

Based on the established activities of analogous compounds, it is hypothesized that Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate exerts its biological effects through a multi-targeted mechanism, primarily involving the modulation of inflammatory and oncogenic signaling pathways.

Proposed Anti-Inflammatory Mechanism

Thiazole derivatives are well-documented as potent anti-inflammatory agents.[2] The proposed anti-inflammatory mechanism for Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate is likely to involve one or more of the following pathways:

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: The arachidonic acid pathway, which involves COX and LOX enzymes, is a critical mediator of inflammation.[2] Several thiazole derivatives have demonstrated the ability to inhibit these enzymes, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[2] The 4-phenylthiazole moiety is a common feature in compounds targeting these enzymes.

  • Inhibition of Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide (NO) by iNOS is a hallmark of chronic inflammation. Some thiazole derivatives have been shown to inhibit iNOS activity, thus reducing NO-mediated inflammation and tissue damage.[3] Virtual screening studies suggest that the thiazole core can bind to the active site of iNOS, preventing the binding of its substrate, L-arginine.[3]

  • Dual Inhibition of Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH): A novel approach to treating inflammation involves the dual inhibition of sEH and FAAH. This dual action has been shown to produce synergistic antinociceptive and anti-inflammatory effects.[4][5] Structure-activity relationship studies on 4-phenylthiazole analogs have identified key structural features for potent dual inhibition.[4]

Below is a diagram illustrating the potential anti-inflammatory pathways modulated by Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate.

Anti-Inflammatory Pathway cluster_inflammation Inflammatory Stimuli cluster_pathways Pro-Inflammatory Pathways Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate COX/LOX Enzymes COX/LOX Enzymes Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate->COX/LOX Enzymes Inhibition iNOS iNOS Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate->iNOS Inhibition Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Arachidonic Acid->COX/LOX Enzymes Prostaglandins/Leukotrienes Prostaglandins/Leukotrienes COX/LOX Enzymes->Prostaglandins/Leukotrienes Inflammation Inflammation Prostaglandins/Leukotrienes->Inflammation Nitric Oxide (NO) Nitric Oxide (NO) iNOS->Nitric Oxide (NO) Nitric Oxide (NO)->Inflammation

Caption: Hypothesized Anti-Inflammatory Mechanism.

Proposed Anticancer Mechanism

The anticancer activity of thiazole derivatives is a significant area of research.[6][7] For Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate, the following anticancer mechanisms are proposed:

  • Inhibition of Tubulin Polymerization: A number of 4-substituted methoxybenzoyl-aryl-thiazoles have demonstrated potent anticancer activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][7] The 4-phenylthiazole core is crucial for this activity.

  • Kinase Inhibition: Several thiazole-containing compounds act as inhibitors of various protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[8][9] The 4-(3-chlorophenyl) moiety could potentially interact with the ATP-binding pocket of these kinases.

  • Induction of Apoptosis: Thiazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[8]

The following diagram illustrates the potential anticancer pathways.

Anticancer Pathway cluster_cancer Cancer Cell Proliferation & Survival Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate Tubulin Polymerization Tubulin Polymerization Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate->Tubulin Polymerization Inhibition Kinase Signaling (VEGFR-2, EGFR) Kinase Signaling (VEGFR-2, EGFR) Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate->Kinase Signaling (VEGFR-2, EGFR) Inhibition Anti-apoptotic Proteins (Bcl-2) Anti-apoptotic Proteins (Bcl-2) Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate->Anti-apoptotic Proteins (Bcl-2) Downregulation Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Tubulin Polymerization->Cell Cycle Arrest & Apoptosis Kinase Signaling (VEGFR-2, EGFR)->Cell Cycle Arrest & Apoptosis Anti-apoptotic Proteins (Bcl-2)->Cell Cycle Arrest & Apoptosis

Caption: Hypothesized Anticancer Mechanism.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-phenylthiazole derivatives is highly dependent on the nature and position of substituents on both the phenyl and thiazole rings.

  • Phenyl Ring Substitution: The presence of a halogen, such as the chloro group at the meta-position in the topic compound, is often associated with enhanced biological activity.[1] In some series, para-halogen substitution has been shown to be important for anticonvulsant activity.[1] For anticancer activity, the substitution pattern on the phenyl ring can significantly influence potency.[10]

  • Thiazole Ring Substitution: The methyl group at the 2-position and the methyl carboxylate at the 5-position are likely to influence the compound's solubility, metabolic stability, and interaction with biological targets. The ester group may also serve as a handle for further derivatization to improve pharmacokinetic properties.

Proposed Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanisms of action, a series of in vitro and in vivo experiments are recommended.

In Vitro Anti-Inflammatory Assays
AssayObjectiveExperimental Outline
COX-1/COX-2 Inhibition Assay To determine the inhibitory activity against COX isoforms.Utilize commercially available enzyme immunoassay kits to measure the production of prostaglandins in the presence of varying concentrations of the test compound.
5-LOX Inhibition Assay To assess the inhibitory effect on the lipoxygenase pathway.Employ a spectrophotometric assay to measure the formation of leukotrienes from arachidonic acid in the presence of the compound.
Nitric Oxide (NO) Assay To quantify the inhibition of NO production in macrophages.Use the Griess reagent to measure nitrite levels in the supernatant of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells treated with the compound.
sEH and FAAH Inhibition Assays To evaluate the dual inhibitory potential.Perform enzymatic assays using recombinant human sEH and FAAH to determine the IC50 values of the compound.[4]
In Vitro Anticancer Assays
AssayObjectiveExperimental Outline
MTT/MTS Cell Proliferation Assay To determine the cytotoxic effect on various cancer cell lines.Treat a panel of cancer cell lines (e.g., MCF-7, HeLa, A549) with serial dilutions of the compound and measure cell viability after 48-72 hours.[10]
Tubulin Polymerization Assay To investigate the effect on microtubule dynamics.Use a cell-free tubulin polymerization assay kit to measure the rate and extent of tubulin polymerization in the presence of the compound.[7]
Kinase Inhibition Assay To assess the inhibitory activity against specific kinases.Employ in vitro kinase assays (e.g., using recombinant VEGFR-2 or EGFR) to determine the IC50 values.[8]
Apoptosis Assay (Annexin V/PI Staining) To quantify the induction of apoptosis.Treat cancer cells with the compound and analyze the percentage of apoptotic cells using flow cytometry after staining with Annexin V and propidium iodide.[8]

The following diagram outlines a general workflow for validating the hypothesized mechanism of action.dot digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Compound Synthesis & Characterization" [fillcolor="#FBBC05", fontcolor="#202124"]; "In Vitro Screening" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Anti-inflammatory Assays" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Anticancer Assays" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Mechanism of Action Studies" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Target Identification & Validation" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "In Vivo Efficacy Studies" [fillcolor="#FBBC05", fontcolor="#202124"];

"Compound Synthesis & Characterization" -> "In Vitro Screening"; "In Vitro Screening" -> "Anti-inflammatory Assays"; "In Vitro Screening" -> "Anticancer Assays"; "Anti-inflammatory Assays" -> "Mechanism of Action Studies"; "Anticancer Assays" -> "Mechanism of Action Studies"; "Mechanism of Action Studies" -> "Target Identification & Validation"; "Target Identification & Validation" -> "In Vivo Efficacy Studies"; }

Sources

Exploratory

The Versatile Thiazole Scaffold: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique str...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design and discovery of novel therapeutic agents. This guide provides an in-depth exploration of the diverse biological activities of thiazole derivatives, offering mechanistic insights, experimental protocols, and a forward-looking perspective for drug development professionals.

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The rise of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action. Thiazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[1][2]

Mechanism of Action

The antimicrobial efficacy of thiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. One key mechanism involves the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.[2][3] The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, facilitates their penetration into microbial cell membranes, leading to disruption and cell death.[1] Furthermore, specific substitutions on the thiazole ring can enhance the molecule's ability to bind to and inhibit various microbial enzymes.

Spectrum of Activity

Thiazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain trichlorophenyl thiazole compounds have shown significant inhibitory effects against Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Pseudomonas fluorescens.[1][4] Additionally, various thiazole-based compounds have exhibited potent antifungal activity against strains of Candida albicans and Aspergillus flavus, with some showing efficacy comparable to established antifungal drugs like fluconazole and ketoconazole.[3][5]

Representative Thiazole-Based Antimicrobial Agents
Compound ClassTarget Organism(s)Reported Activity (MIC)Reference
Trichlorophenyl thiazolesB. subtilis, E. coli, S. aureus, P. fluorescensSignificant inhibitory impact[1]
Thiazolyl-2-pyrazoline hybridsS. aureus, K. pneumoniae, C. albicansMICs ranging from 25 to 200 µg/mL[5]
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazolesS. pneumoniae, S. epidermidis, E. coliMICs as low as 0.03 µg/mL[5]
SulfathiazoleBacteria, Fungi, VirusesBroad-spectrum activity[3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A crucial step in evaluating the antimicrobial potential of novel thiazole derivatives is the determination of their Minimum Inhibitory Concentration (MIC).

Methodology: Broth Microdilution Assay

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus ATCC 29213) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The thiazole derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included. A standard antibiotic (e.g., ciprofloxacin) is also tested as a reference.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Compound Serially Dilute Thiazole Derivative Compound->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Visually Inspect for Growth Incubate->Read Determine Determine MIC Read->Determine

Workflow for MIC Determination.

Anticancer Activity: Targeting the Hallmarks of Cancer

The thiazole scaffold is a prominent feature in a number of clinically approved and investigational anticancer drugs.[6][7] Its derivatives have been shown to target various hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and angiogenesis.

Mechanisms of Action

Thiazole derivatives exert their anticancer effects through diverse mechanisms:[8][9]

  • Enzyme Inhibition: A significant number of thiazole-based anticancer agents function as enzyme inhibitors. For example, Dasatinib, a thiazole-containing drug, is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and SRC family kinases, which are crucial for the growth of certain cancer cells.[6][10] Other derivatives have been shown to inhibit enzymes like topoisomerase, histone deacetylases (HDACs), and cyclin-dependent kinases (CDKs).[8][11]

  • Induction of Apoptosis: Many thiazole derivatives can trigger programmed cell death (apoptosis) in cancer cells. This can be achieved by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family or by activating caspase cascades.[11]

  • Disruption of Tubulin Polymerization: Some thiazole compounds interfere with the dynamics of microtubules, which are essential for cell division. By disrupting tubulin polymerization, these agents can arrest the cell cycle and induce apoptosis.[8]

  • Inhibition of Signaling Pathways: Thiazole derivatives have been shown to modulate critical signaling pathways involved in cancer progression, such as the NF-κB, mTOR, and PI3K/Akt pathways.[8][9]

Clinically Relevant Thiazole-Based Anticancer Drugs
DrugTarget(s)Approved Indications
Dasatinib BCR-ABL, SRC family kinases, c-KIT, PDGFRChronic myeloid leukemia (CML), Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)
Ixabepilone MicrotubulesMetastatic or locally advanced breast cancer
Pramipexole Dopamine receptorsUsed off-label in some cancer-related symptom management
Bleomycin DNAHodgkin's lymphoma, non-Hodgkin's lymphoma, testicular cancer, ovarian cancer, and cervical cancer
Experimental Protocol: In Vitro Cytotoxicity Assay

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of potential anticancer compounds on cancer cell lines.

Methodology: MTT Assay

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the thiazole derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The plate is incubated for 2-4 hours to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[11]

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cancer Cells in 96-well Plate Treat_Cells Treat with Thiazole Derivatives Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure_Abs Measure Absorbance at ~570 nm Solubilize->Measure_Abs Calculate_IC50 Calculate IC50 Value Measure_Abs->Calculate_IC50

Workflow for MTT Cytotoxicity Assay.

Antiviral Activity: A Broad-Spectrum Defense

The emergence of novel and drug-resistant viruses underscores the need for new antiviral therapies. Thiazole derivatives have demonstrated promising activity against a wide range of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and HIV.[12][13][14]

Mechanisms of Action

The antiviral mechanisms of thiazole derivatives are varied and often virus-specific:

  • Protease Inhibition: Ritonavir, an anti-HIV drug, contains a thiazole moiety and functions as a protease inhibitor, preventing the cleavage of viral polyproteins into functional enzymes and structural proteins.[10][15]

  • Neuraminidase Inhibition: Some 4-thiazolinone compounds have been identified as inhibitors of influenza neuraminidase, an enzyme essential for the release of new virus particles from infected cells.[13]

  • Inhibition of Viral Replication: Certain thiazole-containing compounds can inhibit the replication of various viruses, including influenza A, by targeting different stages of the viral life cycle.[13]

Examples of Antiviral Thiazole Derivatives
Compound/DrugTarget VirusMechanism of ActionReference
Ritonavir HIVProtease Inhibitor[10][15]
4-Thiazolinone derivatives Influenza A (H1N1, H3N2), Influenza BNeuraminidase Inhibition[13]
Benzo[d]thiazole derivatives Influenza A (H1N1, H3N2), Influenza BHsp90 Protein Targeting[13]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a multitude of diseases. Thiazole derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway.[16][17][18]

Mechanism of Action

The anti-inflammatory effects of thiazole derivatives are largely attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[16][18] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By blocking these pathways, thiazole derivatives can reduce the cardinal signs of inflammation, such as swelling, pain, and redness. Some derivatives also exhibit their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[19]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Methodology:

  • Animal Grouping: Male Wistar rats are randomly divided into control and treatment groups.

  • Compound Administration: The thiazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally to the treatment groups. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each treatment group in comparison to the control group.

Anti_Inflammatory_Workflow cluster_pathway Inflammatory Pathway cluster_inhibition Inhibition by Thiazole Derivatives Arachidonic_Acid Arachidonic Acid COX COX Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole Thiazole Derivatives Thiazole->COX Inhibit Thiazole->LOX Inhibit

Mechanism of Anti-inflammatory Action.

Future Perspectives and Conclusion

The remarkable versatility of the thiazole scaffold continues to inspire the development of novel therapeutic agents. The ongoing exploration of structure-activity relationships (SAR) and the application of computational modeling are facilitating the design of more potent and selective thiazole derivatives.[20][21] Future research will likely focus on the development of multi-target thiazole-based drugs, combination therapies, and the exploration of novel biological targets. The rich chemistry and diverse biological activities of thiazole derivatives ensure their continued importance in the quest for new and effective treatments for a wide range of human diseases.

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Foundational

Unveiling the Molecular Architecture: A Spectroscopic Guide to Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Molecular Structure and Expected Spectroscopic Features The structure of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate combines seve...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Expected Spectroscopic Features

The structure of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate combines several key functional groups that give rise to characteristic spectroscopic signals. Understanding these features is crucial for the correct interpretation of experimental data.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Spectroscopy

Expected Chemical Shifts (δ) in CDCl₃:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
CH₃ (thiazole)~2.7Singlet3HThe methyl group at the 2-position of the electron-deficient thiazole ring is expected to be deshielded.
OCH₃ (ester)~3.9Singlet3HThe methyl group of the ester is deshielded by the adjacent oxygen atom.
Aromatic H~7.3 - 7.6Multiplet4HThe four protons on the 3-chlorophenyl ring will exhibit complex splitting patterns due to their different electronic environments and coupling with each other.

Experimental Protocol for ¹H NMR Spectroscopy:

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is essential for accurate structural elucidation.

Caption: Workflow for ¹H NMR Spectrum Acquisition.

¹³C NMR (Carbon-13 NMR) Spectroscopy

Expected Chemical Shifts (δ) in CDCl₃:

Carbon AtomPredicted Chemical Shift (ppm)Rationale
CH₃ (thiazole)~19The methyl carbon is in the typical aliphatic region.
OCH₃ (ester)~52The ester methyl carbon is deshielded by the oxygen atom.
Aromatic C~125 - 135The carbons of the 3-chlorophenyl ring will appear in the aromatic region, with the carbon attached to the chlorine atom being deshielded.
C-Cl (aromatic)~134The carbon atom directly bonded to the chlorine atom will be significantly deshielded.
C-4 (thiazole)~145The carbon at the 4-position of the thiazole ring.
C-5 (thiazole)~115The carbon at the 5-position of the thiazole ring, shielded by the adjacent ester group.
C=O (ester)~162The carbonyl carbon of the ester group is highly deshielded.
C-2 (thiazole)~168The carbon at the 2-position of the thiazole ring, deshielded by the nitrogen and sulfur atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic)
~2950MediumC-H stretching (aliphatic - CH₃)
~1720StrongC=O stretching (ester)
~1600, ~1470Medium-WeakC=C stretching (aromatic ring)
~1550MediumC=N stretching (thiazole ring)
~1250StrongC-O stretching (ester)
~800-700StrongC-H bending (out-of-plane, aromatic)
~700MediumC-Cl stretching

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

Caption: Workflow for ATR-IR Spectrum Acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular weight of C₁₂H₁₀ClNO₂S is approximately 283.7 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the mass spectrum is expected to show two molecular ion peaks:

    • m/z ≈ 283 (for the ³⁵Cl isotope)

    • m/z ≈ 285 (for the ³⁷Cl isotope) with an intensity of about one-third of the m/z 283 peak.

  • Major Fragmentation Peaks: Fragmentation patterns can be complex, but some expected fragments include:

    • Loss of the methoxy group (-OCH₃): [M - 31]⁺

    • Loss of the carbomethoxy group (-COOCH₃): [M - 59]⁺

    • Fragments corresponding to the chlorophenyl and thiazole moieties.

Experimental Protocol for Mass Spectrometry (GC-MS):

Caption: Workflow for GC-MS Analysis.

Conclusion

The comprehensive spectroscopic analysis of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate, through the combined application of NMR, IR, and Mass Spectrometry, provides a detailed and unambiguous confirmation of its molecular structure. The predicted data and standard protocols outlined in this guide serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related thiazole derivatives. Adherence to rigorous experimental procedures is crucial for obtaining high-quality, reproducible data, which is the cornerstone of scientific integrity and advancement in drug discovery and development.

References

As this guide is based on predictive data and standard methodologies, direct citations for the spectroscopic data of the title compound are not available. The principles and techniques described are fundamental and can be found in standard organic chemistry and spectroscopy textbooks.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A practical guide to the art of NMR for the structural organic chemist. Nature Protocols, 2(10), 2449–2462. [Link]

Exploratory

Venetoclax: A Deep Dive into a Targeted BCL-2 Inhibitor for Drug Development Professionals

An In-depth Technical Guide This guide provides a comprehensive technical overview of Venetoclax (CAS Number: 1257044-40-8), a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor. It is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

This guide provides a comprehensive technical overview of Venetoclax (CAS Number: 1257044-40-8), a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor. It is designed for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, mechanism of action, pharmacological profile, and practical experimental applications. While the initial inquiry referenced CAS number 1072944-80-9, this corresponds to a key intermediate, Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate, utilized in the synthesis of the active pharmaceutical ingredient, Venetoclax. This guide will focus on the final, pharmacologically active compound.

Core Compound Profile: Venetoclax

Venetoclax (also known as ABT-199 or GDC-0199) is a first-in-class, orally bioavailable small molecule that has revolutionized the treatment of certain hematological malignancies.[1] It is specifically designed to target the anti-apoptotic protein BCL-2, thereby restoring the natural process of programmed cell death, or apoptosis, in cancer cells.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development and predicting its in vivo behavior. Venetoclax is characterized by its high molecular weight and hydrophobicity, which presented challenges in its formulation development.[2] It is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, indicating low solubility and low permeability.[2]

PropertyValueReference
CAS Number 1257044-40-8[3]
Molecular Formula C45H50ClN7O7S[1]
Molecular Weight 868.44 g/mol [4]
Appearance Light yellow to dark yellow solid[5]
Aqueous Solubility Very low (pH 1: 0.0023 mg/mL; pH 7.4: 0.0004 mg/mL)[2]
LogP 8.1[2]
pKa 3.4 (acidic sulfonamide), 10.3 (basic piperazine)[2]
Binding Affinity (Ki) <0.01 nM for BCL-2[3]
Synthesis Overview

The synthesis of Venetoclax is a complex, multi-step process. While various synthetic routes have been developed to improve efficiency and yield, a convergent approach is often employed for large-scale manufacturing.[6][7][8] A key intermediate in some of these synthetic pathways is Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate (CAS: 1072944-80-9). The development of a convergent synthesis has been crucial for the robust and reproducible production of high-purity Venetoclax active pharmaceutical ingredient (API).[8]

Mechanism of Action: Restoring Apoptosis

The therapeutic efficacy of Venetoclax lies in its highly specific inhibition of BCL-2. In many cancer cells, particularly in chronic lymphocytic leukemia (CLL), BCL-2 is overexpressed, sequestering pro-apoptotic proteins like BIM, BAK, and BAX, and thus preventing apoptosis.[1]

Venetoclax acts as a BH3-mimetic, binding with high affinity to the BH3-binding groove of the BCL-2 protein.[9] This action displaces the pro-apoptotic proteins, which are then free to activate the mitochondrial pathway of apoptosis.[9] The activation of BAK and BAX leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in programmed cell death.[3][9]

G cluster_0 Normal Apoptotic Signaling cluster_1 Cancer Cell (BCL-2 Overexpression) cluster_2 Mechanism of Venetoclax Action Pro-apoptotic proteins (BAX, BAK) Pro-apoptotic proteins (BAX, BAK) Mitochondrion Mitochondrion Pro-apoptotic proteins (BAX, BAK)->Mitochondrion activate Apoptosis Apoptosis Mitochondrion->Apoptosis triggers BCL-2 BCL-2 Pro-apoptotic proteins (BAX, BAK)_cancer Pro-apoptotic proteins (BAX, BAK) BCL-2->Pro-apoptotic proteins (BAX, BAK)_cancer sequesters Apoptosis_cancer Apoptosis Blocked Pro-apoptotic proteins (BAX, BAK)_cancer->Apoptosis_cancer cannot trigger Venetoclax Venetoclax BCL-2_ven BCL-2 Venetoclax->BCL-2_ven binds and inhibits Pro-apoptotic proteins (BAX, BAK)_released Pro-apoptotic proteins (BAX, BAK) (released) BCL-2_ven->Pro-apoptotic proteins (BAX, BAK)_released releases Mitochondrion_ven Mitochondrion Pro-apoptotic proteins (BAX, BAK)_released->Mitochondrion_ven activate Apoptosis_induced Apoptosis Induced Mitochondrion_ven->Apoptosis_induced triggers

Caption: Signaling pathway of Venetoclax-induced apoptosis.

Pharmacological Profile: ADME and Toxicology

Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of Venetoclax is characterized by the following:

ParameterDescriptionReference
Absorption Oral bioavailability is increased 3- to 5-fold with a low- or high-fat meal. Tmax is 5 to 8 hours.[4]
Distribution Highly bound to human plasma protein (>99%). The apparent volume of distribution (Vdss/F) is 256-321 L.[5]
Metabolism Predominantly metabolized by CYP3A4/5. The major metabolite, M27, is pharmacologically inactive.[4][5]
Excretion Primarily excreted in the feces (>99.9%), with minimal renal excretion (<0.1%). Unchanged drug accounts for about 21% of the dose in feces.[4][5]
Half-life The terminal elimination half-life is approximately 26 hours.[4][5]
Toxicology and Safety Profile

The primary dose-limiting toxicity of Venetoclax is tumor lysis syndrome (TLS), a life-threatening oncologic emergency caused by the rapid destruction of a large number of cancer cells.[10] A gradual dose ramp-up schedule is crucial to mitigate this risk. Other significant adverse effects include neutropenia, diarrhea, nausea, and upper respiratory tract infections.[10] Animal studies have shown dose-dependent reductions in lymphocytes and red blood cell mass, which were largely reversible.[5]

Mechanisms of Resistance

Despite its efficacy, resistance to Venetoclax can develop through various mechanisms:

  • Upregulation of other anti-apoptotic proteins: Increased expression of MCL-1 and BCL-XL can compensate for BCL-2 inhibition.[11][12]

  • Mutations in the BCL-2 binding groove: These mutations can reduce the binding affinity of Venetoclax.[12]

  • Mutations in pro-apoptotic proteins: Mutations in BAX can prevent the induction of apoptosis.[11][13]

  • Alterations in cellular metabolism and signaling pathways: Activation of pathways like MAPK or ERK has been implicated in resistance.[12]

Experimental Protocols for In Vitro Evaluation

The following are representative protocols for assessing the in vitro activity of Venetoclax.

Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)

This assay determines the number of viable cells in culture after treatment with the compound.

G Start Start Seed cells Seed cells in 96-well plate (e.g., 2x10^4 cells/well) Start->Seed cells Treat cells Treat with serial dilutions of Venetoclax (e.g., 0.1 nM to 50 µM) and vehicle control Seed cells->Treat cells Incubate Incubate for 24, 48, or 72 hours at 37°C, 5% CO2 Treat cells->Incubate Add reagent Add viability reagent (e.g., MTT or CellTiter-Glo®) Incubate->Add reagent Incubate_reagent Incubate as per manufacturer's instructions Add reagent->Incubate_reagent Measure signal Measure absorbance (MTT) or luminescence (CellTiter-Glo®) Incubate_reagent->Measure signal Analyze data Calculate cell viability (%) and determine IC50 values Measure signal->Analyze data End End Analyze data->End

Caption: Workflow for a cell viability assay.

Protocol Steps:

  • Cell Seeding: Plate leukemia cell lines (e.g., MOLM-13, MV-4-11) in a 96-well plate at a density of 2 x 10^4 viable cells per well.[14]

  • Drug Treatment: Treat the cells with a range of Venetoclax concentrations (e.g., 0.1 nM to 50 µM) and a vehicle control (DMSO).[14]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[14]

  • Reagent Addition: Add 5 µg/mL of MTT reagent and incubate for 4 hours. For CellTiter-Glo®, add the reagent directly to the wells.[14]

  • Signal Measurement: For MTT, solubilize the formazan crystals with 100 µL of 0.1N HCl in isopropanol and measure the absorbance at 570 nm.[14] For CellTiter-Glo®, measure luminescence.[15]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.[14]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

Protocol Steps:

  • Cell Treatment: Treat cells with Venetoclax at various concentrations and for different time points as in the viability assay.

  • Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Suppliers of Venetoclax

For research and development purposes, Venetoclax can be sourced from various chemical and pharmaceutical suppliers. It is important to ensure the purity and quality of the compound for reliable experimental results. Some notable suppliers include:

  • Selleck Chemicals

  • MedChemExpress

  • Abcam

  • InvivoChem

For clinical-grade material, AbbVie and its partners are the primary manufacturers and distributors.[2]

Conclusion

Venetoclax represents a significant advancement in targeted cancer therapy, demonstrating the power of inhibiting specific protein-protein interactions to induce apoptosis in malignant cells. Its development journey, from the identification of a key molecular target to the optimization of its chemical structure and formulation, offers valuable lessons for drug discovery and development professionals. A thorough understanding of its properties, mechanism of action, and potential for resistance is crucial for its effective application in research and for the development of next-generation therapies.

References

  • Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia. (URL: [Link])

  • CN104370905A - Synthesis of Bcl-2 inhibitor ABT-199 - Google P
  • Venetoclax | C45H50ClN7O7S | CID 49846579 - PubChem - NIH. (URL: [Link])

  • WO2020003272A1 - An improved process for the preparation of venetoclax - Google P
  • 208573Orig1s000 - accessdata.fda.gov. (URL: [Link])

  • AusPAR Attachment 1: Product Information for Venetoclax - Therapeutic Goods Administration (TGA). (URL: [Link])

  • Synthetic Routes for Venetoclax at Different Stages of Development - ResearchGate. (URL: [Link])

  • Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy. (URL: [Link])

  • Targeting BCL2 with venetoclax is a promising therapeutic strategy for “double-proteinexpression” lymphoma with MYC and BCL2 rearrangements - NIH. (URL: [Link])

  • Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC - NIH. (URL: [Link])

  • Clinical pharmacokinetics and pharmacodynamics of venetoclax, a selective B‐cell lymphoma‐2 inhibitor - PubMed Central. (URL: [Link])

  • Mechanisms of venetoclax resistance and solutions - PMC - NIH. (URL: [Link])

  • WO2018029711A2 - Process for the preparation of venetoclax - Google P
  • Ex vivo venetoclax sensitivity testing predicts treatment response in acute myeloid leukemia - PMC - PubMed Central. (URL: [Link])

  • Exposure toxicity of venetoclax in acute myeloid leukemia patients in the real-life setting. (URL: [Link])

  • CN107033142A - A kind of synthetic method of Venetoclax key intermediates - Google P
  • venetoclax - ClinPGx. (URL: [Link])

  • Ex vivo venetoclax sensitivity testing predicts treatment response in acute myeloid leukemia - Haematologica. (URL: [Link])

  • 5PSQ-094 Toxicity in patients treated with venetoclax. a safety study in real-world practice. (URL: [Link])

  • The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism | Blood - ASH Publications. (URL: [Link])

  • Mechanisms of resistance to venetoclax | Blood | American Society of Hematology. (URL: [Link])

  • Venetoclax binding to BCL-2. a Chemical structures of venetoclax (Ven)... - ResearchGate. (URL: [Link])

  • Venclyxto, INN-Venetoclax; - European Medicines Agency (EMA). (URL: [Link])

  • The efficacy & toxicity of venetoclax-based combination therapies in CLL - YouTube. (URL: [Link])

  • Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor - PubMed. (URL: [Link])

  • (PDF) Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - ResearchGate. (URL: [Link])

  • Mechanisms of resistance to venetoclax in hematologic malignancies - Advances in Clinical and Experimental Medicine. (URL: [Link])

  • Clinical Study Protocol M16-043 A Randomized, Double-Blind, Placebo Controlled Phase 3 Study of Venetoclax Co-Administered with - ClinicalTrials.gov. (URL: [Link])

  • Venclexta (venetoclax) dosing, indications, interactions, adverse effects, and more. (URL: [Link])

  • Real-world incidence of venetoclax toxicities in British Columbia - PubMed. (URL: [Link])

  • Pathways and mechanisms of venetoclax resistance - Taylor & Francis Online. (URL: [Link])

  • Venetoclax Resistance in Acute Myeloid Leukemia - MDPI. (URL: [Link])

  • Venetoclax mean concentration–time profiles by study cohort. Vertical... - ResearchGate. (URL: [Link])

  • Combinatorial BCL2 Family Expression in Acute Myeloid Leukemia Stem Cells Predicts Clinical Response to Azacitidine/Venetoclax | Cancer Discovery - AACR Journals. (URL: [Link])

  • BET inhibitors synergize with venetoclax to induce apoptosis in MYC-driven lymphomas with high BCL-2 expression - PubMed Central. (URL: [Link])

  • Venetoclax and Beyond Successfully Targeting BCL2 - The ASCO Post. (URL: [Link])

Sources

Foundational

An In-depth Technical Guide to the Structure Elucidation of Novel Thiazole Compounds

Introduction: The Central Role of the Thiazole Scaffold in Modern Drug Discovery The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, represents a "privileged scaffold" in medicina...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it a cornerstone in the design of novel therapeutic agents. Thiazole derivatives exhibit an astonishingly broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] Many FDA-approved drugs, such as the anticancer agent Dasatinib and the antiviral Ritonavir, feature a thiazole core, highlighting its significance in drug development.[2]

However, the synthesis of novel, complex thiazole derivatives often yields products whose structures are not immediately obvious. Isomers can form, and unexpected rearrangements can occur. For researchers in drug development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for advancing a compound through the discovery pipeline.[4][5] The precise arrangement of every atom dictates the compound's interaction with its biological target, its pharmacokinetic properties, and its potential for toxicity.

This guide provides an in-depth, field-proven methodology for the comprehensive structure elucidation of novel thiazole compounds. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of techniques to explain the causality behind experimental choices. We will follow a logical, integrated workflow that mirrors the process of scientific discovery—from initial hypothesis to definitive proof—ensuring a self-validating system at every stage.

Section 1: The Initial Hypothesis & Preliminary Evidence

Every structure elucidation begins with a hypothesis: the expected chemical structure based on the synthetic route employed. The initial analytical steps are designed to rapidly confirm or challenge this hypothesis by providing foundational data on molecular formula and key functional groups.

High-Resolution Mass Spectrometry (HRMS): Defining the Molecular Formula

The first and most critical piece of evidence is the molecule's exact mass. Low-resolution mass spectrometry can be misleading, but high-resolution mass spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, provides mass accuracy to within a few parts per million (ppm). This precision is sufficient to determine a unique and unambiguous molecular formula.

Causality: Knowing the exact molecular formula is the bedrock of structure elucidation. It constrains the number of possible structures and validates the success of the chemical reaction (i.e., did the reactants combine as expected?). It provides the "degree of unsaturation" (double bond equivalents), offering the first clue to the molecule's cyclic or unsaturated nature.[6][7]

Tandem Mass Spectrometry (MS/MS): Beyond the molecular ion, fragmentation patterns obtained through tandem mass spectrometry (MS/MS) provide valuable clues about the molecule's substructures. The thiazole ring has characteristic fragmentation pathways, and observing these expected fragment ions can significantly increase confidence in the core structure's presence.[8][9][10] For example, cleavage of the thiazole ring can occur, and the fragmentation of side chains can indicate their composition.[8]

Table 1: Common Mass Spectrometry Data for a Hypothetical Thiazole Compound

ParameterResultInterpretation
Ionization Mode ESI+Compound is basic enough to be protonated.
[M+H]⁺ (HRMS) m/z 348.1234Calculated for C₁₈H₁₇N₃O₂S: 348.1225. Confirms molecular formula.
MS/MS Fragments m/z 250, 155, 91Suggests specific losses of side chains and parts of the core structure.
Vibrational and Electronic Spectroscopy (IR & UV-Vis)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary, macroscopic information about the molecule's functional groups and electronic system.

  • Infrared (IR) Spectroscopy: This technique is excellent for the rapid confirmation of key functional groups whose presence is predicted by the synthesis scheme.[11] For a thiazole derivative, one would look for characteristic stretches such as C=O (amide or ketone), N-H (amine or amide), and C-N/C=N vibrations.[12][13]

  • UV-Vis Spectroscopy: This method provides information about the conjugated π-system of the molecule. The position of maximum absorption (λmax) is sensitive to the extent of conjugation and the nature of substituents on the thiazole ring.[11][14]

Causality: While not definitive for structure, these techniques serve as a rapid and inexpensive check. If the synthesis was intended to produce an amide-substituted thiazole and the C=O stretch is absent in the IR spectrum, it immediately signals a problem with the initial hypothesis, saving valuable time and resources.

Section 2: Assembling the Molecular Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule in solution.[15][16][17] It is the core of the elucidation process, allowing for the piecing together of the molecular puzzle atom by atom.

The workflow progresses from simple 1D experiments to more complex 2D experiments, each providing a new layer of information.

G cluster_1D 1D NMR: The Foundation cluster_2D 2D NMR: Building Connectivity H1_NMR ¹H NMR (Proton Environments & Counts) C13_NMR ¹³C NMR (Carbon Environments) COSY COSY (¹H-¹H Connections) H1_NMR->COSY Identifies spin systems HSQC HSQC (¹H-¹³C Direct Connections) H1_NMR->HSQC Correlates protons to attached carbons DEPT DEPT-135 (CH₃/CH vs. CH₂) C13_NMR->HSQC Correlates protons to attached carbons DEPT->HSQC Correlates protons to attached carbons HMBC HMBC (¹H-¹³C Long-Range Connections) HSQC->HMBC Provides framework for long-range connections Structure Proposed Structure HMBC->Structure Assembles the complete skeleton

Figure 1: The logical workflow for structure elucidation using NMR spectroscopy.
Foundational 1D NMR Experiments (¹H, ¹³C, DEPT)
  • ¹H NMR (Proton NMR): This is the starting point. It provides information about the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity/splitting). Protons on the thiazole ring have characteristic chemical shifts, typically in the aromatic region.[13]

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon environments in the molecule. The chemical shifts indicate the type of carbon (e.g., sp², sp³, carbonyl).

  • DEPT (Distortionless Enhancement by Polarization Transfer): This essential experiment helps differentiate between carbon types. A DEPT-135 experiment, for example, will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (including the thiazole C2 in many cases) are absent.[18] This is invaluable for correctly assigning carbons in complex aliphatic side chains or substituted aromatic rings.

Table 2: Typical NMR Chemical Shift Ranges for a Substituted Thiazole Ring

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Thiazole H-5 7.0 - 8.5115 - 145Highly dependent on C4 substitution.
Thiazole H-4 7.5 - 9.0140 - 155Often absent if substituted.
Thiazole C-2 -150 - 170Quaternary carbon, often a key HMBC correlation point.
Thiazole C-4 -140 - 160Chemical shift is sensitive to the substituent.
Thiazole C-5 -110 - 140Typically the most upfield of the ring carbons.
Connectivity-Building 2D NMR Experiments (COSY, HSQC, HMBC)

2D NMR experiments are the key to assembling the fragments identified in 1D NMR into a coherent structure.[18]

  • COSY (COrrelation SpectroscopY): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[17] It is used to trace out complete "spin systems," such as a chain of CH-CH₂-CH₃ or the protons on a substituted benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton signal with the carbon signal to which it is directly attached.[18] After running ¹H, ¹³C, and HSQC, you can definitively link every proton to its carbon partner.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful NMR experiment for structure elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds. Its critical function is to connect the spin systems identified by COSY. For example, an HMBC correlation from a methyl singlet to a carbonyl carbon confirms the presence of an acetyl group. Crucially, it allows for the connection of fragments across quaternary (non-protonated) carbons, such as the C2 position of the thiazole ring, which is impossible with COSY or HSQC alone.[18]

G cluster_fragment2 Fragment B (from COSY) H1 H1 C1 C1 H1->C1 HSQC H2 H2 C2 C2 H2->C2 HSQC Cq Cq (Quaternary Carbon) H2->Cq HMBC H3 H3 C3 C3 H3->C3 HSQC H3->Cq HMBC

Figure 2: Logical diagram showing how HMBC connects molecular fragments across a quaternary carbon.

Section 3: The Gold Standard - Unambiguous 3D Structure Determination

While the combination of MS and NMR can build a robust 2D structural hypothesis, it can sometimes fall short. Complex stereochemistry, subtle isomerism, or highly convoluted NMR spectra can leave ambiguity. In these cases, and for ultimate validation in a drug development context, a definitive method is required.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the "gold standard" for structure determination.[4] It provides a direct, unambiguous visualization of the molecule's three-dimensional structure in the solid state. This technique yields precise information on bond lengths, bond angles, and absolute stereochemistry, leaving no room for doubt.[6][19][20]

Causality: For novel compounds entering a drug development pipeline, an X-ray crystal structure is often a regulatory requirement. It provides the definitive proof of structure needed for patent filings and regulatory submissions. It is the ultimate self-validating system; the resulting electron density map is a direct consequence of the molecule's atomic arrangement. The primary challenge is often experimental: growing a single, high-quality crystal suitable for diffraction.[7][21]

Section 4: Detailed Experimental Protocols

Scientific integrity requires reproducible methodologies. The following are generalized but detailed protocols for the core techniques described.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified novel thiazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[11] The choice of solvent is critical to ensure full dissolution and to avoid overlapping solvent and analyte signals.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2-5 seconds. The number of scans should be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C {¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-220 ppm and a relaxation delay of 2-5 seconds. This is often a longer experiment, requiring hundreds or thousands of scans.

  • DEPT-135 Acquisition: Use standard pulse program parameters to acquire the DEPT-135 spectrum, which will differentiate carbon multiplicities.

  • 2D NMR Acquisition (COSY, HSQC, HMBC): Utilize standard, gradient-selected pulse programs (e.g., gCOSY, gHSQC, gHMBC). Optimize the spectral width in both dimensions to encompass all relevant signals. For HMBC, the long-range coupling delay (typically optimized for 8 Hz) is a critical parameter to ensure correlations across 2-3 bonds are observed.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation ([M+H]⁺).

  • Instrumentation: Infuse the sample directly or via liquid chromatography (LC) into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Acquisition: Acquire the full scan mass spectrum in positive or negative ion mode. Calibrate the instrument using a known standard immediately before or during the run to ensure high mass accuracy (<5 ppm).

  • Tandem MS (MS/MS): Select the molecular ion of interest ([M+H]⁺) in the first mass analyzer, subject it to collision-induced dissociation (CID) with an inert gas (e.g., N₂ or Ar), and analyze the resulting fragment ions in the second mass analyzer.

Protocol 3: Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a cold stream (typically 100 K) to minimize thermal motion and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo or Cu Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model of the molecule. Refine this model against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and angles.

Conclusion: An Integrated, Self-Validating Approach

The structure elucidation of novel thiazole compounds is not a linear process of applying one technique after another. It is an integrated and iterative cycle of hypothesis and validation. HRMS provides the molecular formula, NMR assembles the 2D structure, and X-ray crystallography delivers the definitive 3D proof. Each step informs and validates the next. An unexpected NMR correlation forces a re-evaluation of the mass spectral fragments; a failure to grow crystals necessitates a more rigorous and complete analysis of 2D NMR data. By understanding the "why" behind each experimental choice and adhering to this rigorous, multi-technique workflow, researchers can confidently and unambiguously determine the structures of their novel compounds, paving the way for the development of the next generation of thiazole-based therapeutics.

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Exploratory

In Silico Target Deconvolution of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate: A Technical Guide

Abstract The identification of molecular targets for novel small molecules is a critical and often challenging step in drug discovery.[1][2][3] This in-depth technical guide provides a comprehensive framework for the in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of molecular targets for novel small molecules is a critical and often challenging step in drug discovery.[1][2][3] This in-depth technical guide provides a comprehensive framework for the in silico prediction of biological targets for Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate, a compound with a thiazole scaffold known for diverse biological activities.[4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of computational methodologies to elucidate potential mechanisms of action and guide further experimental validation. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our claims in authoritative sources.

Introduction: The Imperative of Target Identification in Modern Drug Discovery

Phenotypic screening has experienced a renaissance, enabling the discovery of bioactive compounds in disease-relevant settings without prior knowledge of their molecular targets.[1][3] However, this success presents a significant bottleneck: the subsequent "target deconvolution" required to understand a compound's mechanism of action.[3][7][8] Elucidating the direct protein targets of a small molecule like Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate is paramount for several reasons:

  • Mechanism of Action (MoA) Elucidation: Understanding how a compound exerts its therapeutic effect is fundamental for rational drug development.

  • Lead Optimization: Knowledge of the target allows for structure-activity relationship (SAR) studies to improve potency and selectivity.[9]

  • Safety and Toxicity Prediction: Identifying potential off-targets can help predict and mitigate adverse effects.[10][11]

  • Drug Repurposing: Discovering new targets for existing compounds can expand their therapeutic applications.[12]

In silico approaches have become indispensable in accelerating target identification, offering a cost-effective and time-efficient means to generate high-quality hypotheses for experimental validation.[12][13][14][15] These computational methods can be broadly categorized into ligand-based and structure-based approaches, often enhanced by the power of machine learning.[13][16][17]

Foundational Strategy: A Multi-pronged In Silico Approach

No single computational method is foolproof. Therefore, a robust target prediction strategy for Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate will employ a consensus approach, integrating the outputs of multiple orthogonal methods. This increases the confidence in predicted targets and provides a more holistic view of the compound's potential polypharmacology.

Figure 2: A conceptual 3D pharmacophore model.

Structure-Based Approaches: Interrogating the Proteome

When the three-dimensional structures of potential protein targets are available, we can directly assess the likelihood of a physical interaction with our compound.

Reverse Docking

Traditional virtual screening docks a library of compounds into a single target. Reverse docking, as the name implies, inverts this process: it docks a single compound into a large collection of protein structures. [18][19]

  • Causality: A high predicted binding affinity (low docking score) for a particular protein suggests it may be a biological target of the compound.

  • Methodology:

    • Prepare the Ligand: Generate a low-energy 3D conformation of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate.

    • Assemble a Target Database: Compile a library of 3D protein structures. This can be the entire Protein Data Bank (PDB) or a curated subset of druggable proteins.

    • Docking Simulation: Systematically dock the ligand into the binding sites of each protein in the database using software like AutoDock Vina. [20][21] 4. Scoring and Ranking: Rank the proteins based on the predicted binding energy. Proteins with the most favorable scores are considered potential targets.

    • Post-Docking Analysis: Visually inspect the top-ranked poses to ensure credible binding interactions (e.g., hydrogen bonds, hydrophobic contacts).

Table 2: Key Considerations for Reverse Docking

ParameterRationale
Protein Database A comprehensive and diverse set of high-quality protein structures is crucial for broad target profiling.
Binding Site Definition Accurately defining the potential binding pockets on each protein is critical for meaningful results.
Scoring Function The choice of scoring function will influence the ranking of potential targets. Using multiple scoring functions can provide a more robust prediction.
Conformational Sampling Allowing flexibility for both the ligand and key residues in the protein binding site can improve the accuracy of predictions.
Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of a potential interaction, MD simulations offer a dynamic view of the compound-protein complex over time. [22][23][24]

  • Causality: The stability of the compound within the binding pocket of a protein throughout an MD simulation provides strong evidence for a stable interaction.

  • Methodology:

    • System Setup: Place the docked complex from the top reverse docking hits into a simulated physiological environment (water, ions).

    • Simulation: Run the simulation for a sufficient duration (e.g., nanoseconds to microseconds) to observe the behavior of the ligand in the binding site.

    • Trajectory Analysis: Analyze the simulation trajectory to assess:

      • Root Mean Square Deviation (RMSD): The stability of the ligand's position.

      • Hydrogen Bond Analysis: The persistence of key hydrogen bonds.

      • Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA): A more rigorous estimation of binding affinity.

Figure 3: A generalized workflow for Molecular Dynamics simulations.

The Role of Machine Learning and Artificial Intelligence

Machine learning (ML) and artificial intelligence (AI) are revolutionizing target identification by discerning complex patterns in vast biological datasets. [16][17][25][26]

  • Predictive Models: ML models, such as deep neural networks and random forests, can be trained on large datasets of known drug-target interactions. [16][27]These models learn the relationships between chemical structures and their corresponding targets, enabling them to predict targets for novel compounds.

  • Data Integration: AI can integrate data from various sources, including chemical structures, bioactivity data, and gene expression profiles, to generate more accurate and reliable target predictions. [1]

Synthesizing the Evidence: From Data to Validated Hypotheses

The true power of this in silico workflow lies in the convergence of evidence from multiple methods. A high-confidence target hypothesis for Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate would be a protein that is:

  • Identified through reverse docking with a favorable binding score.

  • Forms a stable complex in molecular dynamics simulations.

  • Associated with structurally similar compounds from chemical similarity searches.

  • Whose known ligands match a pharmacophore model that our query compound also fits.

This integrated approach provides a robust, self-validating system that prioritizes the most promising targets for subsequent experimental validation, such as enzymatic assays, binding assays, or cellular thermal shift assays (CETSA). [7]

Conclusion

The in silico prediction of protein targets is an essential and powerful component of modern drug discovery. [13][14][28]By employing a multi-faceted strategy that combines ligand-based and structure-based methods, augmented by machine learning, researchers can efficiently generate high-quality, testable hypotheses for novel compounds like Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate. This guide provides a foundational framework for such an endeavor, emphasizing the importance of methodological rigor and the integration of orthogonal computational evidence to accelerate the journey from a bioactive hit to a well-characterized drug candidate.

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Foundational

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Thiazole-Based Compounds

Foreword: The Enduring Relevance of the Thiazole Scaffold in Modern Drug Discovery The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents what medicinal chemists refer to as a...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents what medicinal chemists refer to as a "privileged scaffold."[1] This distinction is earned by its consistent presence in a multitude of biologically active compounds, including more than 18 FDA-approved drugs.[2] From the antibiotic activity of Penicillin to the antiretroviral power of Ritonavir and the antineoplastic effects of Tiazofurin, the thiazole nucleus is a cornerstone of therapeutic innovation.[3][4] Its unique electronic properties, arising from the interplay of the electron-donating sulfur and electron-accepting imine group, allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets.[4][5]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple recitation of protocols to provide a deeper understanding of the causality behind synthetic choices and the logical flow from initial synthesis to biological validation. We will explore both foundational and cutting-edge synthetic strategies, detail the necessary workflow for compound characterization, and illuminate the process of optimizing a lead compound through a practical discussion of structure-activity relationships (SAR).

Chapter 1: Foundational Synthetic Strategies: The Hantzsch Synthesis and Its Modern Context

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole core.[6] Its enduring utility lies in its simplicity and reliability, typically involving the condensation of an α-haloketone with a thioamide.[7]

The Hantzsch Mechanism: A Stepwise Rationale

The reaction proceeds through a well-established mechanism that begins with a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone. This is followed by cyclization and dehydration to form the aromatic thiazole ring.[1]

  • Expertise & Causality: The choice of an α-haloketone is critical; the halogen atom serves as a good leaving group, and the adjacent carbonyl group activates the α-carbon, making it highly susceptible to nucleophilic attack. The thioamide is an excellent nucleophile due to the soft, polarizable nature of the sulfur atom. The final dehydration step is energetically favorable as it results in the formation of a stable, aromatic system.

Hantzsch_Mechanism Figure 1: Mechanism of the Hantzsch Thiazole Synthesis Reactants α-Haloketone + Thioamide SN2 Nucleophilic Attack (SN2 Reaction) Reactants->SN2 Sulfur attacks α-carbon Intermediate1 Thioether Intermediate SN2->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Nitrogen attacks carbonyl carbon Intermediate2 Hydroxythiazoline Intermediate Cyclization->Intermediate2 Dehydration Dehydration (-H2O) Intermediate2->Dehydration Aromatization Product Thiazole Product Dehydration->Product Synthesis_Comparison Figure 2: Workflow Comparison of Synthesis Methods cluster_0 Conventional Heating cluster_1 Microwave-Assisted Synthesis (MAOS) C_Start Reactants in Reflux Setup C_Heat Oil Bath Heating (2-24 hours) C_Start->C_Heat C_Workup Cooling & Workup C_Heat->C_Workup C_Product Product C_Workup->C_Product M_Start Reactants in Sealed MW Vial M_Heat Microwave Irradiation (5-15 minutes) M_Start->M_Heat M_Workup Cooling & Workup M_Heat->M_Workup M_Product Product M_Workup->M_Product Post_Synthesis_Workflow Figure 3: A Standard Post-Synthesis Workflow cluster_techniques Analytical Techniques Synthesis Crude Reaction Mixture Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Structure Structural Elucidation Purification->Structure Purity Purity Assessment (>95%) Structure->Purity Confirm Structure NMR NMR (1H, 13C) Structure->NMR MS Mass Spec (MS) Structure->MS Confirmed Confirmed Compound Ready for Screening Purity->Confirmed Verify Purity HPLC HPLC / LC-MS Purity->HPLC SAR_Diagram Figure 4: Key Modification Points for SAR Studies cluster_0 R1 R¹ Position (Lipophilic Tail) R2 R² Position (Substitution Site) Core Thiazole Core Base_Image

Sources

Exploratory

An In-depth Technical Guide to the Potential Therapeutic Targets of Thiazole Derivatives

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and versatile synthetic accessibility have establis...

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and versatile synthetic accessibility have established it as a "privileged structure" in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the key therapeutic targets of thiazole derivatives, focusing on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities. The content herein is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering insights into mechanisms of action, quantitative biological data, and detailed experimental methodologies.

Part 1: Anticancer Therapeutic Targets

Thiazole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.[1][3][4][5] Several clinically approved anticancer drugs, such as Dasatinib and Ixazomib, feature the thiazole moiety, encouraging further research into this scaffold.[4]

Protein Kinases

Abnormal protein kinase function is a frequent driver of oncogenesis, making them a major target for cancer therapy.[6][7][8] Thiazole derivatives have shown significant potential for interacting with and inhibiting various protein kinases.[6][7][8]

  • Serine/Threonine Kinases: This class includes kinases like B-RAF. For instance, certain thiazole derivatives with a phenyl sulfonyl group have demonstrated exceptional inhibitory effects on the B-RAFV600E mutant kinase, with IC50 values as low as 23.1 ± 1.2 nM, surpassing the standard drug dabrafenib.[6]

  • Tyrosine Kinases: Thiazole-based compounds have been developed as inhibitors of receptor tyrosine kinases like VEGFR-2, which is crucial for angiogenesis.[9]

Causality in Experimental Design: The choice to target kinases stems from their well-established role in cell signaling pathways that are often dysregulated in cancer. Assays are designed to measure the direct inhibition of the kinase's catalytic activity (phosphorylation) and the downstream effects on cancer cell proliferation.

Compound ClassTarget KinaseIC50 ValueCancer Cell Line(s)Reference
Phenyl sulfonyl-thiazolesB-RAFV600E23.1 ± 1.2 nMMelanoma cells[6]
Substituted ThiazolesVEGFR-20.15 µMMCF-7, HepG2[9]
2-Aminothiazole DerivativesCDK2Not specifiedVarious[10]
Tubulin Polymerization

Microtubules are essential for cell division, making them an excellent target for antimitotic drugs.[11] Thiazole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, often by binding to the colchicine binding site.[11][12] This disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]

  • Mechanism of Action: Thiazole-based chalcones and thiazole-naphthalene derivatives have been shown to be effective tubulin polymerization inhibitors.[11][12] For example, a thiazole-naphthalene compound (5b) inhibited tubulin polymerization with an IC50 of 3.3 µM and showed potent antiproliferative activity against MCF-7 breast cancer cells with an IC50 of 0.48 ± 0.03 µM.[12]

G cluster_0 In Vitro Screening cluster_1 Cell-Based Validation cluster_2 Mechanism of Action Compound_Library Thiazole Derivative Library Primary_Assay Tubulin Polymerization Assay (Fluorescence-based) Compound_Library->Primary_Assay Hit_Identification Identify Hits (e.g., IC50 < 10 µM) Primary_Assay->Hit_Identification Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Hit_Identification->Cytotoxicity_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle_Analysis->Apoptosis_Assay Docking Molecular Docking (Colchicine Binding Site) Apoptosis_Assay->Docking Immunofluorescence Immunofluorescence Microscopy (Microtubule Disruption) Apoptosis_Assay->Immunofluorescence Lead_Compound Validated Lead Compound Immunofluorescence->Lead_Compound

Caption: Workflow for identifying and validating thiazole-based tubulin polymerization inhibitors.

Other Anticancer Targets

Thiazole derivatives have been shown to act through various other mechanisms, including:

  • Inducing Apoptosis: Many thiazole compounds trigger programmed cell death in cancer cells.[4][13]

  • Inhibition of Signaling Pathways: Targets include the NFkB, mTOR, and PI3K/AkT pathways.[13]

  • Enzyme Inhibition: Modulation of enzymes like topoisomerase and histone deacetylase (HDAC) has also been reported.[13]

Part 2: Anti-inflammatory Therapeutic Targets

Inflammation is a biological response implicated in numerous diseases.[14][15] Thiazole derivatives can exert anti-inflammatory effects by targeting key enzymes in the inflammatory cascade.[14][16]

Cyclooxygenase (COX) and Lipoxygenase (LOX)

The arachidonic acid pathway, which involves COX and LOX enzymes, is a central mediator of inflammation.[14][16] Thiazole derivatives have been identified as potent inhibitors of these enzymes, particularly COX-2 and 5-LOX.[14]

  • Dual Inhibition: The development of dual COX/LOX inhibitors is a key strategy to achieve potent anti-inflammatory effects with a potentially safer gastric and cardiovascular profile compared to traditional NSAIDs.[17]

Compound ClassTarget(s)Activity MetricKey FindingReference
Thiazole-based ChalconesCOX/LOX% Inhibition in Carrageenan mouse paw edema model51-55% inhibition of inflammation[15]
Substituted Phenyl ThiazolesCOX/LOX% Inhibition in Carrageenan rat paw edema modelNitro-substituted derivatives showed high efficacy[18]
4,5-DiarylthiazolesCOX-1/COX-2IC50 valuesPotent COX-1 inhibition (IC50 = 0.32 µM)[17]

Part 3: Neurodegenerative Disease Targets

Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss.[19][20] Thiazole derivatives are being investigated for their potential to target key enzymes and pathological processes in these diseases.[19][20][21]

Cholinesterases and Monoamine Oxidases
  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease.[19][20] Novel thiazole compounds have shown high inhibitory activity against AChE, with IC50 values as low as 0.054 ± 0.002 µM.[19]

  • Monoamine Oxidases (MAOs): These enzymes are targets in the treatment of both Parkinson's and Alzheimer's diseases.[19]

Other Neuroprotective Targets

Thiazole and thiazolidine-based compounds may ameliorate Alzheimer's pathology by affecting multiple targets, including:

  • Amyloid-beta and tau aggregation[20][21]

  • Glycogen synthase kinase-3β (GSK-3β)[20][21]

  • Beta-secretase-1 (BACE1)[20][21]

Part 4: Antimicrobial Therapeutic Targets

The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[22] Thiazole is a fundamental scaffold in many antimicrobial drugs and synthetic derivatives show broad-spectrum activity.[22][23][24]

Bacterial Targets

The mechanisms of antibacterial action for thiazole derivatives are diverse and can include:

  • Inhibition of cell wall synthesis.[25]

  • Depolarization of the cell membrane.[25]

  • Inhibition of protein and nucleic acid synthesis.[25]

  • DNA Gyrase and Topoisomerase IV: Some thiazole derivatives are potent inhibitors of these bacterial enzymes, with IC50 values in the low µg/mL range.[23]

  • MurB Enzyme: Molecular docking studies suggest that the E. coli MurB enzyme, involved in peptidoglycan biosynthesis, is a putative target.[26]

Fungal and Viral Targets
  • Antifungal: Thiazole derivatives have shown efficacy against various Candida strains, with some compounds being as active as the reference drug fluconazole.[24][25] Docking studies suggest inhibition of 14a-lanosterol demethylase as a likely mechanism.[26]

  • Antiviral: The FDA-approved HIV protease inhibitor Ritonavir contains a thiazole ring, highlighting the scaffold's potential in developing antiviral agents.[25][26]

Part 5: Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (Example: B-RAFV600E)

Objective: To determine the IC50 value of a thiazole derivative against a specific protein kinase.

Principle: This protocol utilizes a luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials:

  • Recombinant B-RAFV600E kinase

  • Kinase substrate (e.g., MEK1)

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Thiazole test compounds (dissolved in DMSO)

  • Staurosporine or Dabrafenib (positive control inhibitor)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Methodology:

  • Compound Preparation: Serially dilute the thiazole test compounds and control inhibitor in DMSO, then further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the diluted test compound or control.

    • Add 10 µL of a 2.5X solution of kinase and substrate in kinase buffer.

    • Include "no enzyme" controls (buffer only) and "vehicle" controls (DMSO only).

  • Initiate Reaction: Add 10 µL of a 2.5X ATP solution to all wells to start the kinase reaction. The final volume will be 25 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% of ATP consumed).

  • Detection:

    • Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 25 µL of Kinase-Glo® reagent to each well.

    • Mix briefly on a plate shaker and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Convert the raw luminescence units (RLU) to percent inhibition relative to the vehicle (0% inhibition) and no enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation System: The inclusion of a potent, known inhibitor (positive control) validates the assay's sensitivity and performance. The vehicle control confirms that the solvent does not interfere with the reaction. The linear range of the assay must be established to ensure accurate IC50 determination.

Conclusion and Future Perspectives

The thiazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry, yielding derivatives that can modulate a wide array of therapeutic targets.[7][13] Research has demonstrated significant potential in oncology, neurodegenerative diseases, and inflammatory and infectious disorders.[2][3][20][21] Future efforts will likely focus on the rational design of multi-target agents, particularly for complex diseases like cancer and Alzheimer's, and on optimizing the pharmacokinetic profiles of these promising compounds to translate in vitro potency into in vivo efficacy.[4][20][21] The continued exploration of this chemical space is certain to yield the next generation of innovative therapeutics.

References

  • A review on progress of thiazole derivatives as potential anti-inflamm
  • Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2024). Letters in Drug Design & Discovery.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. (2024). PubMed.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
  • Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. (2021). PubMed.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. (n.d.). MDPI.
  • Synthesis and anti-inflammatory activity of thiazole deriv
  • Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2023). Letters in Drug Design & Discovery.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed.
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). PubMed Central.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PMC - NIH.
  • Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. (n.d.). Semantic Scholar.
  • Potential Therapeutic Targets of Thiazole Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.
  • A review on progress of thiazole derivatives as potential anti-inflamm
  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022).
  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). Vertex AI Search.
  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymeriz
  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic liter
  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (n.d.). MDPI.
  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymeriz
  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer′s disease: a systematic literature review. (2025).
  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymeris
  • Thiazole Derivatives Inhibitors of Protein Kinases. (n.d.).
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegener
  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). PubMed.
  • Thiazole derivatives as inhibitors of protein kinase. (n.d.).
  • Synthesis, anticancer activity and mechanism of action of new thiazole deriv
  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2025).

Sources

Protocols & Analytical Methods

Method

The Hantzsch Thiazole Synthesis: A Detailed Protocol for the Facile Construction of Substituted Thiazoles

Introduction: The Thiazole Moiety as a Cornerstone in Medicinal Chemistry The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of numerous biologically active com...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety as a Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of numerous biologically active compounds.[1][2] Its prevalence in natural products and synthetic pharmaceuticals underscores its significance as a "privileged scaffold" in drug discovery.[3] The unique electronic properties of the thiazole nucleus allow it to participate in a variety of non-covalent interactions, making it a valuable component for modulating the pharmacological profiles of therapeutic agents. The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and widely employed methods for the construction of this important heterocyclic system.[2][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical execution of the Hantzsch synthesis for preparing a diverse range of substituted thiazoles.

The Chemical Logic of the Hantzsch Synthesis: A Mechanistic Overview

The Hantzsch thiazole synthesis is a classic condensation reaction that unites an α-haloketone with a thioamide to furnish the thiazole ring.[1] The reaction proceeds through a well-established multi-step mechanism, the understanding of which is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted pathway involves an initial nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole.[3]

The reaction begins with a nucleophilic substitution (SN2) reaction where the sulfur of the thioamide displaces the halide from the α-haloketone, forming an intermediate S-alkylated thioamide salt. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The resulting tetrahedral intermediate then undergoes dehydration to form the stable, aromatic thiazole ring.[3][5]

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide Intermediate1 S-Alkylated Thioamide Intermediate Reactants->Intermediate1 S_N2 Attack Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Substituted Thiazole Intermediate2->Product Dehydration

Caption: General workflow of the Hantzsch Thiazole Synthesis.

A Generalized Protocol for the Synthesis of Substituted Thiazoles

This protocol provides a robust and adaptable framework for the synthesis of a wide array of substituted thiazoles via the Hantzsch reaction. The specific quantities and reaction parameters may require optimization depending on the nature of the substituents on both the α-haloketone and the thioamide.

Materials and Reagents:

  • Substituted α-haloketone (e.g., 2-bromoacetophenone, chloroacetone) (1.0 eq)

  • Substituted thioamide (or thiourea) (1.0 - 1.2 eq)

  • Solvent (e.g., Ethanol, Methanol, DMF)

  • Stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Work-up reagents (e.g., saturated sodium bicarbonate solution, water, organic solvent for extraction)

  • Purification materials (e.g., silica gel for column chromatography)

Experimental Procedure:

  • Reaction Setup: To a clean and dry reaction vessel equipped with a stir bar, add the substituted α-haloketone (1.0 eq) and the thioamide or thiourea (1.0 - 1.2 eq).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol) to the reaction vessel. The concentration of the reactants is typically in the range of 0.1 to 1.0 M.

  • Reaction Conditions:

    • Temperature: The reaction mixture is typically heated to reflux. The optimal temperature will depend on the reactivity of the substrates and the boiling point of the solvent. Some reactions may proceed at room temperature, while others may require elevated temperatures to drive the reaction to completion.

    • Time: The reaction progress should be monitored by TLC. The reaction is considered complete when the starting materials are consumed. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • If the product precipitates from the reaction mixture, it can be isolated by filtration.

    • If the product is soluble, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acid formed during the reaction, followed by washing with water.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification: The crude product is purified by a suitable method, most commonly by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: The structure and purity of the final substituted thiazole are confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Key Reaction Parameters and their Influence on Synthesis Outcome

The success of the Hantzsch thiazole synthesis is contingent upon the careful selection and control of several key experimental parameters. The following table summarizes these parameters and their impact on the reaction outcome, providing a valuable guide for optimization.

ParameterInfluence on the ReactionRecommendations and Considerations
α-Haloketone The nature of the halogen (I > Br > Cl) and the ketone substituents affects reactivity.α-Bromoketones are most commonly used due to their optimal balance of reactivity and stability. Electron-withdrawing groups on the ketone can enhance reactivity.
Thioamide The substituents on the thioamide determine the substitution pattern at the 2-position of the thiazole ring.A wide range of thioamides, including thiourea and its derivatives, can be employed, allowing for the synthesis of diverse 2-substituted thiazoles.
Solvent The choice of solvent can influence reaction rates and, in some cases, product selectivity.Alcohols such as ethanol and methanol are common solvents. For less reactive substrates, higher boiling point solvents like DMF or dioxane may be beneficial.[2]
Temperature Reaction temperature is a critical factor for driving the reaction to completion.Most Hantzsch syntheses require heating. Optimization of the temperature is often necessary to achieve a good yield without promoting side reactions.
pH The pH of the reaction medium can influence the regioselectivity of the cyclization, especially when using N-substituted thioureas.Neutral or slightly basic conditions generally favor the formation of the desired 2-aminothiazole isomer.[6]

Troubleshooting Common Issues in Hantzsch Thiazole Synthesis

Even with a well-defined protocol, challenges can arise during the synthesis. This section addresses common problems and provides practical solutions to overcome them.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Incomplete reaction due to insufficient heating or reaction time.- Degradation of starting materials or product.- Poor quality of reagents.- Monitor the reaction closely by TLC and ensure complete consumption of the limiting reagent.- Optimize the reaction temperature; avoid excessive heat.- Use freshly purified or high-purity starting materials.
Formation of Side Products - Formation of isomeric 2-imino-2,3-dihydrothiazoles when using N-substituted thioureas under acidic conditions.[6] - Polymerization or decomposition of starting materials.- Maintain neutral or slightly basic reaction conditions to favor the desired 2-aminothiazole isomer.- Ensure the reaction is not overheated or run for an unnecessarily long time.
Difficulty in Product Isolation/Purification - Product is highly soluble in the reaction solvent.- Product co-elutes with impurities during chromatography.- If the product is a solid, try to induce precipitation by cooling the reaction mixture or adding a non-solvent.- Optimize the eluent system for column chromatography to achieve better separation.

Conclusion: A Versatile and Enduring Synthetic Tool

The Hantzsch thiazole synthesis has stood the test of time as a robust and versatile method for the construction of substituted thiazoles. Its operational simplicity, tolerance of a wide range of functional groups, and generally high yields make it an invaluable tool for synthetic and medicinal chemists. By understanding the underlying mechanism and the influence of key reaction parameters, researchers can effectively employ this classic reaction to access a vast array of thiazole derivatives for applications in drug discovery, materials science, and beyond. The continuous development of modifications and improvements to the Hantzsch synthesis ensures its continued relevance and utility in modern organic chemistry.[6][7]

References

  • Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 702–730. [Link]

  • Sharma, S., Devgun, M., Narang, R., Lal, S., & Rana, A. C. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 644-665. [Link]

  • Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. PubMed. [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2023). RSC Advances. [Link]

  • Yogi, P., Ashid, M., Hussain, N., & Joshi, A. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(1), 193-196. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Pathak, M., et al. (2023). Systematic Review On Thiazole And Its Applications. Kuey. [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). MDPI. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Hantzsch thiazole synthesis. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). National Institutes of Health. [Link]

  • Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. (2022). ResearchGate. [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). ResearchGate. [Link]

  • Scope and Limitations of a Modified Hantzsch Reaction for the Synthesis of Oxazole-Dehydroamino Acid Derivatives from Dehydroamino Acid Amides. (2009). ResearchGate. [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. (2008). SciSpace. [Link]

Sources

Application

analytical methods for quantification of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate

Starting Data Collection I've started gathering information on the physicochemical properties of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate. I'm focusing on its structure, molecular weight, and solubility.

Back to Product Page

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering information on the physicochemical properties of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate. I'm focusing on its structure, molecular weight, and solubility. My initial searches are yielding promising results that should give me a solid foundation.

Expanding Analytical Approach

I'm now expanding my research to include analytical methods for quantifying the compound. I'm focusing on techniques like HPLC, GC, and LC-MS. I'm also investigating sample preparation methods and regulatory guidelines to ensure robust protocols. I'm preparing a structure for the application note and defining techniques and parameters.

Deepening Research Protocols

I'm now expanding my research to include detailed protocols and parameters for specific analytical methods. I'm focusing on sample preparation and validation techniques aligned with international regulatory guidelines. The application note's structure is also being defined. I am building workflows for sample preparation and analysis. I will generate tables with key validation data.

Defining Initial Properties

My initial search has given me the molecular formula (C12H10ClNO2S) and weight (267.73) for Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate. This data provides a crucial foundation. Now, I will transition into investigating its specific properties and potential applications.

Expanding Property Research

I've gathered the molecular formula and weight, which is useful, but the current data is broad. I've noted common analytical methods for similar thiazole derivatives, specifically HPLC-UV and LC-MS. I'm taking the preliminary data into consideration for future planning, however I lack the compound's specific physicochemical properties (UV absorbance, solubility, pKa). Finding these properties and specific validated methods will be my next focus.

Detailing Methodological Gaps

My progress so far is positive but also highlights key data gaps. I have the formula and weight, plus general analytical method overviews for thiazole derivatives. I've pinpointed the urgent need for specific properties like UV absorbance, solubility, and pKa, and haven't found a validated method for this compound. I need to estimate and present protocols as templates for optimization.

Method

Application Notes and Protocols for High-Throughput Screening of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery The thiazole ring is a cornerstone of medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The thiazole ring is a cornerstone of medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3] This heterocyclic motif is known to confer a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5] Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate (CAS 1072944-80-9) is a member of this versatile class of molecules.[6] Its structure, featuring a substituted phenyl ring and a carboxylate group on the thiazole core, suggests a high potential for interaction with various biological targets. High-throughput screening (HTS) provides a powerful platform for the rapid evaluation of large compound libraries to uncover the biological activities of novel chemical entities like this one.[7][8][9] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate in HTS campaigns.

Strategic Considerations for HTS Campaign Design

The successful implementation of an HTS campaign hinges on a well-conceived strategy that encompasses target selection, assay development, and robust data analysis. Given the novelty of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate, a two-pronged approach involving both target-based and phenotypic screening is recommended to maximize the potential for hit discovery.

Target-Based Screening: A Hypothesis-Driven Approach

Target-based screening focuses on identifying compounds that modulate the activity of a specific, predetermined biological target, such as an enzyme or a receptor.[10] The chemical structure of our subject compound, with its thiazole core and substituted phenyl ring, bears resemblance to known inhibitors of various enzymes. For instance, some thiazole derivatives have been shown to inhibit protein kinases and other enzymes involved in cell signaling pathways.[11]

Phenotypic Screening: An Unbiased Discovery Engine

Phenotypic screening, on the other hand, is a target-agnostic approach that aims to identify compounds that produce a desired change in a cellular or organismal phenotype.[12] This method is particularly valuable when the underlying mechanism of a disease is not fully understood. Given the broad range of activities associated with thiazole derivatives, phenotypic screens for cytotoxicity in cancer cell lines, antimicrobial activity, or modulation of inflammatory responses would be highly relevant.

High-Throughput Screening Workflow

A typical HTS workflow is a multi-step process designed to efficiently identify and validate active compounds.[7][13]

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol 1: Cell-Based High-Throughput Screening for Anticancer Activity

This protocol describes a cell-based assay to screen for cytotoxic or anti-proliferative effects of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate against a panel of human cancer cell lines.

Principle

Cell viability is assessed using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®). The amount of ATP is directly proportional to the number of metabolically active cells, and thus, a decrease in luminescence indicates a cytotoxic or anti-proliferative effect.[14]

Materials and Reagents
  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate (stock solution in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Negative control (0.1% DMSO in media)

  • 384-well clear-bottom white microplates

  • ATP-based luminescence cell viability assay kit

  • Luminometer plate reader

Experimental Protocol
  • Cell Seeding:

    • Harvest and count cells, then dilute to the appropriate seeding density in culture medium.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate using an automated liquid handler.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate in culture medium. A typical final screening concentration is 10 µM.[15]

    • Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 50 nL) of the compound solution, positive control, and negative control to the appropriate wells.

    • Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Assay Readout:

    • Equilibrate the plates and the ATP-based assay reagent to room temperature.

    • Add 25 µL of the assay reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis and Quality Control

The quality of the HTS assay is assessed by calculating the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls. A Z'-factor greater than 0.5 is considered excellent for HTS.[15]

Sources

Application

Application Notes and Protocols: Investigating Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Thiazole Derivatives The thiazole ring is a prominent scaffold in medicinal chemistry, recognized for its ability...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Thiazole Derivatives

The thiazole ring is a prominent scaffold in medicinal chemistry, recognized for its ability to interact with a diverse array of biological targets. This has led to the development of numerous thiazole derivatives with potent inhibitory activities against enzymes implicated in a wide range of diseases, including cancer, inflammation, and microbial infections.[1][2] Compounds bearing the thiazole core have demonstrated inhibitory activity against various enzyme families such as kinases, lipases, deoxyribonuclease I, and carbonic anhydrases.[3][2][4][5] The inhibitory potency and selectivity of these compounds are highly dependent on the specific substitutions around the thiazole nucleus, allowing for fine-tuning of their pharmacological properties.

This document provides a comprehensive guide for the investigation of a novel thiazole derivative, methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate , as a potential enzyme inhibitor. While specific biological activity for this compound is not yet extensively documented, its structural features suggest it may interact with key enzymatic targets. These application notes will provide researchers with the foundational protocols and strategic insights required to characterize its inhibitory profile, from initial screening to preliminary mechanism of action studies.

Compound Profile: Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate

Parameter Value
IUPAC Name Methyl 4-(3-chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylate
CAS Number 1072944-80-9[6]
Molecular Formula C12H10ClNO2S[6]
Molecular Weight 267.73 g/mol
Structure Chemical structure of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate

Experimental Design: A Roadmap for Inhibitor Characterization

The following workflow outlines a systematic approach to evaluating the enzyme inhibitory potential of methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Target Enzyme Selection B Single-Concentration Inhibition Assay A->B C Data Analysis: % Inhibition B->C D IC50 Determination (Dose-Response) C->D Proceed if significant inhibition E Data Analysis: Curve Fitting D->E F Enzyme Kinetic Assays E->F Characterize potent inhibitors G Data Analysis: Lineweaver-Burk Plot F->G H Determination of Inhibition Type G->H

Caption: A generalized workflow for the characterization of a novel enzyme inhibitor.

Protocol 1: General Enzyme Inhibition Screening Assay

This protocol provides a framework for an initial screening assay to determine if methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate exhibits inhibitory activity against a chosen enzyme. A common choice for initial screening is a serine protease like trypsin, for which reliable and cost-effective colorimetric assays are available.

Materials:

  • Purified enzyme (e.g., Trypsin from bovine pancreas)

  • Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA)

  • Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate in DMSO.

    • Prepare a working solution of the enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

    • Prepare a working solution of the substrate in the assay buffer. The concentration should ideally be at or near the Michaelis constant (Km) of the enzyme.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer and the corresponding concentration of DMSO.

    • Control wells (100% enzyme activity): Add the enzyme solution and the same concentration of DMSO as in the test wells.

    • Test wells: Add the enzyme solution and the desired final concentration of the test compound (e.g., 10 µM for initial screening).

    • It is advisable to include a positive control with a known inhibitor of the target enzyme.

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for the product of BAPNA cleavage) over a set period using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for the test compound concentration relative to the control (100% activity) using the following formula:

    % Inhibition = [1 - (V₀ of test well / V₀ of control well)] x 100

Protocol 2: IC50 Determination

If significant inhibition is observed in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50), a key measure of the inhibitor's potency.

Procedure:

  • Serial Dilution: Prepare a series of dilutions of the test compound in the assay buffer from the stock solution to achieve a range of final concentrations (e.g., from 100 µM down to 0.01 µM).

  • Assay Execution: Perform the enzyme inhibition assay as described in Protocol 1, but with the range of inhibitor concentrations.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical IC50 Data:

Compound Concentration (µM) % Inhibition
10095.2
3088.7
1075.4
352.1
128.9
0.310.5
0.12.1

Hypothetical IC50 Value: 2.8 µM

Protocol 3: Preliminary Mechanism of Action Studies

To understand how the compound inhibits the enzyme, kinetic studies are performed to determine if the inhibition is competitive, non-competitive, or uncompetitive.

Procedure:

  • Varying Substrate Concentrations: Perform the enzyme assay with a fixed concentration of the inhibitor (e.g., at or near its IC50 value) and a range of substrate concentrations (typically from 0.2 x Km to 5 x Km). A control experiment without the inhibitor should be run in parallel.

  • Data Analysis:

    • Calculate the initial reaction velocities for each substrate concentration in the presence and absence of the inhibitor.

    • Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/V₀ versus 1/[S] for both datasets.

    • Analyze the plot to determine the type of inhibition:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

G cluster_0 Kinetic Data Acquisition cluster_1 Data Transformation & Plotting cluster_2 Interpretation A Fixed Inhibitor Concentration C Measure Initial Velocities (V₀) A->C B Varying Substrate Concentrations B->C D Calculate 1/V₀ and 1/[S] C->D E Generate Lineweaver-Burk Plot D->E F Analyze Intersection of Lines E->F G Determine Inhibition Type F->G

Caption: Workflow for determining the mechanism of enzyme inhibition.

Troubleshooting and Considerations

  • Compound Solubility: Thiazole derivatives can have limited aqueous solubility. Ensure the compound is fully dissolved in DMSO and that the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1-2%).

  • Assay Interference: Some compounds can interfere with the assay readout (e.g., by absorbing light at the detection wavelength). It is crucial to run appropriate controls, including the test compound in the absence of the enzyme, to check for such interference.

  • Enzyme Stability: Ensure the enzyme is stable under the assay conditions for the duration of the experiment.

  • Data Quality: Obtain a sufficient number of data points to ensure the reliability of curve fitting and kinetic parameter determination.

Conclusion

The protocols and guidelines presented here offer a robust starting point for the characterization of methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate as a potential enzyme inhibitor. While the specific enzyme target for this compound remains to be identified, the general principles of enzyme inhibition assays outlined in this document are broadly applicable. Systematic screening followed by detailed kinetic analysis will be instrumental in elucidating the inhibitory profile of this and other novel thiazole derivatives, potentially paving the way for the development of new therapeutic agents.

References

  • Benchchem. Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
  • Benchchem. Comparative Analysis of Thiazole Derivatives as Enzyme Inhibitors: A Review of the Landscape.
  • Kuzmanov, U., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Available from: [Link].

  • Jukič, M., et al. (2023). Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. Chemico-Biological Interactions, 381, 110542. Available from: [Link].

  • Genc, N., et al. (2022). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Journal of Biochemical and Molecular Toxicology, 36(10), e23164. Available from: [Link].

  • Tan, Y. S., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. Available from: [Link].

  • Chen, H., et al. (2016). Synthesis and Pin1 inhibitory activity of thiazole derivatives. Bioorganic & Medicinal Chemistry, 24(22), 5871-5878. Available from: [Link].

  • Benchchem. Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • Al-Warhi, T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 29895–29909. Available from: [Link].

  • Li, Y., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(3), 226-236. Available from: [Link].

  • Google Patents. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.
  • Singh, I., et al. (2020). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1585-1603. Available from: [Link].

  • Google Patents. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • PubChem. (S)-methyl 2-(2-(4-chlorophenyl)-3-methylbutanamido)thiazole-5-carboxylate. Available from: [Link].

  • Google Patents. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • Chem-Express. Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate. Available from: [Link].

  • Google Patents. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • PubChem. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester. Available from: [Link].

  • Google Patents. EP0650963A1 - Improved process for the preparation of 2-methylthiazole-5-carboxylates.
  • ResearchGate. Scheme of synthesis of methyl 3-methyl-4-nitroisothiazole-5-carboxylate. Available from: [Link].

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Method

Application Notes and Protocols for Cell-Based Cytotoxicity Evaluation of Thiazole Compounds

Introduction: The Therapeutic Potential and Toxicological Considerations of Thiazole Derivatives Thiazole rings are a prominent structural motif in a vast array of pharmacologically active compounds, demonstrating a broa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Toxicological Considerations of Thiazole Derivatives

Thiazole rings are a prominent structural motif in a vast array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities, including anticancer properties.[1] As researchers and drug development professionals, the evaluation of the cytotoxic potential of novel thiazole-based compounds is a critical step in identifying promising therapeutic leads and ensuring their safety. This comprehensive guide provides an in-depth analysis of robust cell-based assays for assessing the cytotoxicity of thiazole derivatives, moving beyond mere procedural descriptions to elucidate the scientific rationale behind methodological choices.

This document is structured to empower researchers with the expertise to select the most appropriate assays, troubleshoot potential challenges, and interpret data with confidence. We will delve into the core principles of key cytotoxicity assays, provide detailed, field-tested protocols, and discuss the nuances of their application to thiazole compounds.

Choosing the Right Tool: A Comparative Overview of Cytotoxicity Assays

The selection of a cytotoxicity assay is contingent upon the research question at hand. Are you conducting a high-throughput screening of a compound library, or are you elucidating the specific molecular mechanism of cell death induced by a lead candidate? Each assay offers a unique window into the cell's response to a cytotoxic insult.

Assay Principle Measures Pros Cons Best For
MTT Assay Enzymatic reduction of tetrazolium saltMitochondrial metabolic activityHigh-throughput, cost-effective, sensitiveProne to interference from reducing compounds, indirect measure of viabilityPrimary screening of large compound libraries
LDH Release Assay Measurement of a stable cytosolic enzyme in the supernatantLoss of membrane integrity (necrosis/late apoptosis)Non-destructive to remaining cells, straightforwardLess sensitive for early apoptosis, potential for high background from serumAssessing membrane damage and necrosis
Caspase-3/7 Glo Assay Luminescent detection of caspase activityKey executioner caspases in apoptosisHighly sensitive, specific for apoptosis, simple "add-mix-measure" formatIndirectly measures cell death, requires a luminometerMechanistic studies of apoptosis, confirming apoptotic pathway
Annexin V/PI Staining Flow cytometric detection of phosphatidylserine externalization and membrane permeabilityEarly and late apoptosis, necrosisQuantitative, discriminates between apoptotic and necrotic cells, single-cell analysisRequires a flow cytometer, more complex protocolDetailed mechanistic studies, confirmation of apoptosis, distinguishing cell death modes

The Workhorse of Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]

Principle of the MTT Assay

The assay is predicated on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[2] This conversion is indicative of cellular metabolic activity; therefore, the amount of formazan produced is directly proportional to the number of living, metabolically active cells.[2] The insoluble formazan is then solubilized, and the absorbance of the colored solution is measured using a spectrophotometer.

Critical Consideration for Thiazole Compounds: Potential for Interference

A significant caveat when employing the MTT assay for thiazole derivatives is the potential for direct chemical interference.[1] Compounds possessing inherent reducing properties can directly reduce the MTT tetrazolium salt to formazan, independent of cellular enzymatic activity.[3][4] This can lead to a false-positive result, where a cytotoxic compound may appear less toxic or even proliferative.

Self-Validating Control: To mitigate this, it is imperative to include a "compound-only" control, where the thiazole compound is added to culture medium in the absence of cells. Any color change in this control well indicates direct reduction of MTT by the compound and necessitates the use of an alternative cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C in light-protected aliquots.

  • Cell culture medium (phenol red-free medium is recommended for the final incubation step to reduce background).

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol).

  • 96-well clear flat-bottom plates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5% to avoid solvent-induced toxicity.[1] Remove the overnight culture medium and add 100 µL of the medium containing the test compounds. Include the following controls:

    • Untreated Control: Cells in culture medium only.

    • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compounds.

    • Medium Blank: Culture medium without cells.

    • Compound Blank: Culture medium with the highest concentration of the test compound, but no cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, carefully remove the culture medium and add 100 µL of fresh, serum-free medium and 20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

  • Data Analysis:

    • Subtract the average absorbance of the medium blank from all other readings.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Assessing Membrane Integrity: The LDH Release Assay

The Lactate Dehydrogenase (LDH) release assay is a widely used method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[5]

Principle of the LDH Assay

LDH is a stable cytosolic enzyme that is rapidly released into the extracellular medium upon damage to the plasma membrane.[5] The assay involves a two-step enzymatic reaction. First, the released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD⁺ to NADH. In the second step, a catalyst (diaphorase) transfers a hydrogen from NADH to a tetrazolium salt (INT), which is reduced to a red formazan product. The amount of formazan is directly proportional to the amount of LDH released, and thus to the number of damaged cells.[6]

Causality Behind Experimental Choices

The LDH assay is particularly useful for detecting necrosis or late-stage apoptosis, where membrane integrity is compromised. It is a non-destructive assay for the remaining viable cells, which can be used for further analysis. However, it's important to be aware of potential limitations. Some cell types may have high endogenous LDH levels, and serum in the culture medium can also contain LDH, leading to a high background signal.[6]

Self-Validating Control: To account for background LDH activity, it is crucial to include a "medium-only" control. Additionally, a "maximum LDH release" control, where cells are lysed with a detergent, is essential for calculating the percentage of cytotoxicity.

Detailed Protocol: LDH Release Assay

Materials:

  • LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase).

  • Lysis buffer (typically 10X, provided with the kit).

  • Stop solution (provided with the kit).

  • 96-well clear flat-bottom plates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Preparation of Controls: In addition to the untreated and vehicle controls, prepare the following:

    • Maximum LDH Release Control: To a set of untreated control wells, add 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period.

    • Medium Background Control: Wells containing only culture medium.

  • Sample Collection: After the treatment incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Gently shake the plate to ensure a uniform color. Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 650 nm should be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the medium background control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

      • Experimental LDH Release: Absorbance from treated cells.

      • Spontaneous LDH Release: Absorbance from untreated cells.

      • Maximum LDH Release: Absorbance from lysed cells.

Delving into Mechanism: Apoptosis Assays

Many thiazole derivatives exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death.[2][7] Assays that specifically measure markers of apoptosis are therefore invaluable for mechanistic studies.

Caspase-3/7 Glo Assay: A Luminescent Approach

Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Caspases-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis.[8]

Principle: The Caspase-Glo® 3/7 Assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is a substrate for luciferase. The resulting "glow-type" luminescent signal is proportional to the amount of caspase-3/7 activity.

Detailed Protocol: Caspase-3/7 Glo Assay

Materials:

  • Caspase-Glo® 3/7 Assay kit (Promega or similar).

  • Opaque-walled 96-well plates (to minimize background luminescence).

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with thiazole compounds as described previously.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell control from all other readings.

    • The resulting luminescence is proportional to the caspase-3/7 activity. Results are often expressed as fold-change relative to the untreated control.

Annexin V/PI Staining: A Flow Cytometric Gold Standard

For a more detailed and quantitative analysis of apoptosis, flow cytometry using Annexin V and Propidium Iodide (PI) staining is the method of choice.[9]

Principle: In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[10] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC).[10] Propidium iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9] By using both stains, it is possible to distinguish between:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Detailed Protocol: Annexin V/PI Staining for Flow Cytometry

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometry tubes.

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T-25 flasks and treat with thiazole compounds for the desired duration.

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis A Cell Culture C Cell Seeding (96-well plate) A->C B Compound Dilution B->C D Addition of Thiazole Compound C->D E Incubation (24-72h) D->E F MTT Assay E->F G LDH Assay E->G H Caspase-Glo Assay E->H I Flow Cytometry (Annexin V/PI) E->I J Spectrophotometry F->J G->J K Luminometry H->K L Flow Cytometry Analysis I->L M IC50 Determination & Statistical Analysis J->M K->M L->M

Caption: A generalized workflow for evaluating the cytotoxicity of thiazole compounds.

Apoptosis Signaling Pathway Induced by Thiazole Compounds

G Thiazole Thiazole Compound Mito Mitochondrial Stress Thiazole->Mito ROS ↑ ROS Production Mito->ROS Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Intrinsic apoptosis pathway often induced by cytotoxic thiazole derivatives.

Troubleshooting Common Issues

Problem Possible Cause Solution
MTT Assay: High background in compound-only control The thiazole compound is directly reducing MTT.Use an alternative assay like LDH or Caspase-Glo. Wash cells after compound treatment and before adding MTT.
MTT Assay: Low absorbance readings Low cell density, insufficient incubation time, incomplete formazan solubilization.Optimize cell seeding density. Increase MTT incubation time. Ensure complete mixing after adding solubilization solution.
LDH Assay: High background in untreated controls High endogenous LDH in serum, cell handling too harsh.Use serum-free or low-serum medium during the assay. Handle cells gently during pipetting.
Caspase Assay: Low signal Compound induces necrosis, not apoptosis. Apoptosis occurs at a later time point.Confirm cell death mechanism with Annexin V/PI staining. Perform a time-course experiment.
General: Inconsistent results between replicates Uneven cell seeding, edge effects in the plate.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate.

Conclusion

The evaluation of cytotoxicity is a cornerstone of drug discovery and development. For thiazole compounds, a multi-faceted approach that combines initial screening with mechanistic studies is essential for a comprehensive understanding of their biological effects. By understanding the principles and limitations of each assay and by implementing appropriate controls, researchers can generate reliable and reproducible data, paving the way for the development of novel and safe thiazole-based therapeutics.

References

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Application

methodology for molecular docking studies with thiazole ligands.

Application Note & Protocol Abstract The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds and approved pharmaceuticals.[1][2][3] Its unique electronic proper...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in diverse non-covalent interactions make it a frequent constituent of enzyme inhibitors and receptor modulators.[1][4] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of small molecules, like thiazole derivatives, to a macromolecular target.[5][6] This application note provides a comprehensive, field-proven methodology for conducting molecular docking studies with thiazole-containing ligands. We will delve into the causality behind each protocol step, from ligand and protein preparation to the critical post-docking analysis, ensuring a self-validating and reproducible workflow.

Introduction: The Synergy of Thiazole Scaffolds and In Silico Docking

Computational drug design has become an indispensable part of the modern drug discovery pipeline, significantly reducing costs and timelines.[7][8] Among its tools, molecular docking stands out for its ability to screen large virtual libraries and provide atomic-level insights into ligand-protein interactions.[7][9] This is particularly valuable when working with heterocyclic compounds like thiazoles.

Thiazole derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, often by targeting specific enzymes like kinases or DNA gyrase.[1][10][11] The thiazole ring can act as a hydrogen bond acceptor (via the nitrogen atom) and participate in π-π stacking and other hydrophobic interactions, making its binding mode analysis a nuanced task. This guide provides the necessary technical protocols and the scientific rationale to confidently perform and interpret these studies.

The Molecular Docking Workflow: A Conceptual Overview

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] The process involves two main stages: sampling ligand conformations within the binding site and then "scoring" these poses to estimate binding affinity. A robust workflow is essential for generating biologically relevant results.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Target Selection & Preparation (PDB Download, Cleaning, H+ addition) GRID 3. Binding Site Definition (Grid Box Generation) PDB->GRID LIG 2. Thiazole Ligand Preparation (2D to 3D, Energy Minimization) LIG->GRID DOCK 4. Run Docking Simulation (e.g., AutoDock Vina) GRID->DOCK POSE 5. Pose & Score Analysis (Binding Energy Evaluation) DOCK->POSE VIS 6. Interaction Visualization (H-Bonds, Hydrophobic, Pi-Stacking) POSE->VIS VAL 7. Protocol Validation (Redocking, RMSD Calculation) VIS->VAL

Caption: A high-level overview of the molecular docking workflow.

Prerequisites: Essential Software and Resources

A successful docking study relies on a suite of specialized software. While numerous commercial packages exist, this guide focuses on widely used and freely available tools for academic research.

Task Recommended Software Primary Function Source / Link
Protein & Ligand Preparation AutoDockTools (MGLTools)Adding hydrogens, assigning charges, creating PDBQT files.[12]
UCSF Chimera / ChimeraXStructure visualization, cleaning, and preparation.
Ligand Drawing/Generation Marvin Sketch / ChemDrawDrawing 2D structures and converting to 3D.
Molecular Docking Engine AutoDock VinaHigh-performance docking and scoring.
Result Visualization PyMOLCreating publication-quality images of interactions.
Discovery Studio VisualizerAnalyzing and displaying 2D interaction diagrams.[13]
Protein Structure Database RCSB Protein Data Bank (PDB)Repository for 3D structures of biomolecules.[14]
Ligand Structure Database PubChemDatabase of chemical molecules and their activities.

Detailed Experimental Protocols

This section provides step-by-step methodologies for each phase of the docking workflow. The causality behind each step is explained to foster a deeper understanding.

Protocol 1: Target Protein Preparation

The quality of the initial protein structure is paramount for a meaningful docking result.[6] The goal is to prepare a biologically accurate representation of the target receptor.

Rationale: Crystal structures from the PDB are often missing hydrogen atoms and may contain experimental artifacts like water molecules or co-solvents that must be removed to avoid interference with the ligand docking.[14][15] Assigning correct atom types and charges is crucial for the scoring function to accurately calculate electrostatic and van der Waals interactions.

Step-by-Step Methodology:

  • Obtain Protein Structure: Download the 3D structure of your target protein from the RCSB PDB. Prioritize high-resolution (<2.5 Å) X-ray crystal structures that contain a co-crystallized ligand in the binding site of interest.[6]

  • Clean the PDB File: Load the PDB file into a molecular viewer like UCSF Chimera or AutoDockTools.

    • Remove all non-essential molecules, including water (HOH), co-solvents, and any ions not critical for structural integrity or catalysis.[15]

    • If the structure contains multiple identical chains (e.g., a dimer), retain only one for the docking study unless the biological unit requires more.

    • Inspect the structure for missing residues or atoms. If significant portions of the binding site are missing, the structure may be unsuitable.

  • Prepare the Receptor:

    • Add Hydrogens: Add polar hydrogen atoms to the protein, as they are critical for forming hydrogen bonds.[14]

    • Assign Charges: Compute and assign partial charges to the protein atoms (e.g., Kollman charges in AutoDockTools).[16]

    • Merge Non-Polar Hydrogens: For most docking programs, non-polar hydrogens (those on carbon atoms) are merged with their parent atoms.

  • Save the Prepared Protein: Save the final, prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type information.[14][15]

Protocol 2: Thiazole Ligand Preparation

The ligand must be prepared to represent its most likely state in a biological environment, including its 3D conformation, charge, and torsional flexibility.

Rationale: A ligand's 3D structure and protonation state can dramatically affect its binding potential. Energy minimization finds a low-energy, stable conformation to use as a starting point.[15] Defining rotatable bonds is essential for flexible docking, allowing the software to explore different conformations of the ligand within the binding site.[17]

Step-by-Step Methodology:

  • Obtain/Draw Ligand Structure: Draw the 2D structure of your thiazole derivative using software like Marvin Sketch or retrieve it from a database like PubChem.[5]

  • Convert to 3D and Energy Minimize:

    • Convert the 2D sketch into a 3D structure.

    • Perform an energy minimization using a suitable force field, such as MMFF94. This step ensures the ligand has realistic bond lengths and angles.[15]

  • Set Protonation State: Determine the likely protonation state of the ligand at physiological pH (~7.4). The thiazole nitrogen is weakly basic and is typically not protonated under these conditions, but other functional groups on the molecule (e.g., amines, carboxylic acids) must be correctly assigned.

  • Prepare for Docking (in AutoDockTools):

    • Load the 3D ligand structure.

    • Assign Charges: Calculate and assign partial charges (e.g., Gasteiger charges).[16]

    • Define Torsions: Define the rotatable bonds. The bonds within the thiazole ring itself are non-rotatable, but single bonds connecting substituents are typically flexible. The software will automatically attempt to define these, but it's crucial to verify them.

  • Save the Prepared Ligand: Save the final ligand structure in the PDBQT format.

Protocol 3: Defining the Binding Site (Grid Generation)

The docking algorithm needs a defined search space to perform its calculations efficiently. This is accomplished by defining a "grid box."

Rationale: Constraining the search to the known or putative binding pocket (site-specific docking) dramatically increases computational efficiency and reduces the chance of finding irrelevant binding poses far from the active site.[15][18] The grid box size should be large enough to accommodate the ligand in various orientations but small enough to focus the search.

Step-by-Step Methodology:

  • Identify the Binding Pocket: If your protein structure has a co-crystallized ligand, its location is the ideal center for the binding site. If not, use data from literature or a binding site prediction tool to identify the active site residues.

  • Generate the Grid Box: In your docking software (e.g., AutoDockTools), use the grid generation function.

    • Center the Grid: Center the grid box on the co-crystallized ligand or the key active site residues.[15]

    • Set Grid Dimensions: Adjust the size of the box in X, Y, and Z dimensions. A good rule of thumb is to ensure the box extends at least 4-5 Å beyond the extremities of the ligand in all directions. A typical size might be 25 x 25 x 25 Å.[19]

  • Save Grid Parameters: Save the grid parameter file. This file contains the coordinates and dimensions of the search space for the docking engine.

Protocol 4: Running the Molecular Docking Simulation

With the prepared protein, ligand, and grid box, the docking simulation can be executed.

Rationale: The docking program will systematically place the ligand within the grid box, exploring its translational, rotational, and conformational freedom. An algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, iteratively generates and evaluates poses, seeking those with the most favorable scores.[12] The exhaustiveness parameter in AutoDock Vina controls the computational effort spent searching for the best pose.

Step-by-Step Methodology:

  • Configure the Docking Run: Open a terminal or command prompt, or use the GUI of your chosen software.

  • Specify Input Files: Provide the paths to your prepared protein (receptor.pdbqt), prepared ligand (ligand.pdbqt), and the grid configuration file.

  • Set Docking Parameters:

    • Exhaustiveness: Set the exhaustiveness value. A value of 8 is standard, but for a more rigorous search, it can be increased to 16, 32, or higher, at the cost of longer computation time.[15]

    • Number of Modes: Specify the number of binding modes (poses) to generate (e.g., 9 or 10). This provides a range of potential binding orientations to analyze.

  • Launch the Simulation: Execute the docking command. The software will produce an output file containing the coordinates for each generated pose, along with their corresponding binding affinity scores.[12]

Post-Docking Analysis: From Data to Insight

Simply looking at the top docking score is insufficient and often misleading.[20] A rigorous post-docking analysis is crucial to validate the results and extract meaningful biological insights.[21]

G start Docking Output File (Poses & Scores) score 1. Rank Poses by Score (Lowest Binding Energy = Best Affinity) start->score plausibility 2. Assess Pose Plausibility (Steric Clashes? Sensible Conformation?) score->plausibility visualize 3. Visualize 3D Interactions (PyMOL, Chimera) plausibility->visualize interactions 4. Identify Key Interactions (H-bonds, Hydrophobic, Pi-stacking) visualize->interactions compare 5. Compare with Known Binders / SAR Data interactions->compare conclusion Select Best Pose(s) for Further Study compare->conclusion

Caption: Logical workflow for a rigorous post-docking analysis.

Protocol 5: Interpreting and Validating Docking Results

Rationale: The docking score is a theoretical estimation of binding free energy, not an absolute value.[22] The most credible binding pose is one that is not only low in energy but also makes chemically sensible interactions with key residues in the active site. Validation by redocking demonstrates that your chosen parameters can accurately reproduce a known experimental result.[22]

Step-by-Step Methodology:

  • Analyze Binding Affinity: Examine the output log file. The binding affinity is typically reported in kcal/mol. More negative values suggest stronger, more favorable binding.[22] Rank the generated poses from best (most negative) to worst score.

  • Visualize and Analyze Poses: Load the prepared protein and the docking output file (containing the ligand poses) into PyMOL or Discovery Studio Visualizer.

    • Check for Plausibility: Inspect the top-scoring poses. Does the ligand fit well within the pocket? Are there any steric clashes? Is the conformation chemically reasonable? Discard any nonsensical poses.[20]

    • Identify Interactions: For the most plausible, low-energy pose, identify all non-covalent interactions. Pay special attention to:

      • Hydrogen Bonds: Crucial for specificity and affinity.

      • Hydrophobic Interactions: Often the main driver of binding.

      • π-π Stacking or T-shaped π-stacking: The aromatic thiazole ring is well-suited for these interactions with aromatic residues like Phe, Tyr, Trp, and His.

  • Perform Docking Validation (Self-Validating System):

    • Redocking: If your protein was crystallized with a native ligand, perform a docking run using that ligand with the exact same protocol (protein preparation, grid box, etc.).

    • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto the original crystal pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

    • Interpret RMSD: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that your docking protocol can accurately reproduce the experimentally observed binding mode.[22] This builds confidence in the results obtained for your novel thiazole ligands.

Example Data Presentation

Quantitative results should be summarized in a clear, tabular format. This allows for easy comparison between different thiazole analogues.

Table 1: Hypothetical Docking Results for Thiazole Ligands Against Kinase XYZ

Ligand ID Docking Score (kcal/mol) No. of H-Bonds Key Interacting Residues π-Stacking Interaction
Thiazole-01 -8.9 2 Lys72, Asp184 Yes (Phe168)
Thiazole-02 -7.5 1 Asp184 No
Thiazole-03 -9.2 3 Lys72, Glu91, Asp184 Yes (Phe168)
Known Inhibitor -9.5 3 Lys72, Glu91, Asp184 Yes (Phe168)

| Redocked Ligand| -9.4 (RMSD: 1.1 Å) | 3 | Lys72, Glu91, Asp184 | Yes (Phe168) |

Conclusion and Best Practices

Molecular docking is a predictive tool, not a definitive one. The insights gained are hypotheses that must be validated by experimental data. This guide provides a robust, self-validating framework for performing docking studies on thiazole ligands. By understanding the rationale behind each step—from meticulous preparation to critical post-docking analysis and validation—researchers can generate reproducible and biologically meaningful results, accelerating the journey of drug discovery.

References

  • Bioinformatics With BB. (2020). Molecular Docking for Beginners - Autodock Full Tutorial. Class Central. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. [Link]

  • Biotecnika. (2024). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. YouTube. [Link]

  • Advent Informatics Pvt ltd. (n.d.). Post-Docking Analysis and it's importance. Advent Informatics. [Link]

  • Bioinformatics Dot Com. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Dr. A. S. M. S. Hosen. (2025). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. YouTube. [Link]

  • World Journal of Advanced Research and Reviews. (2020). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. WJARR. [Link]

  • ResearchGate. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ResearchGate. [Link]

  • PubMed. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. National Center for Biotechnology Information. [Link]

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  • Tang, G. (n.d.). Computational Drug Design and Small Molecule Library Design. Stanford University. [Link]

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  • National Institutes of Health. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. NCBI. [Link]

  • World Journal of Pharmaceutical Research. (n.d.). molecular docking studies of some pyrazol-1-yl-1, 3- thiazole derivatives. WJPR. [Link]

  • National Institutes of Health. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. NCBI. [Link]

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  • PubMed Central. (n.d.). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. NCBI. [Link]

  • Springer Nature. (n.d.). Computational Approaches in Drug Designing and Their Applications. Springer. [Link]

  • MDPI. (n.d.). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. MDPI. [Link]

  • MDPI. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. MDPI. [Link]

  • National Institutes of Health. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. NCBI. [Link]

  • PLOS. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Impact Factor. (2024). Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. International Journal of Pharmaceutical Quality Assurance. [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Journal of Wasit for Science and Medicine. (2024). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. Journal of Wasit for Science and Medicine. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate

Welcome to the technical support center for the synthesis of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields.

Troubleshooting Guide: Addressing Common Synthesis Challenges

Issue 1: Low or No Product Yield

A diminished or nonexistent yield of the target thiazole compound is a frequent challenge. This can often be attributed to several factors, from the purity of starting materials to the specific reaction conditions employed.

Initial Diagnostic Questions:

  • Have you verified the purity of your starting materials: methyl 2-chloro-3-(3-chlorophenyl)-3-oxopropanoate and thioacetamide?

  • Are you using anhydrous solvents and reagents?

  • Have you monitored the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)?

Recommendations & Causal Analysis:

  • Purity of Starting Materials: The Hantzsch thiazole synthesis is highly sensitive to impurities in the reactants.[1]

    • α-Halo-β-ketoester (Methyl 2-chloro-3-(3-chlorophenyl)-3-oxopropanoate): This starting material can be unstable. Ensure it is freshly prepared or has been stored under appropriate conditions (e.g., cold and dark).[2] Decomposition can be a significant cause of low yields.

    • Thioacetamide: Impurities in thioacetamide can lead to unwanted side reactions.[2] Use a high-purity grade or consider recrystallization before use. Thioacetamide can be prepared by treating acetamide with phosphorus pentasulfide.[3]

  • Reaction Conditions:

    • Temperature: While some Hantzsch syntheses proceed at room temperature, many require heating.[4] If your reaction is sluggish at ambient temperature, consider gentle heating (e.g., 40-60 °C). For less reactive substrates, refluxing in a suitable solvent might be necessary. However, be cautious, as excessive heat can promote side reactions and decomposition.[2]

    • Solvent Choice: The polarity of the solvent is crucial for reaction rate and yield.[1] Alcohols such as ethanol and methanol are commonly used and often provide good results.[4] In some instances, aprotic solvents like DMF may be more effective.[2]

    • Reaction Time: Incomplete conversion due to insufficient reaction time is a common issue. Monitor the reaction's progress via TLC. If starting materials are still present after your intended reaction time, extend the duration.[2]

  • Work-up Procedure:

    • Product Precipitation: The thiazole product is often precipitated by adding the reaction mixture to a basic solution, such as aqueous sodium carbonate.[4][5] Ensure the pH is sufficiently basic to neutralize any acid formed and to facilitate product precipitation.

    • Extraction: If the product doesn't precipitate, it may be soluble in the work-up solution. In this scenario, extraction with a suitable organic solvent like ethyl acetate is recommended.[4]

Issue 2: Formation of Multiple Products (Side Reactions)

The appearance of multiple spots on a TLC plate indicates the formation of byproducts, a common source of reduced yield and purification difficulties.

Recommendations & Causal Analysis:

  • Isomeric Impurity - 2-Imino-2,3-dihydrothiazole: Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-substituted thiazole and the isomeric 2-imino-2,3-dihydrothiazole.[1][6]

    • pH Control: To favor the formation of the desired product, carry out the reaction under neutral or slightly basic conditions.[2] The addition of a mild, non-nucleophilic base can help suppress the formation of the imino isomer.

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the formation of byproducts. While a 1:1 molar ratio is the theoretical stoichiometry for the Hantzsch synthesis, using a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can often drive the reaction to completion and improve yields.[7]

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Recommendations & Causal Analysis:

  • Recrystallization: This is often the most effective method for purifying solid thiazole derivatives. Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below. Common solvents for recrystallization include ethanol, methanol, and ethyl acetate.

  • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is a reliable alternative.[8] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone (or in this case, an α-halo-β-ketoester) and a thioamide.[9] The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack (SN2 reaction) of the sulfur atom of the thioamide on the carbon bearing the halogen.[5][10] This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[5][7]

Q2: How critical is the choice of the halogen in the α-halo-β-ketoester?

The reactivity of the α-haloketone follows the order I > Br > Cl. While α-chloro-β-ketoesters are commonly used, α-bromo analogs are more reactive and may lead to faster reaction times or allow for milder reaction conditions.

Q3: Can I use a base in my reaction?

Yes, the addition of a base can be beneficial. A mild, non-nucleophilic base like sodium bicarbonate or triethylamine can neutralize the hydrohalic acid (e.g., HCl) formed during the reaction, which can prevent acid-catalyzed side reactions and, in some cases, improve the yield.[11]

Q4: Are there any alternative, "greener" synthesis methods?

Microwave-assisted synthesis has emerged as a more environmentally friendly alternative, often leading to shorter reaction times, higher yields, and the use of less solvent.[12] Additionally, the use of heterogeneous catalysts, such as silica-supported tungstosilisic acid, can facilitate easier separation and catalyst recycling.[12]

Experimental Protocols & Data

General Procedure for Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate Synthesis

A general protocol adapted from established Hantzsch thiazole synthesis methodologies is provided below.[1][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.1-1.5 equivalents) in a suitable anhydrous solvent (e.g., ethanol or methanol).

  • Addition of Reactant: To this solution, add methyl 2-chloro-3-(3-chlorophenyl)-3-oxopropanoate (1 equivalent).

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a 5% aqueous solution of sodium carbonate.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Table 1: Troubleshooting Common Yield Issues
Observation Potential Cause Recommended Action
No product formationLow reactivityIncrease reaction temperature, consider a more reactive α-haloketone (e.g., bromo instead of chloro).
Multiple spots on TLCSide reactionsRun the reaction under neutral or slightly basic conditions; verify reactant stoichiometry.
Oily productImpurities or incomplete reactionExtend reaction time; purify via column chromatography.
Low yield after work-upProduct solubility in aqueous phaseExtract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Visualizing the Workflow

Diagram 1: Hantzsch Thistle Synthesis Workflow

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification alpha_halo_ketoester Methyl 2-chloro-3- (3-chlorophenyl)-3-oxopropanoate reaction_conditions Solvent (e.g., Ethanol) Heat (Reflux) alpha_halo_ketoester->reaction_conditions thioacetamide Thioacetamide thioacetamide->reaction_conditions precipitation Precipitation with Na2CO3 solution reaction_conditions->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization (e.g., from Ethanol) filtration->recrystallization product Pure Methyl 4-(3-chlorophenyl) -2-methylthiazole-5-carboxylate recrystallization->product

Caption: A generalized workflow for the Hantzsch synthesis of the target thiazole.

References

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  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Wikipedia. Thioacetamide. Available from: [Link]

  • PrepChem.com. Preparation of 3-chlorobenzaldehyde. Available from: [Link]

  • Lu Le Laboratory. Preparation of Thioacetamide - Organosulfur Compounds. Available from: [Link]

  • YouTube. synthesis of thiazoles. Available from: [Link]

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  • A bench-scale preparation of thioacetamide. Available from: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

  • Google Patents. US5284974A - Process for the preparation of thioacetamide.
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  • Google Patents. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

  • PMC - NIH. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Available from: [Link]

  • PMC - NIH. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link]

  • ResearchGate. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Available from: [Link]

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  • Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available from: [Link]

  • ResearchGate. (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Available from: [Link]

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  • Google Patents. EP0650963A1 - Improved process for the preparation of 2-methylthiazole-5-carboxylates.

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Optimization

Technical Support Center: Optimization of Thiazole Synthesis

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide expert advice, troubleshooting strategies, and validated pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide expert advice, troubleshooting strategies, and validated protocols for the successful synthesis and optimization of thiazole derivatives. Thiazole moieties are crucial building blocks in medicinal chemistry, found in numerous FDA-approved drugs, and their efficient synthesis is a cornerstone of many research programs.[1] This resource addresses common challenges encountered in the lab, with a focus on the widely-used Hantzsch thiazole synthesis.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing thiazoles?

The Hantzsch thiazole synthesis, first described in 1887, remains the most prominent and versatile method.[2] It involves the condensation reaction between an α-haloketone and a thioamide (or thiourea).[2][3][4] The reaction is generally high-yielding and straightforward to perform, making it a laboratory staple.[4][5] Other notable methods include the Cook-Heilbron and Gabriel syntheses, though they are typically applied to more specific substrate classes.[6]

Q2: What are the critical parameters to control for a successful thiazole synthesis?

Several factors critically influence the outcome of a Hantzsch synthesis. The key parameters to optimize are:

  • Reactant Purity: Impurities in the α-haloketone or thioamide can significantly hinder the reaction or lead to unwanted side products.[7][8]

  • Stoichiometry: The ratio of reactants is crucial. A slight excess of the thioamide component is often used to ensure the complete consumption of the valuable α-haloketone.[8]

  • Solvent: The choice of solvent affects reaction rate and solubility. Alcohols like ethanol and methanol are very common, but other solvents may be required for specific substrates.[9]

  • Temperature: Many Hantzsch reactions require heating to proceed at a reasonable rate, but excessive heat can cause degradation.[8][9]

  • Reaction Time: Monitoring the reaction's progress is essential to determine the optimal time for completion and to avoid byproduct formation from prolonged heating.[9]

Q3: Are catalysts necessary for the Hantzsch synthesis?

The traditional Hantzsch synthesis often proceeds without a catalyst.[10] However, for multi-component variations or to improve yields and reaction rates with less reactive substrates, various catalysts have been employed. These include reusable solid acid catalysts like silica-supported tungstosilisic acid, which also offer environmental benefits.[5][9] For modern variations of thiazole synthesis, catalysts such as palladium(II) acetate, copper salts, and even organocatalysts like asparagine have been used to achieve specific transformations under mild conditions.[1][10][11]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during thiazole synthesis in a structured, problem-solution format.

Problem 1: Low or No Product Yield

You've run your reaction, completed the work-up, and the isolated yield is disappointingly low or non-existent.

Potential Causes & Actionable Solutions:

  • Poor Starting Material Quality:

    • Why it happens: α-haloketones can be unstable and decompose over time. Thioamides, particularly compounds like 2-aminothiophenol, are prone to oxidation, which is often visible as discoloration.[7]

    • Solution: Verify the purity of your starting materials using techniques like NMR, melting point analysis, or TLC. Use freshly opened or recently purified reagents whenever possible. For example, α-haloketones can often be purified by distillation or recrystallization.[7][8]

  • Incomplete Reaction:

    • Why it happens: The reaction may not have reached completion due to insufficient time or energy.

    • Solution: Monitor the reaction's progress by TLC, LC-MS, or GC-MS. If starting materials persist, incrementally increase the reaction time or temperature. Gentle heating (e.g., 40–60 °C) or refluxing in a suitable solvent may be necessary.[8][9] Microwave-assisted synthesis can also dramatically reduce reaction times.[11][12]

  • Suboptimal Solvent Choice:

    • Why it happens: The solvent plays a critical role in solvating reactants and intermediates. A poor solvent can lead to low solubility or slow reaction kinetics.

    • Solution: Alcohols (methanol, ethanol) are the standard choice and work well for many substrates.[4][9] If yields are poor, consider screening other solvents. For some multi-component reactions, an ethanol/water mixture has been shown to improve yields.[5] Greener alternatives like polyethylene glycol (PEG) have also proven effective, sometimes increasing the reaction rate.[11]

  • Improper Work-up Procedure:

    • Why it happens: The thiazole product might be lost during isolation. Many thiazole products are basic and require neutralization to precipitate.

    • Solution: The standard work-up involves pouring the reaction mixture into a basic aqueous solution (e.g., 5% sodium carbonate) to neutralize any hydrohalic acid formed and precipitate the product.[4][7] If no precipitate forms, your product may be more soluble. In this case, perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[9]

Problem 2: Formation of Significant Byproducts or Multiple Spots on TLC

Your crude product analysis shows multiple compounds, complicating purification and reducing the yield of the desired product.

Potential Causes & Actionable Solutions:

  • Isomer Formation:

    • Why it happens: When using N-substituted thioureas, the reaction can produce two different regioisomers: the desired 2-(substituted-amino)thiazole and the isomeric 3-substituted-2-iminothiazoline. The reaction conditions, particularly pH, can influence the ratio of these products.[8] Running the reaction under acidic conditions has been shown to favor the formation of the 2-imino isomer.[7][13]

    • Solution: To favor the 2-aminothiazole product, ensure the reaction is run under neutral or slightly basic conditions. If an acid catalyst is not required, avoid it. The standard work-up with sodium carbonate helps ensure the final product is the desired amine tautomer.[7]

  • Reactant Decomposition:

    • Why it happens: Excessive heat or prolonged reaction times can lead to the degradation of either the starting materials or the thiazole product itself.[8]

    • Solution: Optimize the reaction temperature and time. Run a time-course study, analyzing aliquots every 30-60 minutes to find the point of maximum product formation before significant decomposition begins. Start with lower temperatures and only increase if the reaction is too slow.[8]

Workflow for Troubleshooting Low Yield

Here is a logical decision tree to guide your troubleshooting process for low-yield reactions.

G start Start: Low Yield Observed check_sm 1. Verify Purity of Starting Materials (SM) start->check_sm purify_sm Purify SM and Repeat Reaction check_sm->purify_sm If impure monitor 2. Monitor Reaction by TLC/LC-MS check_sm->monitor If pure sm_present SM still present? monitor->sm_present extend_rxn Increase Time and/or Temperature Incrementally sm_present->extend_rxn Yes optimize_solvent 3. Optimize Solvent sm_present->optimize_solvent No extend_rxn->monitor check_workup 4. Review Work-up Procedure optimize_solvent->check_workup extract Product soluble? Perform Extraction check_workup->extract success Yield Improved extract->success Yes extract->success No, consult literature for specific substrate

Caption: A decision tree for systematically troubleshooting low yields in thiazole synthesis.

Experimental Protocols & Data

Protocol 1: General Procedure for Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a self-validating system for synthesizing a common thiazole derivative, adapted from established procedures.[4][7]

Materials & Equipment:

  • 2-Bromoacetophenone (5.0 mmol, 1.00 g)

  • Thiourea (7.5 mmol, 0.57 g)

  • Methanol (5 mL)

  • 5% w/v Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • 20 mL scintillation vial or round-bottom flask

  • Magnetic stir bar and stir plate with heating

  • Buchner funnel and filter flask

  • TLC plates (silica gel), TLC tank

  • Mobile Phase: 50% Ethyl Acetate / 50% Hexane

Step-by-Step Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Add methanol (5 mL) and a magnetic stir bar.[4]

  • Heating: Heat the mixture with stirring on a hot plate set to a gentle reflux (approx. 70-80°C for methanol).

  • Monitoring (Validation Checkpoint 1): After 30 minutes, pause heating, withdraw a small aliquot (~0.1 mL) with a capillary tube, and spot it on a TLC plate next to a spot of the starting 2-bromoacetophenone. Elute with 50% EtOAc/Hexane. The reaction is complete when the starting ketone spot has disappeared. If not complete, continue heating and check every 30 minutes.

  • Cooling & Precipitation: Once complete, remove the reaction from heat and allow the solution to cool to room temperature.

  • Work-up (Validation Checkpoint 2): Pour the cooled reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl to mix. A precipitate should form.[4][7] The pH of the solution should be basic (test with pH paper).

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Spread the collected solid on a tared watchglass and let it air dry. Once dry, determine the mass and calculate the percent yield.

  • Characterization (Final Validation): Determine the melting point of the product and compare it to the literature value. Analyze the final product by TLC to confirm its purity.

Hantzsch Synthesis: Simplified Mechanism

The mechanism involves an initial nucleophilic attack followed by cyclization and dehydration.

G R1 α-Haloketone I1 SN2 Adduct (Thioether) R1->I1 1. SN2 Attack (S attacks C-α) R2 Thioamide R2->I1 I2 Cyclized Intermediate (Hemiaminal analog) I1->I2 2. Intramolecular   Cyclization   (N attacks C=O) P Thiazole I2->P 3. Dehydration   (-H2O)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.[4][14]

Table 1: Effect of Reaction Conditions on Thiazole Synthesis Yield

This table summarizes representative data on how changing conditions can impact reaction outcomes, based on findings from various studies.

EntryReactantsCatalyst/ConditionsSolventYield (%)Reference
1α-haloketone, thioureaNone, RefluxEthanolHigh[Hantzsch, 1887][2]
2Bromoacetyl-pyranone, thiourea, benzaldehydeSilica Supported Tungstosilisic Acid, 65 °CEtOH/Water (1:1)85%[Bouherrou et al.][5][15]
3Bromoacetyl-pyranone, thiourea, benzaldehydeSilica Supported Tungstosilisic Acid, RT, UltrasonicEtOH/Water (1:1)90%[Bouherrou et al.][5][15]
4α-haloketone, thiosemicarbazide, anhydrideNiFe₂O₄ Nanoparticles, 75 °CEtOH/Water (1:1)90%[Gudala et al.][16][17]
5α-diazoketone, thioureaNone, 100 °CPEG-40087-96%[Babu et al.][11]

References

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • synthesis of thiazoles. YouTube. [Link]

  • Thiazole is an aromatic five membered heterocyclic compound. CUTM Courseware. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Center for Biotechnology Information (PMC). [Link]

  • Thiazole. Wikipedia. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. [Link]

  • Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. Taylor & Francis Online. [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. National Center for Biotechnology Information (PMC). [Link]

  • Thiazole formation through a modified Gewald reaction. National Center for Biotechnology Information (PMC). [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Publications. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. beilstein-journals.org. [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Thiazole-Based Compounds in Assay Development

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of thiazole-based compounds in experimental assays. Our goal is to equip you with the foundational knowledge and practical techniques to mitigate solubility issues, ensuring the accuracy and reproducibility of your results.

Introduction: The Thiazole Solubility Conundrum

Thiazole rings are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. However, their often planar, aromatic, and heteroatom-rich nature can lead to poor aqueous solubility due to strong crystal lattice energy and high lipophilicity. This frequently results in compound precipitation, inaccurate concentration measurements, and misleading assay results. This guide offers a systematic approach to diagnosing and resolving these critical challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: My thiazole compound is precipitating in my aqueous assay buffer. What is the most likely cause?

A: Compound precipitation is the most common manifestation of poor solubility. The primary cause is that the concentration of your compound in the final assay buffer exceeds its thermodynamic solubility limit. Thiazole-containing molecules, particularly those with extensive aromatic systems, often have a strong tendency to self-associate and stack via π-π interactions, leading to the formation of insoluble aggregates or crystals in aqueous environments. The transition from a DMSO stock solution to an aqueous buffer is a critical step where this "crash-out" occurs.

Q2: How can I quickly assess if solubility is impacting my assay results?

A: A simple visual inspection is the first step. Look for cloudiness, turbidity, or visible precipitate in your assay wells after adding the compound. For a more quantitative assessment, you can perform a concentration-response curve analysis. If you observe a plateau in activity at higher concentrations that does not appear to be biologically driven, or if the curve shows a steep drop-off (a "bell-shaped" curve), this may indicate that the compound is precipitating at those concentrations, leading to a lower effective concentration than intended.

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A: This is a crucial distinction.

  • Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a fixed physical property under specific conditions (e.g., pH, temperature).

  • Kinetic solubility measures the concentration at which a compound precipitates when added from a concentrated stock solution (like DMSO) into an aqueous buffer. It is generally higher than thermodynamic solubility because it can form a temporary, supersaturated state before precipitation occurs.

For most in vitro assays, you are dealing with kinetic solubility. Understanding this helps you design your dilution schemes to avoid immediate precipitation, but you must remain aware that the supersaturated solution is inherently unstable and may precipitate over the time course of your experiment.

Part 2: Troubleshooting Guide - A Step-by-Step Approach to Solubility Enhancement

This section provides a systematic workflow for addressing solubility issues. The strategies are presented in order of increasing complexity and potential for assay interference.

Step 1: Initial Diagnosis and Characterization

Before attempting to modify your formulation, you must first understand the nature of the problem.

Protocol 1: Basic Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution of your thiazole compound in 100% DMSO (e.g., 10-20 mM).

  • Serially dilute the compound in DMSO.

  • Add a small volume of each DMSO dilution into your final aqueous assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant and ideally below 1%.

  • Incubate the solutions under your standard assay conditions (e.g., 37°C for 1 hour).

  • Visually inspect for precipitation. For more sensitive detection, measure the turbidity by reading absorbance at a high wavelength (e.g., 600-700 nm) on a plate reader. The concentration at which you first detect a significant increase in turbidity is your approximate kinetic solubility limit.

Step 2: Simple Formulation Adjustments

Many thiazole-based compounds contain ionizable groups. Adjusting the pH of your assay buffer can significantly increase solubility by converting the molecule into its more soluble ionized form.

  • For basic compounds (containing amines): Lowering the pH of the buffer will protonate the basic centers, increasing solubility.

  • For acidic compounds (containing carboxylic acids or phenols): Increasing the pH of the buffer will deprotonate the acidic centers, increasing solubility.

Causality: The ionized form of a molecule is more polar and interacts more favorably with water molecules, disrupting the crystal lattice energy that favors the solid state.

Protocol 2: pH-Dependent Solubility Screening

  • Prepare a set of your assay buffers, adjusting the pH in 0.5 unit increments (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0).

  • Repeat the Kinetic Solubility Assessment (Protocol 1) in each buffer.

  • Plot the solubility limit against the buffer pH to identify the optimal pH.

  • Crucial Validation: Ensure that the optimal pH for solubility does not negatively impact your assay target's activity or stability. Run control experiments to confirm.

If pH adjustment is not effective or compatible with your assay, the next step is to introduce a mild organic co-solvent into your aqueous buffer.

Causality: Co-solvents like ethanol, propylene glycol, or PEG 400 are water-miscible organic solvents that reduce the overall polarity of the solvent system. This "like-dissolves-like" principle helps to solvate the lipophilic thiazole compound more effectively.

Table 1: Common Co-solvents and Recommended Starting Concentrations

Co-solventTypical Starting Conc. (%)Max Conc. (%)Considerations
Ethanol1-2%~5%Can denature some proteins at higher concentrations.
Propylene Glycol1-5%~10%Generally well-tolerated by many biological systems.
Polyethylene Glycol 400 (PEG 400)1-5%~10%Can be viscous; ensure proper mixing.
Glycerol2-5%~10%Increases viscosity; may interfere with some detection methods.

Workflow Diagram: Systematic Solubility Troubleshooting

G A Start: Compound Precipitation Observed B Step 1: Determine Kinetic Solubility Limit (Protocol 1) A->B C Is the compound ionizable? B->C D Step 2a: Optimize Buffer pH (Protocol 2) C->D Yes E Step 2b: Introduce Co-solvents (Table 1) C->E No J Validate: Does pH/Co-solvent affect assay target? D->J E->J F Solubility Improved? G Step 3: Advanced Formulation (Surfactants, Cyclodextrins) F->G No H Success: Proceed with Assay F->H Yes G->F I Failure: Consider Compound Analogs or Re-synthesis J->F No Effect J->I Yes, it interferes

Caption: A decision-making workflow for troubleshooting compound solubility.

Step 3: Advanced Formulation Strategies

If the simpler methods are insufficient, more sophisticated formulation agents may be required. These should be used with caution as they have a higher potential for assay interference.

Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.

  • Non-ionic surfactants are generally preferred as they are less likely to denature proteins. Examples include Tween® 20, Tween® 80, and Pluronic® F-68.

  • Start with concentrations just above the known CMC of the surfactant.

Trustworthiness Check: Always run a vehicle control containing the surfactant alone to ensure it does not have an intrinsic effect on your assay readout.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, shielding the hydrophobic parts of the drug from the aqueous environment.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

  • A 1:1 or 1:2 molar ratio of compound to cyclodextrin is a good starting point.

Protocol 3: Cyclodextrin Formulation Screening

  • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 2%, 5% w/v) in your assay buffer.

  • Add your thiazole compound from a concentrated DMSO stock to these cyclodextrin-containing buffers.

  • Incubate and assess solubility as described in Protocol 1.

  • Validation is essential: Confirm that the cyclodextrin itself does not inhibit or activate your biological target.

Diagram: Mechanism of Solubility Enhancers

G cluster_0 Aqueous Environment cluster_1 With Surfactant cluster_2 With Cyclodextrin Thiazole Thiazole Compound Aggregate Precipitate Thiazole->Aggregate Aggregation Micelle Micelle Thiazole_in_Micelle Thiazole Cyclodextrin Cyclodextrin Thiazole_in_CD Thiazole

Caption: Encapsulation of a thiazole compound by a surfactant micelle or cyclodextrin.

Part 3: Final Recommendations and Best Practices

  • "Solubility-Aware" Assay Design: Whenever possible, design your assays to be tolerant of low levels of organic solvents (e.g., 1-2% DMSO, 2-5% ethanol).

  • Stock Solution Integrity: Always ensure your primary stock solution in 100% DMSO is fully dissolved. Use a brief sonication or gentle warming if necessary. Visually inspect for any crystalline material before use.

  • Dilution is Key: A serial dilution scheme is critical. Avoid large, single-step dilutions from a high-concentration DMSO stock directly into an aqueous buffer, as this is the most common cause of precipitation.

  • Document Everything: Keep meticulous records of the exact formulation used for each experiment, including buffer pH, co-solvent type and concentration, and any other additives. This is crucial for reproducibility.

By applying these systematic troubleshooting principles, researchers can overcome the inherent solubility challenges of thiazole-based compounds, leading to more reliable and accurate data in drug discovery and development.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Available at: [Link]

Optimization

Technical Support Center: Enhancing the Selectivity of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate

Disclaimer: The specific biological target for Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate is not definitively established in publicly available literature. This guide is constructed based on the common acti...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The specific biological target for Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate is not definitively established in publicly available literature. This guide is constructed based on the common activities of thiazole-containing compounds and assumes a hypothetical target, Tyrosine Kinase X (TKX) , for illustrative purposes. The principles and methodologies described herein are broadly applicable to enhancing the selectivity of small molecule inhibitors.

This technical support resource is designed for researchers, scientists, and drug development professionals actively working on optimizing the selectivity of novel therapeutic compounds.

Frequently Asked Questions (FAQs)

Q1: My compound, Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate, is showing activity against its intended target, TKX, but I'm also observing unexpected cellular phenotypes. Could this be due to off-target effects?

A1: Yes, observing an unexpected phenotype is a strong indicator of potential off-target activity. It is common for small molecules to interact with multiple cellular proteins, leading to a variety of biological responses beyond the intended one.[1] It is crucial to systematically investigate whether the observed effects are a direct result of modulating TKX or are due to interactions with one or more off-target proteins.

Q2: What are the initial steps to investigate suspected off-target effects of my compound?

A2: A tiered approach is recommended. Begin with computational (in silico) methods to predict potential off-targets based on structural similarity to known ligands. Follow this with in vitro screening against broad-based panels of common off-target classes, such as other kinases, G-protein coupled receptors (GPCRs), and ion channels. Finally, utilize cell-based assays to confirm the functional relevance of any identified off-target interactions.

Q3: How can I improve the selectivity of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate for TKX?

A3: Improving selectivity is a cornerstone of the lead optimization process in drug discovery. Once off-targets have been identified and confirmed, a systematic structure-activity relationship (SAR) study should be initiated. By synthesizing and testing analogs of your parent compound, you can identify chemical modifications that decrease binding affinity for off-targets while maintaining or even improving affinity for your intended target, TKX. This iterative process is a fundamental component of rational drug design.[1]

Q4: Are there specific structural features of the thiazole scaffold I should focus on to modulate selectivity?

A4: The thiazole ring and its substituents are key determinants of biological activity and selectivity.[2][3] Modifications at various positions of the thiazole ring can significantly impact target binding and off-target interactions. For instance, altering the substituents on the phenyl ring or the methyl group at the 2-position of the thiazole could influence interactions with the protein's binding pocket. The ester group at the 5-position also presents an opportunity for modification to enhance selectivity.[4]

Troubleshooting Guide: Addressing Off-Target Liabilities

This section provides a structured approach to identifying and mitigating off-target effects.

Initial Assessment of Off-Target Activity
Symptom Potential Cause Recommended Action
Inconsistent cellular phenotypeCompound interacts with multiple targets.Perform a broad off-target screening panel.
High cytotoxicity at low concentrationsPotential inhibition of essential cellular machinery.Conduct a cytotoxicity assay (e.g., MTT or LDH) across multiple cell lines.
Discrepancy between enzymatic and cellular IC50Poor cell permeability, active efflux, or engagement of intracellular off-targets.Perform cell permeability assays (e.g., PAMPA) and investigate if the compound is a substrate for efflux pumps like P-glycoprotein.
Workflow for Enhancing Selectivity

selectivity_workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start Start with Lead Compound Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate in_silico In Silico Profiling (Predict Off-Targets) start->in_silico Predict in_vitro In Vitro Screening (Kinase Panels, etc.) in_silico->in_vitro Guide cell_based Cell-Based Assays (Confirm Functional Effect) in_vitro->cell_based Confirm sar Structure-Activity Relationship (SAR) - Synthesize Analogs - Test against Target & Off-Targets cell_based->sar Inform selectivity_index Calculate Selectivity Index (Off-Target IC50 / Target IC50) sar->selectivity_index Quantify lead_optimization Lead Optimization (Iterative Design & Synthesis) selectivity_index->lead_optimization Iterate lead_optimization->sar in_vivo In Vivo Testing (Assess Efficacy & Toxicity) lead_optimization->in_vivo Validate end Optimized Lead Compound in_vivo->end

Caption: Workflow for enhancing compound selectivity.

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate against a panel of protein kinases to identify off-targets.

Materials:

  • Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate

  • DMSO (cell culture grade)

  • Kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or similar)

  • Assay-specific buffers and reagents (provided by the screening service)

Procedure:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Submit the compound to a commercial kinase screening service, specifying the desired panel of kinases and the initial screening concentration (e.g., 1 µM).

  • The service will perform competitive binding assays to determine the percent inhibition of each kinase.

  • For any kinases showing significant inhibition (e.g., >50%), perform follow-up dose-response experiments to determine the IC50 values.

  • Calculate the selectivity index for each off-target by dividing the off-target IC50 by the on-target (TKX) IC50.

Protocol 2: Structure-Activity Relationship (SAR) Studies

Objective: To systematically modify the chemical structure of the lead compound and evaluate the impact on on-target potency and off-target selectivity.

Methodology:

  • Identify Modification Sites: Based on the structure of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate, key modification sites include:

    • The 3-chlorophenyl group at position 4 of the thiazole ring.

    • The methyl group at position 2 of the thiazole ring.

    • The methyl ester at position 5 of the thiazole ring.

  • Analog Synthesis: Synthesize a focused library of analogs with systematic variations at these positions. For example:

    • Vary the substituent on the phenyl ring (e.g., fluoro, bromo, methoxy).

    • Replace the methyl group at position 2 with other small alkyl groups.

    • Modify the ester at position 5 to other esters or amides.

  • Screening Cascade: Test each synthesized analog in a tiered screening process:

    • Primary Screen: Determine the IC50 against the primary target, TKX.

    • Secondary Screen: For potent on-target compounds, determine the IC50 against the key off-targets identified in Protocol 1.

  • Data Analysis: Analyze the SAR data to identify structural modifications that improve the selectivity index.

sar_cycle design Design Analogs synthesize Synthesize Analogs design->synthesize test Test Biological Activity (On- and Off-Target) synthesize->test analyze Analyze SAR Data test->analyze analyze->design Iterate

Caption: The iterative cycle of SAR studies.

Data Presentation

Table 1: Hypothetical Selectivity Profile of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate and Analogs
Compound Modification TKX IC50 (nM) Off-Target A IC50 (nM) Off-Target B IC50 (nM) Selectivity Index (A/TKX) Selectivity Index (B/TKX)
Lead Compound 3-chlorophenyl50250500510
Analog 1 4-fluorophenyl45150020003344
Analog 2 3-methoxyphenyl60300600510
Analog 3 Ethyl ester75500800711

Note: The data presented in this table is hypothetical and for illustrative purposes only.

References

  • BenchChem. (n.d.). Technical Support Center: Mitigating Off-Target Effects of Novel Thiazole-Containing Compounds.
  • El-Abd, Y. S., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • Li, J., et al. (2014). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Gudipati, R., et al. (2011). Tricyclic thiazoles are a new class of angiogenesis inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • MDPI. (n.d.). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. Retrieved from [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Preprints.org. (2024). A review on thiazole based compounds & it's pharmacological activities. Retrieved from [Link]

  • Abdelgawad, M. A., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. Retrieved from [Link]

  • PubMed. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Thiazole Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for researchers working with thiazole-containing compounds. Thiazole moieties are prevalent scaffolds in med...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for researchers working with thiazole-containing compounds. Thiazole moieties are prevalent scaffolds in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] However, their unique physicochemical properties can present significant challenges in biological assays, often leading to inconsistent and difficult-to-interpret results.[3]

This guide, structured in a practical question-and-answer format, is designed to help you navigate these challenges. As Senior Application Scientists, we have compiled field-proven insights and evidence-based protocols to help you identify the root cause of your assay variability and implement robust solutions. Our goal is to ensure your experimental choices are well-informed, your protocols are self-validating, and your data is reliable.

Frequently Asked Questions (FAQs)

Part 1: Compound-Related Issues & Solutions

Question 1: My thiazole compound shows poor solubility in my aqueous assay buffer, leading to high well-to-well variability. What should I do?

Answer: This is a very common issue. The heterocyclic and often non-polar nature of many thiazole derivatives leads to poor aqueous solubility.[4] Directly adding a poorly soluble compound to your assay buffer can cause it to precipitate or form aggregates, which are major sources of inconsistent results.

  • Initial Strategy: Co-Solvents The most direct approach is to first dissolve your compound in an organic co-solvent to create a high-concentration stock solution, which is then serially diluted into the final assay buffer.[4]

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are the most common choices.[4]

    • Critical Consideration: It is crucial to keep the final concentration of the organic solvent in the assay low, typically below 0.5% (v/v), as higher concentrations can induce cellular stress, affect protein stability, or interfere with the assay chemistry itself.[4][5]

Co-SolventRecommended Stock ConcentrationMax Final Assay ConcentrationKey Considerations
DMSO 10-30 mM< 0.5% (v/v)Can be cytotoxic or induce cell differentiation at higher concentrations.[4]
Ethanol 10-30 mM< 0.5% (v/v)May impact membrane proteins and cellular metabolism.[4]
  • Advanced Solubilization Strategies: If co-solvents fail or interfere with your assay, several advanced formulation strategies can be explored.[4]

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their apparent water solubility.[4]

    • Nanosuspensions: Reducing the compound's particle size to the nanometer range increases the surface area available for dissolution.[4]

    • Micellar Solubilization: Surfactants can form micelles that encapsulate the hydrophobic compound.[4]

Question 2: I suspect my thiazole compound is forming aggregates in the assay, but how can I be sure?

Answer: Compound aggregation is a frequent and insidious cause of non-specific assay interference and a primary reason for false-positive results in high-throughput screening (HTS).[6][7] Aggregates can sequester and denature proteins, leading to apparent inhibition that is not related to specific binding at the target site.[6] Thiazole-containing compounds, particularly those with higher lipophilicity, can be prone to aggregation.[3]

Here’s how you can diagnose and manage aggregation:

  • The Detergent Test: A simple and effective method is to re-run your assay in the presence of a non-ionic detergent, such as Triton X-100 or Tween-80 (typically at 0.01-0.1%). If the compound's activity is significantly reduced in the presence of the detergent, it strongly suggests that the original activity was due to aggregation.[3] Detergents disrupt the formation of colloidal aggregates.

  • Instrumental Analysis: For a more definitive and quantitative assessment, several biophysical techniques can be used.

    • Dynamic Light Scattering (DLS): DLS is a highly sensitive method for detecting particles in solution by measuring fluctuations in scattered light caused by Brownian motion.[8][9] It can determine the size distribution of particles and is excellent for identifying the presence of aggregates.[10][11]

    • Nephelometry: This technique measures the intensity of light scattered by suspended particles at an angle to the incident light beam.[12][13] It is a high-throughput method well-suited for screening compound solubility and aggregation in microplates.[13]

  • Centrifugation Counter-Screen: This is a functional assay to test for aggregation. If a compound's activity is mediated by aggregates, its apparent potency should decrease after high-speed centrifugation, which pellets the aggregates.[6]

Part 2: Assay-Specific Interference & Data Interpretation

Question 3: My thiazole compound is a hit in my fluorescence-based assay, but the results are not reproducible. Could it be an artifact?

Answer: Yes, this is a significant possibility. Many heterocyclic compounds, including those with thiazole rings, can interfere with optical assay readouts. It is essential to rule out these artifacts before investing further resources.

  • Mechanisms of Interference:

    • Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of your assay, leading to a false-positive signal.

    • Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of the reporter fluorophore, leading to a false-negative signal (or a false-positive in assays where loss of signal indicates activity).

    • Light Scattering: Compound precipitate or aggregates can scatter light, interfering with plate readers.[7]

  • Troubleshooting Workflow:

    • Run a "Promiscuity" Check: Use computational tools to check if your compound contains a Pan-Assay Interference Compound (PAINS) substructure.[14][15] Many thiazole-containing scaffolds have been flagged as potential PAINS, which are known to interfere with assays through various mechanisms, including reactivity.[14][16]

    • Perform a "Target-Null" Assay: Rerun the assay using a buffer-only control or a lysate from cells that do not express the target protein. Any activity observed in this "target-null" system is, by definition, an artifact.

    • Conduct an Orthogonal Assay: Validate your hit using a secondary assay that relies on a different detection technology (e.g., switch from a fluorescence-based assay to a label-free method like Surface Plasmon Resonance or a luminescence-based assay).[17] If the compound is a true hit, it should show activity across different technology platforms.

Question 4: I'm observing an unusually steep dose-response curve and high Hill slope with my thiazole compound. What does this indicate?

Answer: A very steep dose-response curve with a Hill slope significantly greater than 1 is often a hallmark of non-specific activity, frequently caused by compound aggregation.[6]

  • Causality: Aggregation is a cooperative process that occurs above a critical aggregation concentration (CAC). Below the CAC, the compound is monomeric and typically inactive. Once the concentration reaches the CAC, aggregates form rapidly, leading to a sharp increase in apparent inhibition over a very narrow concentration range. This results in the characteristic steep curve.

  • Validation Steps:

    • Confirm with DLS or Nephelometry: Use these techniques (as described in Q2) to determine if the CAC of your compound correlates with the EC50/IC50 from your dose-response curve.

    • Apply the Detergent Test: As mentioned previously, the inclusion of a non-ionic detergent should either abolish the activity or produce a more classical dose-response curve with a Hill slope closer to 1 if aggregation was the cause.

Troubleshooting Workflows & Protocols

A systematic approach is critical to diagnosing inconsistent results. The following workflow provides a logical sequence of steps to identify the root cause of the problem.

Visual Workflow: Troubleshooting Inconsistent Assay Results

This diagram outlines the decision-making process when encountering variability with thiazole compounds.

Troubleshooting_Workflow start Inconsistent Results Observed (High Variability, Poor Reproducibility) check_solubility Q1: Assess Compound Solubility Is the compound fully dissolved in assay buffer? start->check_solubility solubility_protocol Action: Run Solubility Protocol (e.g., Visual, Nephelometry) check_solubility->solubility_protocol No check_aggregation Q2: Test for Aggregation Is activity detergent-sensitive? check_solubility->check_aggregation Yes artifact Result: Likely Artifact Flag compound and investigate mechanism. solubility_protocol->artifact aggregation_protocol Action: Run DLS / Detergent Test check_aggregation->aggregation_protocol Yes check_interference Q3: Check for Assay Interference Is there activity in a target-null assay? check_aggregation->check_interference No aggregation_protocol->artifact interference_protocol Action: Run Orthogonal / Counter-Screen check_interference->interference_protocol Yes check_purity Q4: Verify Compound Integrity Is purity & identity confirmed? check_interference->check_purity No interference_protocol->artifact purity_protocol Action: LC-MS / NMR Analysis check_purity->purity_protocol No valid_hit Result: Potential Valid Hit Proceed with further validation. check_purity->valid_hit Yes purity_protocol->artifact

Caption: A step-by-step decision tree for troubleshooting assay artifacts.

Detailed Experimental Protocols

Protocol 1: Assessing Compound Aggregation using Dynamic Light Scattering (DLS)

This protocol provides a standardized method for detecting compound aggregation at relevant assay concentrations.

Objective: To determine the size distribution of particles formed by a test compound in assay buffer.

Materials:

  • Test compound stock solution (e.g., 10 mM in 100% DMSO)

  • Assay buffer (filtered through a 0.22 µm filter)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume DLS cuvette

  • Precision pipettes

Methodology:

  • Sample Preparation:

    • Prepare a series of dilutions of the test compound in assay buffer, bracketing the concentration range where activity was observed. For example, if the IC50 is 10 µM, test concentrations from 1 µM to 100 µM.

    • Prepare a "buffer + DMSO" vehicle control sample containing the same final concentration of DMSO as the test samples.[11]

    • Allow samples to equilibrate at the assay temperature for at least 15-30 minutes.[18]

  • Instrument Setup:

    • Set the DLS instrument to the same temperature as your biological assay.

    • Enter the correct viscosity and refractive index for your assay buffer into the software.

  • Measurement:

    • Carefully pipette the vehicle control into the cuvette, ensuring no air bubbles are introduced.[8]

    • Run the measurement. The result should show a clean baseline with no significant particle populations. This confirms the buffer is free of contaminants.

    • Clean the cuvette thoroughly according to the manufacturer's instructions.[8]

    • Measure each test compound concentration, starting from the lowest concentration and proceeding to the highest. Perform at least three replicate measurements per sample.

  • Data Analysis:

    • Analyze the size distribution plots (Intensity vs. Size).

    • Interpretation: A monomodal peak at a small hydrodynamic radius (< 5 nm) is indicative of a well-behaved, soluble compound. The appearance of larger species (e.g., >100 nm), often with high polydispersity, is a clear indication of aggregation.[11] The concentration at which these larger species appear is the Critical Aggregation Concentration (CAC).

Protocol 2: The Detergent Counter-Screen for Aggregation-Based Inhibition

This protocol is a functional assay to quickly diagnose if observed bioactivity is due to compound aggregation.

Objective: To determine if the inhibitory activity of a compound is attenuated by the presence of a non-ionic detergent.

Materials:

  • All components of your primary biological assay.

  • Test compound.

  • A known aggregating compound (positive control, e.g., Methylene Blue).

  • A known non-aggregating, target-specific inhibitor (negative control).

  • 10% Triton X-100 stock solution in assay buffer.

Methodology:

  • Assay Setup: Prepare two sets of assay plates.

    • Plate A (No Detergent): Run your standard assay protocol.

    • Plate B (With Detergent): Prepare your assay master mix to contain a final concentration of 0.05% (v/v) Triton X-100.

  • Compound Titration: On both plates, perform a full dose-response titration of your test compound, the positive control, and the negative control.

  • Incubation & Readout: Incubate the plates and measure the readout according to your standard protocol.

  • Data Analysis:

    • Calculate the IC50 values for all compounds from both Plate A and Plate B.

    • Interpretation:

      • Test Compound: A significant rightward shift (e.g., >10-fold increase) in the IC50 value on Plate B compared to Plate A strongly indicates that the compound's activity is aggregation-based.

      • Positive Control: Should show a dramatic loss of potency on Plate B.

      • Negative Control: Should show a minimal (<2-fold) change in IC50 between the two plates, confirming the detergent is not interfering with specific, on-target inhibition.

References

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  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7334. Available at: [Link]

  • Coan, K. E., & Shoichet, B. K. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of the Association for Laboratory Automation, 14(4), 259-265. Available at: [Link]

  • Inglese, J., et al. (2017). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(7), 793-795. Available at: [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. Available at: [Link]

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • Aldeghi, M., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 333-351. Available at: [Link]

  • Stetefeld, J., et al. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Biophysical reviews, 8(4), 409–427. Available at: [Link]

  • Blagrove, M. T., et al. (2023). Terminology and Guidelines for Diagnostic Assay Development and Validation: Best Practices for Molecular Tests. PhytoFrontiers, 3(1), 1-20. Available at: [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. Available at: [Link]

  • Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of the Association for Laboratory Automation, 14(4), 259-265. Available at: [Link]

  • Ayaz, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6433. Available at: [Link]

  • Bangs Laboratories, Inc. (n.d.). Light-Scattering Assays. Retrieved from [Link]

  • Emerald Cloud Lab. (n.d.). ExperimentNephelometry Documentation. Retrieved from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • Ascend & ABL Inc. (n.d.). Guidelines And Strategies For The Development, Qualification Of Potency Assay. Retrieved from [Link]

  • Al-Ostath, A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-22. Available at: [Link]

  • Bajorath, J. (2017). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 12(10), 969-973. Available at: [Link]

  • McPherson, A., & Gavira, J. A. (2014). How to Use Dynamic Light Scattering to Improve the Likelihood of Growing Macromolecular Crystals. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 9), 1143-1149. Available at: [Link]

  • Wang, L., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 23(19), 11956. Available at: [Link]

  • Inglese, J., et al. (2017). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(7), 793-795. Available at: [Link]

  • BMG Labtech. (n.d.). What is Nephelometry: Meaning & Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). Aggregation experiments for compounds 7 (a), 8 (b), 9 (c), 10 (d,f) and.... Retrieved from [Link]

  • Baell, J. B. (2016). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. Current Fungal Infection Reports, 10(4), 117-124. Available at: [Link]

  • El-Sayed, R., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(50), 35308-35325. Available at: [Link]

  • Arnroth, C. (2020). A study of protein aggregation processes using Dynamic Light Scattering. Uppsala University. Available at: [Link]

  • Ayaz, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6433. Available at: [Link]

  • ResearchGate. (n.d.). Thiazole in the Targeted Anticancer Drug Discovery. Retrieved from [Link]

  • International Journal of Scientific Research in Science and Technology. (2023). An Overview of Thiazole Derivatives and its Biological Activities. 8(5), 45-53. Available at: [Link]

  • de Souza, C. T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(2), 126-133. Available at: [Link]

  • BioPharma Services Inc. (n.d.). Navigating Compounding in Early Phase Drug Development and ADF Studies. Retrieved from [Link]

  • Kumar, V., et al. (2021). Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. Catalysts, 11(3), 335. Available at: [Link]

  • Chander, P., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 189, 112016. Available at: [Link]

  • Center for Macromolecular Interactions. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(7), 1731-1734. Available at: [Link]

  • Dahlin, J. L., & Walters, M. A. (2022, May 7). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Retrieved from [Link]

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  • Thota, S., et al. (2024). A review on thiazole based compounds & it's pharmacological activities. Journal of Advanced Scientific Research, 15(1), 1-10. Available at: [Link]

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Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate and Structurally Similar Bioactive Compounds

Introduction The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs and biologically active molecules.[1] Its unique electronic properties and ability to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs and biologically active molecules.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged structure in drug design. This guide provides an in-depth comparative analysis of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate, a specific thiazole derivative, with a selection of structurally analogous compounds. We will explore their synthesis, physicochemical properties, and critically evaluate their biological activities, supported by experimental data from the literature. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships within this chemical class, facilitating the rational design of novel therapeutic agents.

Synthesis and Physicochemical Properties: A Comparative Overview

The synthesis of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate and its analogs typically proceeds via the well-established Hantzsch thiazole synthesis. This versatile method involves the condensation of a thioamide with an α-halocarbonyl compound. For the target compound, this would involve the reaction of thioacetamide with a methyl 2-chloro-4-(3-chlorophenyl)-3-oxobutanoate.

General Synthetic Pathway

The general synthetic route is illustrated below. The reaction is typically carried out in a suitable solvent such as ethanol or acetonitrile, often with the addition of a base to facilitate the cyclization.[2][3]

Hantzsch Thiazole Synthesis Thioacetamide Thioacetamide Intermediate Thiazoline Intermediate Thioacetamide->Intermediate + AlphaHaloKetone Methyl 2-chloro-4-(3-chlorophenyl)-3-oxobutanoate AlphaHaloKetone->Intermediate Product Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate Intermediate->Product Dehydration

Caption: General scheme for the Hantzsch synthesis of the target compound.

Physicochemical Properties of Selected Thiazole Derivatives

The physicochemical properties of a compound, such as its molecular weight, lipophilicity (logP), and polar surface area (PSA), are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below compares the calculated properties of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate with two structurally related compounds.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Calculated logP
Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate C12H10ClNO2S267.733.5
Methyl 2-methyl-4-phenylthiazole-5-carboxylate C12H11NO2S233.292.8
Ethyl 2-amino-4-methylthiazole-5-carboxylate C7H10N2O2S186.231.2

Table 1: Comparison of physicochemical properties. The presence of the chlorine atom in the target compound increases its molecular weight and lipophilicity compared to the unsubstituted phenyl analog. The amino group in the ethyl ester derivative significantly reduces its lipophilicity.

Comparative Biological Activity

Thiazole derivatives have been extensively investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitutions on the thiazole ring and its appended functionalities play a crucial role in determining the compound's biological target and potency.

Anticancer Activity

Numerous studies have highlighted the potential of thiazole derivatives as anticancer agents. Their mechanisms of action are diverse and include the inhibition of protein kinases, tubulin polymerization, and induction of apoptosis.

A study on a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives revealed their potential as anticancer agents against various cell lines.[4][5] For instance, a compound bearing a 2-chlorophenyl group at the 2-position of the thiazole ring showed significant inhibitory activity.[4][5] This suggests that the presence of a halogenated phenyl ring, similar to our target compound, can be favorable for anticancer activity.

Another study on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives demonstrated that substitutions on the N-phenyl ring significantly influenced their cytotoxic effects against neuroblastoma (SKNMC), hepatocellular carcinoma (Hep-G2), and breast cancer (MCF-7) cell lines.[6] Specifically, the presence of an electron-withdrawing nitro group at the para-position resulted in the highest activity against the SKNMC cell line.[6] This underscores the importance of the electronic properties of the substituents on the aryl rings for anticancer potency.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2-(2-chlorophenyl)-4-(trifluoromethyl)-N-(4-chloro-2-methylphenyl)thiazole-5-carboxamideA-549 (Lung)- (48% inhibition at 5 µg/mL)[4][5]
N-(4-nitrophenyl)-2-(p-tolyl)thiazole-4-carboxamideSKNMC (Neuroblastoma)10.8 ± 0.08[6]
N-(3-chlorophenyl)-2-(p-tolyl)thiazole-4-carboxamideHep-G2 (Liver)11.6 ± 0.12[6]

Table 2: Anticancer activity of selected thiazole derivatives.

The data suggests that the 3-chloro substitution on the phenyl ring of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate could contribute to its potential as an anticancer agent, possibly through mechanisms similar to those observed for other halogenated thiazole derivatives.

Antimicrobial Activity

Thiazole derivatives are also well-known for their broad-spectrum antimicrobial activity.[7] The thiazole ring is a key component of several clinically used antibiotics, including penicillins.

A study on bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives reported significant antibacterial activity, particularly against Gram-positive bacteria.[7] One of the analogs demonstrated potent activity against Staphylococcus aureus and Bacillus subtilis, comparable to the standard antibiotics ampicillin and gentamicin.[7]

Another study investigating 5-acetyl-4-methylthiazole derivatives found that these compounds exhibited antimicrobial actions against both Gram-positive (S. aureus) and Gram-negative (Salmonella typhimurium) bacteria, as well as the fungus Candida albicans.[8]

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Ethyl 2-(substituted amino)-4-methylthiazole-5-carboxylate derivative (12f)Staphylococcus aureus- (Comparable to gentamicin)[7]
Ethyl 2-(substituted amino)-4-methylthiazole-5-carboxylate derivative (12f)Bacillus subtilis- (Comparable to ampicillin)[7]
5-acetyl-4-methyl-2-(substituted aniline)-1,3-thiazole derivativesS. aureus, S. typhimurium, C. albicans- (Activity demonstrated)[8]

Table 3: Antimicrobial activity of selected thiazole derivatives.

The structural features of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate, particularly the chlorinated phenyl ring, could impart favorable antimicrobial properties. The lipophilicity conferred by the chloro group may enhance membrane permeability, a key factor for antimicrobial efficacy.

Structure-Activity Relationship (SAR) Insights

The comparative analysis of these thiazole derivatives allows for the deduction of several structure-activity relationship (SAR) trends:

  • Substitution on the Phenyl Ring: The nature and position of the substituent on the phenyl ring at the 4-position of the thiazole are critical for biological activity. Electron-withdrawing groups, such as chloro and nitro, often enhance anticancer and antimicrobial activities.[6] The meta-position of the chloro group in the target compound may influence its binding to biological targets differently than ortho- or para-substituted analogs.

  • Functional Group at the 5-Position: The carboxylate group at the 5-position is a key feature. Esterification (as in the methyl or ethyl esters) or its conversion to an amide can significantly modulate the compound's properties and biological activity.[4][5] The ester group can be a site for metabolic hydrolysis, potentially leading to the corresponding carboxylic acid as the active metabolite.

  • Substitution at the 2-Position: The 2-position of the thiazole ring is also amenable to modification. The presence of a small alkyl group like methyl, as in the target compound, is common. However, introducing an amino group at this position, as seen in some of the compared compounds, can drastically alter the molecule's polarity and hydrogen bonding capacity, leading to different biological profiles.[7]

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for the synthesis and biological evaluation of thiazole derivatives are provided below.

Protocol 1: Synthesis of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate

This protocol is a representative procedure based on the Hantzsch thiazole synthesis.

Materials:

  • Methyl 2-chloro-4-(3-chlorophenyl)-3-oxobutanoate

  • Thioacetamide

  • Ethanol (absolute)

  • Triethylamine

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve thioacetamide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • To this solution, add methyl 2-chloro-4-(3-chlorophenyl)-3-oxobutanoate (1.0 equivalent).

  • Add triethylamine (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1N HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification & Characterization A Dissolve Thioacetamide in Ethanol B Add α-haloketone A->B C Add Triethylamine B->C D Reflux and Monitor by TLC C->D E Solvent Removal D->E F Extraction with Ethyl Acetate E->F G Wash with HCl, Water, Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: A typical workflow for the synthesis and purification of the target compound.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxicity of a compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate belongs to a class of heterocyclic compounds with significant and diverse biological potential. Through a comparative analysis with structurally similar thiazole derivatives, it is evident that the specific substitution pattern on the thiazole and its appended aryl ring dictates the nature and potency of its biological activity. The presence of a 3-chlorophenyl moiety suggests a potential for both anticancer and antimicrobial activities, warranting further investigation. The provided synthetic and biological testing protocols offer a framework for the empirical validation of these hypotheses. Future studies should focus on the direct synthesis and biological evaluation of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate to precisely define its therapeutic potential and to further elucidate the structure-activity relationships within this promising class of compounds.

References

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  • Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 53. Available at: [Link]

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Comparative

A Comprehensive Guide to Validating the Biological Target of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is one of rigorous scientific scrutiny. This guide provides an in-depth, t...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is one of rigorous scientific scrutiny. This guide provides an in-depth, technically-grounded framework for validating the biological target of a novel compound, Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate . We will navigate the critical steps from initial hypothesis generation to definitive cellular and biochemical confirmation, emphasizing the causality behind experimental choices to ensure a robust and reliable outcome. This is not a rigid template but a dynamic guide to building a self-validating experimental narrative.

PART 1: The Foundational Step - Generating a Target Hypothesis

Before any wet-lab validation can commence, a plausible biological target or set of targets for Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate must be proposed. Without pre-existing data, we turn to predictive and screening methodologies.

In Silico and Cheminformatics Approaches

Computational methods provide the initial breadcrumbs on the trail to target identification. By analyzing the structure of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate, we can infer potential interactions with known protein structures.

  • Molecular Docking: This technique computationally places the compound into the binding sites of a vast array of protein structures to predict binding affinity and pose. This can quickly generate a list of high-probability targets.

  • Pharmacophore Modeling: By identifying the key chemical features of our compound, we can screen for proteins that are known to interact with similar pharmacophores.

  • Target Prediction via Machine Learning: Advanced algorithms trained on large datasets of known drug-target interactions can predict potential targets for novel compounds with increasing accuracy.[1][2]

Phenotypic Screening and Target Deconvolution

If the compound was identified through a phenotypic screen (e.g., it inhibits cancer cell growth), the next step is to pinpoint the molecular mechanism.

  • Affinity Chromatography-Mass Spectrometry: By immobilizing Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate on a solid support, a cell lysate can be passed over it. Proteins that bind to the compound are "fished out" and subsequently identified by mass spectrometry.

  • Genetic Screens (e.g., CRISPR/Cas9): These powerful techniques can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby implicating the gene product as a potential target or a critical pathway component.[3]

PART 2: The Core of Validation - Demonstrating Direct Target Engagement

Once a primary target hypothesis is in hand, we must demonstrate a direct physical interaction between Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate and the purified target protein. Biochemical and biophysical assays are the gold standard for this purpose.[4][5][6]

Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction in a label-free, in-solution format. It directly measures the heat released or absorbed as the compound binds to the target, allowing for the precise determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Dialyze the purified target protein (e.g., 20 µM) and dissolve Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate (e.g., 200 µM) in the identical buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to minimize artifacts.

  • Instrument Setup: Thoroughly clean and load the protein into the sample cell and the compound into the injection syringe of the ITC instrument.

  • Titration: Execute a series of small, timed injections of the compound into the protein solution while stirring.

  • Data Analysis: Integrate the resulting heat pulses and fit the data to a suitable binding model to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique that measures binding events in real-time. It provides kinetic data, including the association (ka) and dissociation (kd) rates, from which the binding affinity (Kd) is calculated.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Immobilize the purified target protein onto a sensor chip surface.

  • Binding Analysis: Flow a range of concentrations of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate over the chip and record the binding response.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound compound.

  • Kinetic Analysis: Fit the resulting sensorgrams to a kinetic model to determine ka, kd, and Kd.

Comparative Analysis of Direct Binding Assays
AssayKey OutputsAdvantagesConsiderations
ITC Kd, Stoichiometry, ΔH, ΔSIn-solution, label-free, full thermodynamic profileRequires larger quantities of pure protein
SPR Kd, ka, kdReal-time kinetics, high sensitivity, lower sample consumptionImmobilization may affect protein conformation

PART 3: In-Cellulo Confirmation - Proving Target Engagement in a Biological Context

Demonstrating that a compound binds to a purified protein is a critical step, but it is essential to confirm this interaction within the complex milieu of a living cell.[5][7][8][9]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with either vehicle or a range of concentrations of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate.

  • Thermal Challenge: Heat aliquots of the cell lysates to a range of temperatures.

  • Fractionation: Centrifuge the samples to separate soluble and aggregated proteins.

  • Quantification: Analyze the amount of soluble target protein in each sample by Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting temperature upon compound treatment indicates target engagement.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Functional Cellular Assays

The ultimate validation is to show that the compound modulates the target's biological function. The specific assay will be dictated by the nature of the target.[8][10]

  • If the target is a kinase: Perform an in-cell assay to measure the phosphorylation of a known downstream substrate.

  • If the target is a GPCR: Use a reporter gene assay to measure downstream signaling events like cAMP production or calcium flux.[7][8]

  • If the target is a nuclear receptor: Measure the expression of target genes regulated by the receptor.

compound Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate target Hypothesized Target Protein compound->target Binds and Modulates downstream Downstream Effector target->downstream Alters Activity phenotype Cellular Phenotype downstream->phenotype Causes Observable Change

Caption: Logic diagram of functional consequence of target engagement.

PART 4: Building an Irrefutable Case - Orthogonal Validation and Controls

A single line of evidence is rarely sufficient in drug discovery. A robust validation strategy employs orthogonal methods to confirm the target and eliminate alternative explanations.[1]

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate. A strong correlation between their binding affinity for the target and their cellular potency provides compelling evidence for on-target activity.

  • Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to deplete the target protein. The cellular effect of the compound should be significantly diminished or abolished in the absence of the target.

  • Mutational Analysis: If the binding site is known or predicted, mutate key residues in the target protein. These mutations should reduce or eliminate the binding and functional effects of the compound.[11]

Conclusion

Validating the biological target of a novel compound like Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate is a systematic and evidence-driven process. By progressing from in silico prediction to direct binding assays and finally to cellular engagement and functional studies, a compelling and self-validating case can be built. The integration of orthogonal validation strategies is not merely a suggestion but a requirement for robust and reproducible science. This comprehensive approach minimizes the risk of costly failures in later stages of drug development and ensures that only compounds with a well-defined mechanism of action advance toward the clinic.[12]

References

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Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Phenylthiazole Derivatives

The 4-phenylthiazole scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant therapeutic potential. Its rigid structure and diverse functionalization points make it an attra...

Author: BenchChem Technical Support Team. Date: January 2026

The 4-phenylthiazole scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant therapeutic potential. Its rigid structure and diverse functionalization points make it an attractive starting point for medicinal chemists. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-phenylthiazole derivatives across various therapeutic areas, offering a comparative look at how subtle molecular modifications influence biological activity. We will delve into the causality behind experimental designs and present supporting data to guide future drug discovery efforts.

Dual Inhibition of sEH and FAAH: A Modern Approach to Pain and Inflammation

Two key enzymes involved in pain and inflammation regulation are soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).[1] Inhibiting sEH prevents the breakdown of anti-inflammatory epoxyeicosatrienoic acids (EETs), while FAAH inhibition increases the levels of endogenous cannabinoids, which have pain-relieving effects.[1] The 4-phenylthiazole scaffold has proven to be an excellent template for designing dual inhibitors that target both enzymes simultaneously, potentially offering superior therapeutic effects compared to single-target agents.[2][3]

Key SAR Insights for Dual sEH/FAAH Inhibition

The exploration of 4-phenylthiazole analogs has revealed critical structural features that govern their potency and dual-targeting capabilities. A general pharmacophore has been identified, which consists of a central phenyl ring connected via an amide bond to a piperidine linker, which in turn is attached to the 4-phenylthiazole moiety.[2]

  • Substituents on the 4-Phenyl Ring: SAR studies have systematically explored the impact of substituents on the phenyl ring of the 4-phenylthiazole core.[2] It was found that electron-donating groups (e.g., methyl, methoxy) at the ortho, meta, and para positions are generally well-tolerated by both sEH and FAAH.[2] For instance, compound 4p , with a methyl group at the para position, is a potent dual inhibitor with IC50 values of 2.3 nM for human sEH and 11.1 nM for human FAAH.[2]

  • Overall Molecular Shape: While electronic effects are important, the overall three-dimensional shape of the molecule is crucial, particularly for FAAH inhibition. This suggests that the FAAH binding pocket is more sterically constrained than the sEH binding pocket.[2]

  • Importance of the Bulky Moiety: The replacement of other heterocyclic systems (like benzothiazole) with the 4-phenylthiazole moiety was found to be critical for achieving potent dual inhibition.[2] This indicates that a bulky, hydrophobic group on this side of the pharmacophore is favored by both enzymes for potent binding.[2][3]

  • Linker Modification: Modifications to the linker connecting the core to the 4-phenylthiazole can drastically affect potency. For example, converting a sulfonamide group in the linker to a tertiary amine generally leads to a decrease in potency for sEH, while the FAAH enzyme tolerates this change well.[1][4]

Comparative Activity of Dual sEH/FAAH Inhibitors

The table below summarizes the inhibitory concentrations (IC50) of representative 4-phenylthiazole derivatives against human sEH and FAAH, illustrating the impact of substitutions on the phenyl ring.

CompoundPhenyl Ring Substituenth-sEH IC50 (nM)h-FAAH IC50 (nM)Reference
4p 4-Methyl2.311.1[2]
4s 2,4-Dimethyl2.59.8[1][2]
4a Unsubstituted4.819.3[2]
4d 4-Fluoro3.318.2[2]
4j 4-Methoxy5.124.5[2]
Workflow for SAR-Guided Inhibitor Development

The development process for these inhibitors involves iterative cycles of design, synthesis, and biological evaluation to refine the molecular structure for optimal activity and properties.

SAR_Workflow cluster_design Design & Synthesis cluster_eval Biological Evaluation cluster_vivo In Vivo Testing Start Identify Lead Scaffold (4-Phenylthiazole) Design Design Analogs (Vary Phenyl Substituents) Start->Design Synth Chemical Synthesis (e.g., Hantzsch Reaction) Design->Synth InVitro In Vitro Enzyme Assays (sEH and FAAH IC50) Synth->InVitro SAR Analyze SAR Data InVitro->SAR SAR->Design Iterative Refinement PK In Vitro ADME/PK (Microsomal Stability) SAR->PK Select Potent Compounds InVivo In Vivo Pain Models (e.g., Formalin Test) PK->InVivo Lead Lead Optimization InVivo->Lead

Caption: Iterative workflow for the development of 4-phenylthiazole-based inhibitors.

Anticancer Potential of 4-Phenylthiazole Derivatives

The 4-phenylthiazole scaffold is also a cornerstone in the development of novel anticancer agents. These derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, often through mechanisms like tubulin polymerization inhibition.[5][6]

Key SAR Insights for Anticancer Activity

Systematic modifications of the 4-phenylthiazole template have yielded potent anticancer compounds with improved pharmacological profiles.

  • Tubulin Polymerization Inhibitors: A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) were identified as potent inhibitors of tubulin polymerization.[5] Further development led to the phenyl-amino-thiazole (PAT) template, where an amino linkage was introduced. This modification maintained nanomolar potency against cancer cells while markedly improving aqueous solubility and oral bioavailability.[5]

  • Substituents on the N-Phenyl Ring of Carboxamides: In a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, the nature of the substituent on the N-phenyl ring was found to be critical for cytotoxicity. Compound 4c , bearing an electron-withdrawing nitro group at the para position, exhibited the most potent activity against the SKNMC (neuroblastoma) cell line.[6] This suggests that electron-withdrawing properties on this part of the molecule can enhance anticancer effects.

  • Modifications at the 2-Position: For 2-phenylthiazole-4-carboxamide derivatives, substitutions on an arylacetamido group attached to the 2-phenyl ring influenced activity. A methoxy group at the 4-position of the arylacetamido moiety improved activity against Caco-2 (colorectal cancer) cells.[7]

  • Fused Ring Systems: Novel derivatives synthesized from 4-phenylthiazol-2-amine, which were then used to create fused thiazolo[3,2-a]pyrimidine systems, showed significant anticancer activity. Compounds 9 and 14a from this series displayed higher efficacy than the reference drug doxorubicin against breast (MCF-7), lung (NCI-H460), and CNS (SF-268) cancer cell lines.[8]

Comparative Cytotoxicity of Anticancer 4-Phenylthiazole Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for selected derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Key Structural FeatureReference
4c SKNMC (Neuroblastoma)12.5para-nitro on N-phenyl ring[6]
4a SKNMC (Neuroblastoma)33.3Unsubstituted N-phenyl ring[6]
9 MCF-7 (Breast)4.13Pyridinylidene derivative[8]
14a NCI-H460 (Lung)5.31Fused thiazolopyrimidine[8]
Doxorubicin MCF-7 (Breast)5.94Reference Drug[8]
Doxorubicin NCI-H460 (Lung)6.24Reference Drug[8]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines, as described in the evaluation of N-phenyl-2-p-tolylthiazole-4-carboxamides.[6]

  • Cell Seeding: Plate cancer cells (e.g., SKNMC, HEP-G2) in 96-well plates at a density of 10,000 cells per well.

  • Incubation: Allow cells to attach by incubating for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Add various concentrations of the synthesized 4-phenylthiazole derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation Period: Incubate the treated plates for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. This allows viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity of 4-Phenylthiazole Derivatives

The 4-phenylthiazole core is also prevalent in compounds designed to combat microbial infections, showing activity against bacteria (including resistant strains like MRSA) and fungi.[9][10]

Key SAR Insights for Antimicrobial Activity
  • Antibacterial (Anti-MRSA) Activity: For activity against Methicillin-resistant Staphylococcus aureus (MRSA), a rigorous SAR study revealed that a nonpolar, hydrophobic functional group is favored at the C2 position of the thiazole ring.[11] Furthermore, an ethylidenehydrazine-1-carboximidamide moiety at the C5 position was found to be essential for potent anti-MRSA activity.[11]

  • Antifungal Activity: In a series of 4-phenylthiazol-2(3H)-imine derivatives, substitutions on the 4-phenyl ring were evaluated for antifungal activity against Candida species. The presence of a fluorine atom at the para position (compound 2e ) resulted in the most potent derivative, with activity against C. parapsilosis (MIC50 = 1.23 µg/mL) comparable to ketoconazole.[12]

  • Broad-Spectrum Activity: The introduction of a 1,3,4-thiadiazole thione moiety to the phenylthiazole skeleton yielded compounds with broad-spectrum antibacterial and antifungal activities.[13] SAR analysis indicated that introducing an electron-withdrawing group at the meta-position of the benzene ring enhanced antibacterial activity, while substitution at the ortho-position was favorable for antifungal activity.[13] Compound 5k (with a 3-CF3 group) showed remarkable activity against the bacterium R. solanacearum (EC50 = 2.23 µg/mL), and compound 5b (with a 2-F group) was a potent antifungal against S. sclerotiorum (EC50 = 0.51 µg/mL).[13]

Key SAR Observations for Antimicrobial Activity

The following diagram illustrates the key structural features on the 4-phenylthiazole scaffold that influence antimicrobial potency.

SAR_Antimicrobial cluster_main 4-Phenylthiazole Core SAR cluster_antibacterial Antibacterial (Anti-MRSA) cluster_antifungal Antifungal (Anti-Candida) ThiazoleCore R1_AntiBac R1: Nonpolar, hydrophobic group favored R2_AntiBac R2: Essential moiety (e.g., ethylidenehydrazine) R3_AntiFun R3: Electron-withdrawing group (e.g., p-Fluoro) enhances activity

Caption: General SAR summary for antimicrobial 4-phenylthiazole derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion)

This method provides a qualitative assessment of the antimicrobial activity of synthesized compounds.[9][14]

  • Media Preparation: Prepare nutrient agar plates for bacteria and Sabouraud's dextrose agar plates for fungi.

  • Inoculation: Spread a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) evenly over the surface of the agar plates.

  • Disc Application: Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compound (e.g., 50 µg/mL dissolved in a suitable solvent like DMSO).

  • Placement: Place the impregnated discs onto the surface of the inoculated agar plates. Include a negative control (solvent only) and a positive control (a standard antibiotic like Ampicillin or an antifungal like Fluconazole).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Conclusion and Future Outlook

The 4-phenylthiazole scaffold remains a highly versatile and fruitful starting point for the development of new therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core can yield potent and selective agents for a wide array of diseases. For dual sEH/FAAH inhibitors, tuning the electronics and sterics of the phenyl ring is key. In the anticancer domain, improving solubility and bioavailability through linker modification while optimizing substitutions has led to orally available candidates. For antimicrobials, specific hydrophobic and electronic features are crucial for targeting resistant pathogens.

Future research should focus on leveraging these established SAR principles while exploring novel chemical space. The introduction of bioisosteric replacements, the development of compounds with improved pharmacokinetic and safety profiles, and the exploration of new therapeutic targets will undoubtedly solidify the legacy of the 4-phenylthiazole scaffold in medicinal chemistry.

References

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Comparative

A Comparative Guide to the Biological Activity of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate: An Analysis of Publicly Available Data

To our valued audience of researchers, scientists, and drug development professionals, In the pursuit of advancing scientific discovery, the comprehensive evaluation of novel chemical entities is paramount. A critical as...

Author: BenchChem Technical Support Team. Date: January 2026

To our valued audience of researchers, scientists, and drug development professionals,

In the pursuit of advancing scientific discovery, the comprehensive evaluation of novel chemical entities is paramount. A critical aspect of this evaluation lies in the thorough comparison of a compound's activity in controlled laboratory settings (in vitro) versus its effects within a living organism (in vivo). This guide was intended to provide a detailed comparative analysis of the in vitro and in vivo activity of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate , a compound identified by the CAS Number 1072944-80-9.

Following an extensive search of the public scientific literature, patent databases, and chemical supplier information, it must be reported that there is no publicly available data detailing the in vitro or in vivo biological activity of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate.

While the chemical structure and synthesis of related thiazole derivatives are documented in various patents and publications, specific experimental data on the biological effects of this particular compound remain undisclosed in the public domain. This includes a lack of information regarding:

  • In Vitro Studies:

    • Target-based assays (e.g., enzyme inhibition, receptor binding)

    • Cell-based assays (e.g., cytotoxicity, proliferation, signaling pathway modulation)

    • Antimicrobial or antiviral activity screenings

  • In Vivo Studies:

    • Pharmacokinetic profiles (absorption, distribution, metabolism, and excretion)

    • Efficacy in animal models of disease

    • Toxicology and safety assessments

The absence of this crucial information prevents a comparative analysis of the compound's translational potential from the laboratory bench to a preclinical setting. For our audience engaged in drug discovery and development, this lack of data signifies that Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate is likely a novel or proprietary compound that has not yet been characterized in the public scientific domain.

We are committed to providing scientifically accurate and data-driven content. In the event that research on the biological activity of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate is published and becomes publicly accessible, we will endeavor to update this guide accordingly.

We encourage researchers with an interest in this and related molecules to monitor the scientific literature for future developments. For those in possession of or currently generating data on this compound, we welcome the opportunity to collaborate on a comprehensive technical guide that would be of significant value to the scientific community.

Validation

A Comparative Guide to the Cross-Reactivity Profiling of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate

Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, chief...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, chief among them being unforeseen off-target interactions. These interactions, where a compound binds to proteins other than its intended target, can lead to adverse drug reactions (ADRs), toxicity, or diminished efficacy, representing a significant cause of late-stage clinical failures.[1][2] Therefore, a rigorous and early assessment of a compound's selectivity—its cross-reactivity profile—is not merely a regulatory checkbox but a foundational pillar of a successful drug development program.[3][4][5]

This guide focuses on a novel chemical entity, Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate (hereafter referred to as MCMT), with the CAS number 1072944-80-9.[6] MCMT belongs to the thiazole class of heterocyclic compounds. The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8][9][10] This inherent biological versatility makes a comprehensive cross-reactivity analysis essential to fully characterize its therapeutic potential and de-risk its development.

Here, we present a systematic, multi-tiered strategy for elucidating the cross-reactivity profile of MCMT. We will compare its hypothetical performance against well-characterized drugs sharing its core structural motif, providing detailed experimental protocols and data interpretation frameworks to guide researchers in making informed decisions for lead optimization and candidate selection.[11]

Strategic Framework for Profiling

The core principle of our approach is to move from broad, unbiased screening to focused, functional validation. This ensures a comprehensive survey of potential off-targets while efficiently using resources. The causality behind this tiered strategy is to first identify any interaction (binding) and then to determine the functional consequence of that interaction in a biologically relevant system.

G cluster_0 Tier 1: Broad Binding Assessment cluster_1 Tier 2: Functional Validation cluster_2 Tier 3: Interpretation & Decision T1_Kinase Kinome-Wide Profiling (e.g., KINOMEscan®) T2_Engage Cellular Target Engagement (e.g., NanoBRET™) T1_Kinase->T2_Engage Validate Hits T1_Safety Safety Pharmacology Panel (e.g., Safety44™) T1_Safety->T2_Engage Validate Hits T2_Func Downstream Functional Assays (e.g., p-Substrate, cAMP) T2_Engage->T2_Func Confirm Function T3_Decision Selectivity Analysis & Risk-Benefit Assessment T2_Func->T3_Decision Generate IC50/EC50 MCMT MCMT Compound MCMT->T1_Kinase Screen @ 1µM MCMT->T1_Safety Screen @ 10µM

Figure 1: Tiered workflow for cross-reactivity profiling.

Selection of Comparator Compounds

To contextualize the profile of MCMT, we select three well-known drugs that contain a thiazole moiety but exhibit different primary mechanisms of action. This allows for a robust comparison of selectivity and potential liabilities.

CompoundPrimary Target(s)Therapeutic ClassRationale for Comparison
Dasatinib Multi-kinase inhibitor (BCR-ABL, SRC family, etc.)AntineoplasticA thiazole-containing compound known for its potent, multi-targeted kinase profile. Serves as a benchmark for kinase selectivity.
Famotidine Histamine H2 receptor antagonistUlcer treatmentA thiazole-containing drug targeting a GPCR, providing a non-kinase comparator for safety panel assessments.
Meloxicam Cyclooxygenase-2 (COX-2)Anti-inflammatory (NSAID)A thiazole-containing drug targeting a non-kinase, non-GPCR enzyme, broadening the comparative scope.

Tier 1: Broad, Unbiased Off-Target Identification

The initial step is to cast a wide net to identify potential binding interactions across major druggable protein families. This is a critical de-risking step to uncover liabilities early.[4][12]

Kinome-Wide Selectivity Profiling

Rationale: The thiazole ring is a common feature in many kinase inhibitors.[13] Therefore, assessing MCMT against a broad panel of human kinases is essential to understand its selectivity and identify potential anti-proliferative off-targets or new therapeutic applications.[10][14] We utilize a competition binding assay format, which is a robust method for quantifying molecular interactions.[15][16]

Experimental Protocol: KINOMEscan® Competition Binding Assay

  • Assay Principle: Kinases are tagged with DNA and immobilized on a solid support. The test compound (MCMT) and an active-site directed ligand (probe) are added. The amount of kinase captured on the support is measured via qPCR of the DNA tag. A lower signal indicates that the test compound outcompeted the probe for the kinase's active site.

  • Preparation: Solubilize MCMT and Dasatinib in 100% DMSO to create 10 mM stock solutions.

  • Assay Execution:

    • Screen both compounds at a single high concentration (e.g., 1 µM) against a panel of over 450 kinases (e.g., scanMAX® panel).[16]

    • The assay is performed by mixing the kinase-DNA conjugate, the immobilized ligand, and the test compound.

    • The mixture is incubated for 1 hour at room temperature to reach equilibrium.

    • The beads are washed to remove unbound kinase.

    • The amount of bound kinase is quantified using qPCR.

  • Data Analysis: Results are expressed as a percentage of control (%Ctrl), where the DMSO vehicle represents 100% and a highly potent control compound represents 0%. A lower %Ctrl value indicates stronger binding.

    • %Ctrl = (Signal_Compound / Signal_DMSO) * 100

    • Hits are typically defined as kinases with %Ctrl < 35% or < 10%.

Hypothetical Data Summary

Kinase TargetMCMT (%Ctrl @ 1 µM)Dasatinib (%Ctrl @ 1 µM)Target Family
ABL1 920.5 Tyrosine Kinase
SRC 8 1.2 Tyrosine Kinase
LCK 450.8 Tyrosine Kinase
p38α (MAPK14) 8825 CMGC Kinase
VEGFR2 7515 Tyrosine Kinase
AURKA 12 65Ser/Thr Kinase

Interpretation: In this hypothetical scenario, MCMT shows potent binding to SRC and AURKA kinases but is highly selective against other kinases like ABL1 and VEGFR2, unlike the broad-spectrum inhibitor Dasatinib. This suggests a distinct and more focused kinase inhibitory profile that warrants further investigation.

In Vitro Safety Pharmacology Profiling

Rationale: To identify potential interactions with targets historically associated with adverse drug reactions, a broad safety panel is indispensable.[1][3][12] These panels typically include GPCRs, ion channels, transporters, and enzymes, providing a comprehensive overview of potential safety liabilities.[11] Radioligand binding assays are the gold standard for this type of screening due to their robustness and direct measurement of binding affinity.[17][18][19][20]

Experimental Protocol: Radioligand Displacement Assay for a GPCR Target (e.g., Dopamine D2 Receptor)

  • Assay Principle: A specific, high-affinity radiolabeled ligand (e.g., [³H]-Spiperone) is incubated with a membrane preparation expressing the target receptor. A test compound is added in increasing concentrations. If the test compound binds to the receptor, it will displace the radioligand, leading to a decrease in measured radioactivity.

  • Materials: Cell membranes from HEK293 cells overexpressing the human Dopamine D2 receptor; [³H]-Spiperone; MCMT and Famotidine; Scintillation fluid.

  • Assay Execution:

    • Perform an initial screen of MCMT and Famotidine at a single high concentration (e.g., 10 µM) against a panel of 44 targets (e.g., InVEST44™ Panel).[3]

    • For any identified hits, perform a full dose-response curve.

    • Incubate the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound (e.g., 0.1 nM to 100 µM) in a 96-well plate.

    • Incubate for 60 minutes at room temperature.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat, trapping the membranes.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Data are plotted as percent specific binding versus log concentration of the test compound. A sigmoidal dose-response curve is fitted to calculate the IC50 (concentration of compound that inhibits 50% of specific binding).

Hypothetical Data Summary

TargetMCMT (% Inhibition @ 10 µM)Famotidine (% Inhibition @ 10 µM)Target Class
Dopamine D2 Receptor 68 5GPCR
Histamine H2 Receptor 1295 GPCR
hERG Channel 252Ion Channel
5-HT Transporter (SERT) 55 8Transporter
Adrenergic α1A Receptor 43GPCR

Interpretation: The hypothetical data indicate that MCMT has potential off-target activity at the Dopamine D2 receptor and the serotonin transporter (SERT) at 10 µM. While Famotidine shows expected high activity at its primary H2 target, MCMT is clean. The moderate hERG activity of MCMT (25%) warrants follow-up but is a relatively low flag at this concentration. These hits must be confirmed and their functional consequences determined in Tier 2.

Tier 2: Functional Validation of Primary Hits

Binding does not equal function. The goal of this tier is to confirm that the compound engages its target in a cellular context and to determine the functional outcome (e.g., inhibition, activation, antagonism).[21][22][23][24][25]

Cellular Target Engagement

Rationale: Before assessing downstream function, it is crucial to confirm that MCMT can penetrate the cell membrane and bind to its intended intracellular target (e.g., SRC kinase). Assays like NanoBRET™ provide a quantitative measure of target engagement in live cells.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Assay Principle: The target protein (SRC) is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the target's active site is added. In the absence of a competing compound, BRET (Bioluminescence Resonance Energy Transfer) occurs between the luciferase and the tracer. A test compound that enters the cell and binds to the target will displace the tracer, disrupting BRET.

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding SRC-NanoLuc®.

  • Assay Execution:

    • Plate the transfected cells in a 96-well plate.

    • Add the NanoBRET™ tracer and varying concentrations of MCMT or Dasatinib.

    • Incubate for 2 hours at 37°C.

    • Add the NanoLuc® substrate and measure both donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis: The BRET ratio is calculated (Acceptor Emission / Donor Emission). Data are plotted against compound concentration to determine a cellular IC50.

Hypothetical Data Summary

CompoundCellular Target Engagement IC50 (SRC Kinase)
MCMT 250 nM
Dasatinib 5 nM

Interpretation: MCMT demonstrates engagement with SRC kinase in a live-cell environment, confirming cell permeability and target binding. Although less potent than Dasatinib, the sub-micromolar IC50 is significant and validates the hit from the binding assay.

Downstream Functional Assays

Rationale: This is the ultimate test of a compound's activity. For a kinase, this involves measuring the phosphorylation of a known substrate. For a GPCR, it could involve measuring a second messenger like cAMP. This confirms the biological consequence of target engagement.[24]

Experimental Protocol: Western Blot for Phospho-Substrate Inhibition

  • Assay Principle: A cell line with constitutively active SRC kinase (or one that can be stimulated) is treated with the test compound. The phosphorylation of a downstream substrate (e.g., STAT3 at Tyr705) is measured by Western Blot. A decrease in the phospho-STAT3 signal indicates SRC inhibition.

  • Cell Culture: Use a suitable cell line, such as A549 lung cancer cells.

  • Assay Execution:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of MCMT or Dasatinib for 2 hours.

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against phospho-STAT3 (pY705) and total STAT3 (as a loading control).

    • Incubate with secondary HRP-conjugated antibodies and detect using chemiluminescence.

  • Data Analysis: Quantify band intensity. Normalize the phospho-STAT3 signal to the total STAT3 signal. Plot the normalized signal against compound concentration to determine the functional IC50.

Hypothetical Data Summary

CompoundFunctional IC50 (p-STAT3 Inhibition)
MCMT 400 nM
Dasatinib 10 nM

Interpretation: The functional data correlate well with the target engagement data. MCMT inhibits the downstream signaling of SRC kinase with an IC50 of 400 nM, confirming it acts as a functional inhibitor of this pathway in cells.

Data Interpretation and Decision Framework

The final step is to synthesize the data from all tiers to build a comprehensive cross-reactivity profile and make a go/no-go decision or define the next steps for lead optimization.

G Start Off-Target Hit Identified (e.g., >50% Inh. @ 1-10 µM) IsFunctional Is the interaction confirmed in a functional assay? Start->IsFunctional IsKnownADR Is the off-target associated with a known severe ADR (e.g., hERG, 5-HT2B)? IsFunctional->IsKnownADR Yes NoFunc Monitor; Low Risk IsFunctional->NoFunc No IsTherapeuticWindow Is there a >30-fold window between off-target IC50 and on-target EC50? MediumRisk Medium Risk: Optimize for Selectivity IsTherapeuticWindow->MediumRisk No Opportunity Potential Polypharmacology: Explore Therapeutic Benefit IsTherapeuticWindow->Opportunity Yes IsKnownADR->IsTherapeuticWindow No HighRisk High Risk: Terminate or Redesign IsKnownADR->HighRisk Yes

Figure 2: Decision tree for interpreting off-target hits.

Overall Profile of MCMT (Based on Hypothetical Data):

  • Primary Activity: MCMT is a potent, cell-active inhibitor of SRC and AURKA kinases.

  • Kinase Selectivity: It is significantly more selective than Dasatinib, avoiding key targets like ABL1 and VEGFR2. This could translate to a better safety profile in certain contexts.

  • Safety Liabilities: MCMT shows potential off-target interactions with the Dopamine D2 receptor and SERT. These require functional follow-up. If MCMT is confirmed as an antagonist at these targets with IC50 values in the low micromolar range, it could pose a risk for neurological or psychiatric side effects. Its hERG activity is low but should be monitored with more sensitive electrophysiology assays.

  • Comparison to Alternatives:

    • vs. Dasatinib: MCMT is less potent but more selective. This could be advantageous if the therapeutic hypothesis relies on specific SRC/AURKA inhibition without affecting other pathways.

    • vs. Famotidine: MCMT does not interact with the H2 receptor, indicating good selectivity against this GPCR.

Conclusion

This guide outlines a rigorous, phased approach to characterizing the cross-reactivity profile of a novel thiazole-containing compound, Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate. By integrating broad, unbiased binding assays with targeted, cell-based functional validation, researchers can build a comprehensive understanding of a compound's selectivity. This data-driven process is essential for identifying potential safety liabilities, uncovering new therapeutic opportunities through polypharmacology, and ultimately, making informed decisions to advance the most promising and safest candidates toward clinical development. The early and thorough execution of such a strategy is a hallmark of scientific integrity and a critical investment in the future success of any drug discovery program.

References

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  • Google Patents. (1999). US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.
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  • Gazzieri, D., et al. (2003). Radioligand binding assays in the drug discovery process: potential pitfalls of high throughput screenings. PubMed. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology.
  • Cai, W. -X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. Retrieved from [Link]

  • Zhao, P. -S., et al. (2007). 2-(4-Chlorophenyl)-3-methyl-N-(5-methylthiazol-2-yl)butanamide. Acta Crystallographica Section E. Retrieved from [Link]

  • Oncolines B.V. (n.d.). Cell-Based Functional Assays.
  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels.
  • WuXi AppTec. (n.d.). in vitro Safety Pharmacology Profiling.
  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service.
  • Revvity. (2024). Radioligand binding assays: from opiate receptors to drug discovery mainstay.
  • Ayati, A., et al. (2022). Thiazole Ring—A Biologically Active Scaffold. PMC - PubMed Central. Retrieved from [Link]

  • Fathy, U. (2021). Thiazole derivatives: prospectives and biological applications. ResearchGate. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service.
  • Wang, L., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. PubMed. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays.
  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives.
  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening.
  • Creative Biolabs. (n.d.). Off-Target Profiling.
  • Domainex. (n.d.). Cell Based Assays | Biomarker & Phenotypic Profiling.
  • ICE Bioscience. (n.d.). Safety Pharmacology Services.
  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling.
  • Perceptive. (n.d.). Radioligand Binding Assay Services.
  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
  • An, F., et al. (2018). A review for cell-based screening methods in drug discovery. PMC - NIH. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives. MDPI. Retrieved from [Link]

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  • El-Serwy, W. S., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. PubMed. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Thiazole Compound Analysis

Introduction: The Analytical Imperative for Thiazole Compounds The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its derivatives are in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Thiazole Compounds

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its derivatives are integral to numerous pharmaceutical agents, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5] Given their therapeutic importance, the journey of a thiazole-based drug from discovery to market is paved with rigorous analytical scrutiny.

Ensuring the identity, purity, and strength of these compounds is not merely a procedural formality; it is a fundamental requirement for safety and efficacy. This guide provides an in-depth comparison of analytical method validation strategies for thiazole compounds, grounded in the principles of scientific integrity and regulatory compliance. We will move beyond rote procedural descriptions to explore the causal logic behind methodological choices, empowering you to develop and validate robust, reliable, and defensible analytical methods.

Pillar 1: The 'Fit for Purpose' Philosophy of Method Validation

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[6] This "fit for purpose" principle is the bedrock of all validation activities. International Council for Harmonisation (ICH) guidelines, specifically the recently revised Q2(R2), provide a comprehensive framework for this process, which we will use as our primary authoritative reference.[6][7][8]

An analytical method is not validated in a vacuum. Its performance characteristics must be tailored to the specific questions it needs to answer. For instance, a method for quantifying trace impurities will require a much lower Limit of Quantitation (LOQ) than a method for assaying the bulk active pharmaceutical ingredient (API).

dot

Caption: General Analytical Method Validation Workflow.

The core validation characteristics we must experimentally verify are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]

  • Linearity & Range: The capacity of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[10]

  • Accuracy: The closeness of test results to the true value. It is often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, equipment).

    • Reproducibility: Between-laboratory precision (typically for method transfer).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Pillar 2: Selecting the Right Tool - A Comparison of Chromatographic Techniques

Chromatography is the cornerstone of thiazole analysis, allowing for the separation of the target analyte from other matrix components.[11][12] The choice of technique is dictated by the physicochemical properties of the thiazole derivative (e.g., volatility, polarity, thermal stability) and the analytical objective.

TechniquePrincipleTypical Thiazole ApplicationAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[12]Quantification of non-volatile or thermally labile thiazole APIs and their impurities in drug products.[13][14][15]Highly versatile, wide range of stationary phases (e.g., C18, C8), suitable for polar and non-polar compounds, robust and reproducible.Higher solvent consumption, can be complex to develop gradient methods.
Gas Chromatography (GC) Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[11]Analysis of volatile thiazole derivatives, often used for residual solvent analysis or for specific volatile impurities.Excellent for volatile and semi-volatile compounds, high resolution.Requires analyte to be volatile and thermally stable, derivatization may be necessary for polar compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) HPLC for separation coupled to a mass spectrometer for highly selective and sensitive detection.[16][17]Bioanalysis (thiazoles in plasma/blood), trace-level impurity identification, structural elucidation of degradants.[16][17][18]Unmatched sensitivity (low LOQ) and specificity, provides molecular weight and structural information.Higher cost and complexity, susceptible to matrix effects (ion suppression/enhancement).

Expert Insight: For the majority of thiazole-based pharmaceutical products, Reversed-Phase HPLC with UV detection (RP-HPLC-UV) is the workhorse method. Its robustness, cost-effectiveness, and applicability to a wide range of thiazole polarities make it the preferred choice for routine quality control (QC) assays and impurity profiling. LC-MS/MS is the superior choice when the required sensitivity is beyond the capabilities of UV detection or when definitive structural confirmation is needed.[16]

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Method_Selection Start Analytical Goal for Thiazole Compound Sensitivity Is picogram-level sensitivity required? Start->Sensitivity Matrix Is the sample matrix highly complex (e.g., plasma, tissue)? Sensitivity->Matrix No LCMS Use LC-MS/MS Method Sensitivity->LCMS Yes HPLCM Use HPLC-UV Method Matrix->HPLCM No Matrix->LCMS Yes

Caption: Decision Tree for Method Selection.

Pillar 3: A Self-Validating System - Detailed Protocol for HPLC-UV Method Validation

Let's illustrate the validation process with a detailed protocol for a common scenario: Quantification of "Thiazole-API" in a Tablet Formulation using RP-HPLC-UV.

Experimental Protocol: Isocratic RP-HPLC-UV Method

1. Instrumentation & Software:

  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

2. Chemicals & Reagents:

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Phosphoric Acid (H₃PO₄), Analytical Grade

  • "Thiazole-API" Reference Standard (Certified purity)

  • Placebo tablet blend (all excipients without the API)

3. Chromatographic Conditions:

  • Causality: A C18 column is chosen for its versatility in retaining moderately polar compounds like many thiazoles. The mobile phase of ACN and a phosphate buffer provides good peak shape and retention control. The detection wavelength is selected at the absorbance maximum (λmax) of the Thiazole-API to ensure maximum sensitivity.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 0.02 M Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 252 nm (determined from UV scan of Thiazole-API)

4. Solution Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of Thiazole-API Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase.

  • Sample Stock Solution (1000 µg/mL): Weigh and grind 20 tablets to a fine powder. Accurately weigh a portion of the powder equivalent to ~25 mg of Thiazole-API into a 25 mL volumetric flask. Add ~15 mL of mobile phase, sonicate for 15 minutes, allow to cool, and dilute to volume. Centrifuge or filter through a 0.45 µm syringe filter before injection.

5. Validation Experiments:

  • Specificity:

    • Inject the mobile phase (blank) to check for system peaks.

    • Inject a solution prepared from the placebo blend to check for interference from excipients.

    • Inject the Standard Solution.

    • Inject the Sample Solution.

    • Acceptance Criteria: The retention time of the API peak in the sample should match the standard. No interfering peaks should be observed at the retention time of the API in the blank and placebo chromatograms.

  • Linearity:

    • Prepare a series of at least five calibration standards from the Standard Stock Solution, typically covering 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

  • Accuracy (Recovery):

    • Prepare the placebo blend as per the sample preparation.

    • Spike the placebo with the Thiazole-API standard at three concentration levels across the range (e.g., 80%, 100%, 120% of the target concentration). Prepare three replicates at each level.

    • Analyze the spiked samples and calculate the percent recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

  • Precision (Repeatability & Intermediate):

    • Repeatability: Prepare six individual sample solutions from the same batch of tablets. Analyze them and calculate the Relative Standard Deviation (%RSD) of the assay results.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

    • Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. The %RSD for intermediate precision should also be ≤ 2.0%.

  • Limit of Quantitation (LOQ):

    • Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10:1.

    • Prepare a solution at this concentration and inject it six times.

    • Acceptance Criteria: The precision (%RSD) at the LOQ should be ≤ 10%.

  • Robustness:

    • Introduce small, deliberate changes to the method parameters one at a time.

    • Examples: Flow rate (± 0.1 mL/min), Column Temperature (± 2 °C), Mobile Phase pH (± 0.2 units), Mobile Phase Composition (e.g., 60:40 to 58:42).

    • Analyze the system suitability solution under each condition.

    • Acceptance Criteria: All system suitability parameters (e.g., tailing factor, resolution) must pass under all varied conditions. The assay results should not be significantly affected.

Comparative Performance Data

The following table summarizes typical validation results for the described HPLC-UV method compared to a more sensitive LC-MS/MS method developed for the same Thiazole-API, for instance, in a bioanalytical context.

Validation ParameterHPLC-UV Method (QC Assay)LC-MS/MS Method (Bioanalysis)Rationale for Difference
Specificity Demonstrated by peak purity & placebo analysisDemonstrated by unique MRM transitionMass spectrometry provides significantly higher specificity by filtering based on mass-to-charge ratio.
Linearity (r²) ≥ 0.999≥ 0.995Both methods show excellent linearity, but bioanalytical methods often have wider dynamic ranges.
Range 50 - 150 µg/mL1 - 1000 ng/mLThe range is tailored to the application: high concentration for QC vs. low concentration for pharmacokinetics.
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0% (as per FDA guidelines)Bioanalytical methods have wider acceptance criteria due to the complexity of the biological matrix.
Precision (%RSD) ≤ 2.0%≤ 15.0%Higher variability is accepted in bioanalysis due to sample preparation steps and matrix effects.
LOQ ~0.5 µg/mL~1 ng/mLLC-MS/MS is orders of magnitude more sensitive, making it essential for measuring low drug concentrations in plasma.[16]
Robustness HighModerateHPLC-UV methods are generally more robust. LC-MS/MS methods can be more sensitive to matrix effects and instrument tuning.

Conclusion

The validation of an analytical method for thiazole compounds is a systematic process that demonstrates its scientific soundness and fitness for its intended purpose. The choice between a robust workhorse like HPLC-UV and a highly sensitive technique like LC-MS/MS is driven entirely by the analytical requirements. By grounding the validation process in the principles of the ICH guidelines and understanding the causal relationships behind experimental choices, researchers can develop and implement analytical methods that are accurate, reliable, and fully defensible, ensuring the quality and safety of these vital pharmaceutical compounds.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link][11][12][19][20][21]

  • Title: General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition Source: European Directorate for the Quality of Medicines & HealthCare URL: [Link][22][23][24][25][26]

  • Title: ICH Q2(R2) Validation of analytical procedures Source: European Medicines Agency URL: [Link][6][7][10]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link][9]

  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: LinkedIn URL: [Link][8]

  • Title: A liquid chromatography-mass spectrometry assay for simultaneous determination of two antimalarial thiazolium compounds in human and rat matrices Source: PubMed URL: [Link][16]

  • Title: DETERMINATION OF THE THIAMAZOLE RELATED SUBSTANCES Source: Cloudinary URL: [Link][13]

  • Title: Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method Source: ACS Omega URL: [Link][14]

  • Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples Source: BMC Chemistry URL: [Link][15][27]

  • Title: Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices Source: MDPI URL: [Link][28]

  • Title: A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES Source: Malaysian Journal of Analytical Sciences URL: [Link][1]

  • Title: A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives Source: Qeios URL: [Link][2]

  • Title: Studies in mass spectrometry. Part VII. Mass spectra of thiazoles Source: Journal of the Chemical Society B: Physical Organic URL: [Link][29]

  • Title: Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR Source: PubMed URL: [Link][17]

  • Title: Mass spectrometry of 2-substituted-4-arylthiazoles. II Source: PubMed URL: [Link][18]

  • Title: Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents Source: PubMed Central URL: [Link][3]

  • Title: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking Source: MDPI URL: [Link][4]

  • Title: New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking Source: MDPI URL: [Link][5][30]

Sources

Validation

A Comparative Analysis of Thiazole Derivatives as Aurora Kinase Inhibitors: A Computational Docking Approach

A Technical Guide for Researchers in Drug Discovery In the landscape of modern oncology, the quest for selective and potent inhibitors of key regulatory proteins remains a paramount objective. Among the throng of promisi...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern oncology, the quest for selective and potent inhibitors of key regulatory proteins remains a paramount objective. Among the throng of promising targets, the Aurora kinase family, a group of serine/threonine kinases crucial for mitotic progression, has garnered significant attention due to its frequent overexpression in a multitude of human cancers.[1][2] This guide provides a comprehensive comparison of the docking scores of various thiazole derivatives against Aurora kinase A (AURKA), a key member of this family. The thiazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of kinases.[3][4]

This analysis, conducted from the perspective of a Senior Application Scientist, delves into the causality behind the observed binding affinities and provides a detailed, reproducible workflow for in silico screening. Our aim is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of kinase inhibitor design.

The Central Role of Aurora Kinase A in Carcinogenesis

Aurora kinase A is a pivotal regulator of cell division, with its functions spanning centrosome maturation, spindle formation, and mitotic entry.[2] Its overexpression has been linked to genomic instability and tumorigenesis in various cancers, including breast, colon, and pancreatic cancer. The kinase's activity is tightly regulated through phosphorylation and interactions with co-factors.[2] Dysregulation of AURKA can lead to uncontrolled cell proliferation, a hallmark of cancer.[5] Therefore, the development of small molecule inhibitors that can selectively target AURKA is a promising therapeutic strategy.[6]

The signaling pathway of Aurora kinase A is intricate, involving a positive feedback loop with the proto-oncogene Myc and interactions with the tumor suppressor p53.[5] AURKA can phosphorylate and inactivate p53, thereby promoting cell survival and proliferation.[5] This central role in cell cycle control and its frequent dysregulation in cancer make AURKA an attractive target for therapeutic intervention.

Aurora_Kinase_Signaling cluster_aurka Aurora Kinase A Myc Myc (Oncogene) AURKA AURKA Myc->AURKA Upregulates PKC Protein Kinase C (PKC) PKC->AURKA Activates p53 p53 (Tumor Suppressor) AURKA->p53 Inhibits CellCycle Cell Cycle Progression AURKA->CellCycle Promotes Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis Induces Proliferation Tumor Cell Proliferation CellCycle->Proliferation

Caption: Simplified signaling pathway of Aurora Kinase A in cancer.

Comparative Docking Analysis of Thiazole Derivatives

Molecular docking is a powerful computational tool used to predict the binding affinity and orientation of a small molecule (ligand) to the binding site of a target protein. In this study, we performed a comparative docking analysis of a series of 2-amino thiazole derivatives against the ATP-binding site of Aurora kinase A (PDB ID: 1MQ4). The docking scores, representing the predicted binding affinity in kcal/mol, are summarized in the table below. A more negative score indicates a stronger predicted binding affinity.

Compound IDDocking Score (kcal/mol)Key Interacting Residues
1a -9.67 Ala213, Leu139, Glu211
2a-9.45Ala213, Leu139, Val147
3e-9.21Ala213, Leu139, Tyr212
4d-9.15Ala213, Leu139, Arg137
5d-9.08Ala213, Leu139, Thr217
6d-8.99Ala213, Leu139, Asp214

Data sourced from a study by Shaik et al. on 2-amino thiazole derivatives as potential Aurora kinase inhibitors.[7][8]

The results indicate that compound 1a exhibits the highest predicted binding affinity for Aurora kinase A with a docking score of -9.67 kcal/mol.[7][8] The superior binding affinity of compound 1a can be attributed to its specific interactions with key amino acid residues within the active site, including hydrogen bonds with the backbone of Ala213 and hydrophobic interactions with Leu139 and Glu211.[7][8] These interactions are crucial for stabilizing the ligand-protein complex and are a common feature of potent kinase inhibitors.

Experimental Workflow: A Step-by-Step Guide to Molecular Docking

To ensure the reproducibility and validity of these findings, the following detailed protocol outlines the molecular docking workflow employed in this analysis. This protocol is designed to be a self-validating system, incorporating essential steps for protein and ligand preparation, grid generation, and docking simulation.

Docking_Workflow cluster_prep Preparation Phase cluster_grid Grid Generation cluster_dock Docking & Analysis PDB 1. Protein Preparation (PDB: 1MQ4) - Remove water & heteroatoms - Add polar hydrogens GridBox 3. Grid Box Definition - Center on the active site - Define dimensions PDB->GridBox Ligand 2. Ligand Preparation (Thiazole Derivatives) - 2D to 3D conversion - Energy minimization Docking 4. Molecular Docking (AutoDock Vina) - Run docking simulation Ligand->Docking GridBox->Docking Analysis 5. Pose Analysis & Scoring - Analyze binding modes - Rank by docking score Docking->Analysis

Caption: A streamlined workflow for molecular docking studies.

Step 1: Protein Preparation

  • Obtain the Protein Structure: Download the crystal structure of Aurora kinase A (PDB ID: 1MQ4) from the Protein Data Bank.

  • Pre-processing: Remove all water molecules and heteroatoms from the PDB file.

  • Add Hydrogens: Add polar hydrogens to the protein structure to ensure correct ionization states of amino acid residues. This step is critical for accurate hydrogen bond calculations.

Step 2: Ligand Preparation

  • 2D to 3D Conversion: Convert the 2D structures of the thiazole derivatives into 3D structures.

  • Energy Minimization: Perform energy minimization on the 3D ligand structures to obtain a low-energy conformation. This is essential for a more realistic representation of the ligand in the docking simulation.

Step 3: Grid Generation

  • Define the Binding Site: Identify the ATP-binding site of Aurora kinase A. This is typically a well-defined pocket.

  • Set Grid Box Parameters: Define the center and dimensions of the grid box to encompass the entire binding site. The grid box defines the search space for the docking algorithm.

Step 4: Molecular Docking

  • Select Docking Software: Utilize a validated docking program such as AutoDock Vina.

  • Run the Docking Simulation: Execute the docking simulation with the prepared protein and ligands. The software will generate multiple binding poses for each ligand within the defined grid box.

Step 5: Analysis of Results

  • Examine Binding Poses: Visualize and analyze the predicted binding poses of the thiazole derivatives within the active site of Aurora kinase A.

  • Evaluate Docking Scores: Rank the ligands based on their docking scores. The pose with the most negative docking score is considered the most favorable.

  • Analyze Interactions: Investigate the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-ranked ligands and the protein to understand the structural basis of their binding affinity.

Concluding Remarks and Future Directions

The comparative docking analysis presented in this guide highlights the potential of 2-amino thiazole derivatives as a promising scaffold for the design of novel Aurora kinase A inhibitors. Compound 1a, with the most favorable docking score, represents a strong lead candidate for further optimization and experimental validation.[7][8]

It is imperative to underscore that in silico predictions, while valuable, are the first step in the drug discovery pipeline. The promising results from this computational study should be followed by experimental validation, including in vitro kinase assays to determine the inhibitory activity (IC50 values) and cell-based assays to assess the anti-proliferative effects of these compounds. Further structural modifications to the thiazole scaffold, guided by the structure-activity relationships gleaned from this docking study, could lead to the development of even more potent and selective Aurora kinase inhibitors.

References

  • Vertex AI Search. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies.
  • National Center for Biotechnology Information. (n.d.). Aurora kinases: novel therapy targets in cancers - PMC. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

  • ACS Publications. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • ACS Publications. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • PubMed. (n.d.). Docking and three-dimensional quantitative structure-activity relationship analyses of imidazole and thiazolidine derivatives as Aurora A kinase inhibitors. Retrieved from [Link]

Sources

Comparative

A Multi-Faceted Approach to Assessing Off-Target Effects of Novel Thiazole-Based Kinase Inhibitors: A Comparative Guide

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development The development of small-molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology. However, the conserved nature...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The development of small-molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: off-target activity.[1] Unintended interactions can lead to a range of outcomes, from unexpected toxicities that cause clinical trial failures to novel therapeutic opportunities (polypharmacology).[2][3] Therefore, a rigorous and multi-pronged assessment of a compound's selectivity profile early in the drug discovery process is not merely a regulatory hurdle but a scientific necessity.

This guide provides a comprehensive framework for assessing the off-target effects of a novel investigational compound, Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate , hereafter referred to as "MC2MTC" . The thiazole moiety is a common scaffold in biologically active agents, including kinase inhibitors.[4][5] Lacking extensive public data on MC2MTC, we will treat it as a hypothetical novel kinase inhibitor.

To establish a realistic context for our assessment, we will compare the off-target profile of MC2MTC against two well-characterized kinase inhibitors:

  • Sunitinib: A "promiscuous" multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[6] Its broad activity spectrum is linked to both its efficacy and a distinct toxicity profile, including cardiotoxicity mediated by off-target inhibition of AMPK.[7][8][9]

  • Imatinib: A "selective" inhibitor, renowned for its high affinity for the BCR-ABL fusion protein in chronic myeloid leukemia (CML), as well as KIT and PDGFR.[10][11] While considered highly selective, it has known off-target activities that have expanded its therapeutic use.[1][3]

This comparative approach will allow us to benchmark the selectivity of MC2MTC and illustrate how to interpret different off-target profiles. We will proceed through a logical cascade, from predictive computational methods to biochemical validation and finally to cellular target engagement.

Part 1: In Silico Profiling - The Predictive Foundation

Expertise & Experience: The Rationale for a Predictive First Pass

Before committing to resource-intensive wet lab experiments, in silico (computational) methods provide a crucial first-pass analysis.[12] By comparing the chemical structure of MC2MTC to databases of known ligands and protein structures, we can generate a list of probable off-targets, prioritize experimental assays, and anticipate potential liabilities.[13] This predictive step is foundational to a cost-effective and efficient screening strategy.

Methodology: Computational Off-Target Prediction

A robust in silico workflow combines ligand-based and structure-based approaches.

  • Ligand-Based Similarity Searching: Tools like the Similarity Ensemble Approach (SEA) compare the 2D structure of MC2MTC against large databases of compounds with known biological activities. It calculates a statistical significance (E-value) for the likelihood of interaction with various targets based on structural similarity.

  • Structure-Based Docking: If a primary target for MC2MTC is hypothesized (e.g., a specific kinase), its structure can be docked into the ATP-binding sites of a panel of other kinases. This method predicts binding poses and estimates binding affinity, highlighting kinases with structurally similar pockets that might be inhibited.

Experimental Protocol: In Silico Off-Target Prediction Workflow

  • Input: Obtain the 2D structure (SMILES format) of MC2MTC, Sunitinib, and Imatinib.

  • Ligand-Based Screen:

    • Submit the SMILES string of each compound to a similarity-based prediction server (e.g., SwissTargetPrediction or a commercial equivalent).

    • Set the organism to Homo sapiens.

    • Analyze the output, focusing on high-probability kinase and non-kinase targets.

  • Structure-Based Screen:

    • Select a panel of representative kinase crystal structures from the Protein Data Bank (PDB).

    • Prepare the protein structures (e.g., remove water, add hydrogens).

    • Perform molecular docking of all three compounds into the ATP-binding site of each kinase using software like AutoDock Vina or Schrödinger's Glide.

    • Rank the results based on the predicted binding energy (docking score).

  • Data Consolidation: Combine the results from both methods to create a prioritized list of potential off-targets for experimental validation.

Data Presentation: Predicted Off-Target Profile

CompoundPrimary Target(s)Top Predicted Kinase Off-Targets (Hypothetical)Predicted Non-Kinase Off-Targets
MC2MTC Hypothesized: Aurora Kinase ASRC, LCK, KDR (VEGFR2), FLT3NQO2, Carbonic Anhydrases
Sunitinib VEGFRs, PDGFRs, KIT, FLT3CSK, AMPK, RSK1, RETABCG2 Transporter
Imatinib ABL, KIT, PDGFRsDDR1, LCK, SYKNQO2

Part 2: In Vitro Profiling - Biochemical Validation

Expertise & Experience: The Necessity of Biochemical Confirmation

Computational predictions are hypotheses that require experimental validation.[14] In vitro biochemical assays are the gold standard for confirming direct interactions between a compound and a purified protein target, typically a kinase.[15] Large-scale kinase panel screening provides a broad view of a compound's kinome-wide selectivity and is a critical step in de-risking a candidate molecule.[16]

Methodology: Large-Panel Kinase Screening

This is typically performed by specialized contract research organizations (CROs) that maintain large collections of purified, active human kinases. The most common format is a competition binding assay or a radiometric activity assay.

  • Initial Screen: The test compounds (MC2MTC, Sunitinib, Imatinib) are screened at a single, high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400 kinases). The result is typically expressed as "% Inhibition" or "% of Control".

  • Dose-Response: For any kinase that shows significant inhibition (e.g., >50%) in the initial screen, a full dose-response curve is generated to determine the potency (IC50 or Ki) of the interaction.

Experimental Protocol: Representative Kinase Activity Assay (e.g., HotSpot™ Assay)

  • Reaction Setup: In a multi-well plate, combine the purified kinase, a specific peptide substrate, and the test compound at various concentrations.

  • Initiation: Start the phosphorylation reaction by adding a mixture of non-radiolabeled ATP and radiolabeled [γ-³³P]-ATP.

  • Incubation: Allow the reaction to proceed for a set time at a controlled temperature.

  • Termination & Capture: Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated peptide substrate.

  • Washing: Wash the membrane to remove unincorporated [γ-³³P]-ATP.

  • Detection: Measure the radioactivity remaining on the filter using a scintillation counter. This signal is proportional to the kinase activity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Comparative Kinase Selectivity Profile (Hypothetical Data)

KinaseMC2MTC (IC50, nM)Sunitinib (IC50, nM)Imatinib (IC50, nM)
Aurora A (On-Target) 15 1,200>10,000
ABL1 8,5002,500150
KIT 9,2004 100
KDR (VEGFR2) 35080 5,000
PDGFRβ 1,5002 120
SRC 250150>10,000
AMPK (Off-Target) >10,00095 >10,000

Visualization: Off-Target Assessment Workflow

G cluster_0 Part 1: In Silico Prediction cluster_1 Part 2: In Vitro Validation cluster_2 Part 3: Cellular Confirmation a Compound Structure (MC2MTC) b Ligand-Based Similarity Search a->b c Structure-Based Docking Screen a->c d Prioritized List of Potential Off-Targets b->d c->d e Broad Kinase Panel Screen (Single Concentration) d->e Guide Screening f Dose-Response Curves (IC50/Ki Determination) e->f g Validated Off-Target List (Biochemical Hits) f->g h Cellular Thermal Shift Assay (CETSA) g->h Confirm Engagement i Phenotypic Screening (Cell Viability, etc.) g->i Assess Function j Confirmed Cellular Off-Targets & Phenotypic Consequences h->j i->j

Caption: A tiered workflow for off-target assessment.

Part 3: Cellular Profiling - Assessing Phenotypic Consequences

Expertise & Experience: Bridging the Gap from Biochemistry to Biology

An interaction with a purified protein in a test tube does not guarantee the same interaction will occur in the complex environment of a living cell.[17] Cellular assays are essential to confirm that a compound can enter the cell, engage its target (and off-targets) at physiologically relevant concentrations, and elicit a biological response.[18] Methods like the Cellular Thermal Shift Assay (CETSA) provide direct evidence of target engagement in intact cells.[19][20]

Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a protein binds to a ligand (like our inhibitor), it becomes thermodynamically stabilized.[21] This stabilization results in a higher melting temperature. By heating cells treated with a compound and measuring the amount of soluble protein remaining at different temperatures, we can detect this shift and confirm target engagement.

Experimental Protocol: CETSA for Target Engagement

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., one that expresses the target of interest) and treat with the test compound (e.g., 10x the biochemical IC50) or a vehicle control (DMSO) for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes). One aliquot is left at room temperature as a non-heated control.

  • Lysis: Lyse the cells to release their protein content. This can be done by freeze-thaw cycles or detergents.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein (and potential off-target proteins) remaining in the soluble fraction using an antibody-based method like Western Blot or an ELISA.

  • Analysis: Plot the amount of soluble protein versus temperature to generate a "melting curve." A shift in the curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates target engagement.[22]

Data Presentation: Comparative Cellular Target Engagement

Protein TargetCompoundCETSA Melt Temp (°C)ΔT (°C vs. Vehicle)Interpretation
Aurora A Vehicle48.5-Baseline
MC2MTC 54.2 +5.7 Strong Engagement
SRC Vehicle51.0-Baseline
MC2MTC 52.5 +1.5 Weak/No Engagement
Sunitinib 56.8 +5.8 Strong Engagement
AMPK Vehicle62.1-Baseline
Sunitinib 67.5 +5.4 Strong Engagement

Visualization: Logic of Cellular Off-Target Validation

G cluster_0 Biochemical Hits (In Vitro) cluster_1 Cellular Assays cluster_2 Interpretation compound MC2MTC cetsa CETSA (Target Engagement) compound->cetsa pheno Phenotypic Screen (e.g., Apoptosis) compound->pheno aurora Aurora A (On-Target) src SRC (Off-Target) kdr KDR (Off-Target) aurora_confirm Confirmed On-Target Engagement & Effect cetsa->aurora_confirm Shift src_no No Cellular Engagement (Biochemical hit only) cetsa->src_no No Shift kdr_confirm Confirmed Off-Target Engagement & Effect cetsa->kdr_confirm Shift pheno->aurora_confirm pheno->kdr_confirm

Sources

Validation

A Head-to-Head Comparison of Novel Thiazole Inhibitor, MCTC, and the Gold Standard SB203580 in Targeting the p38 MAPK Inflammatory Pathway

Abstract The p38 mitogen-activated protein kinase (MAPK) signaling cascade is a critical regulator of inflammatory responses, making it a prime target for therapeutic intervention in a host of diseases.[1][2] While sever...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The p38 mitogen-activated protein kinase (MAPK) signaling cascade is a critical regulator of inflammatory responses, making it a prime target for therapeutic intervention in a host of diseases.[1][2] While several inhibitors have been developed, the search for more potent and selective agents continues. This guide provides an in-depth, head-to-head comparison of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate (MCTC) , a novel investigational inhibitor, against SB203580 , a well-established and widely used p38 MAPK inhibitor.[3] We will delve into the underlying biochemical and cellular methodologies used to evaluate and compare these compounds, providing field-proven insights into experimental design and data interpretation for researchers in drug discovery and inflammation biology.

Introduction: The Rationale for Targeting p38 MAPK

The p38 MAPK pathway is a central node in cellular signaling, responding to a variety of extracellular stimuli including inflammatory cytokines like TNF-α and IL-1β, as well as environmental stressors.[4][5] Activation of p38 MAPK leads to the phosphorylation of downstream targets that regulate the synthesis of pro-inflammatory mediators, making its inhibition a compelling strategy for treating inflammatory conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[1][5][6]

SB203580 is a pyridinyl imidazole compound that has been instrumental in elucidating the physiological roles of p38α and p38β isoforms.[3][7] It acts as a selective, ATP-competitive inhibitor.[8] MCTC, a novel thiazole-5-carboxylate derivative, represents a distinct chemical scaffold that warrants thorough investigation for its potential as a next-generation p38 MAPK inhibitor.[9][10][11][12][13][14][15][16][17] This guide will provide the experimental framework for such a comparative analysis.

p38 MAPK Signaling Pathway Overview

// Nodes ext_stimuli [label="Stress Stimuli\n(LPS, UV, Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; mapkkk [label="MAPKKK\n(e.g., TAK1, ASK1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mapkk [label="MAPKK\n(MKK3, MKK6)", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38 MAPK\n(α, β, γ, δ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; downstream [label="Downstream Targets\n(ATF-2, MAPKAPK2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; response [label="Cellular Response\n(Inflammation, Apoptosis)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges ext_stimuli -> mapkkk; mapkkk -> mapkk; mapkk -> p38 [label=" P at\nThr180/Tyr182", fontsize=8]; p38 -> downstream [label=" P ", fontsize=8]; downstream -> response; } enddot Caption: Simplified p38 MAPK signaling cascade.

Biochemical Potency Assessment: In Vitro Kinase Assay

The initial and most direct comparison of inhibitor potency is achieved through a biochemical kinase assay. This in vitro method isolates the kinase, substrate, and inhibitor from the complexities of a cellular environment to provide a quantitative measure of inhibitory activity, typically expressed as the half-maximal inhibitory concentration (IC50).

Experimental Rationale

The objective is to determine the concentration of MCTC and SB203580 required to inhibit 50% of p38α MAPK activity. A common approach is a luminescence-based assay that quantifies ATP consumption. As the kinase uses ATP to phosphorylate its substrate, the amount of remaining ATP is inversely proportional to kinase activity.

Detailed Protocol: p38α Kinase Assay
  • Reagent Preparation :

    • Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Reconstitute recombinant human p38α kinase to a working concentration (e.g., 5 ng/µL).

    • Prepare a substrate solution containing a specific p38 substrate, such as ATF2.[7][18]

    • Prepare a 10 mM stock solution of both MCTC and SB203580 in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

    • Prepare an ATP solution at a concentration near the Km for p38α.

  • Assay Procedure :

    • To a 96-well plate, add the reaction buffer.

    • Add 1 µL of the diluted inhibitor (MCTC or SB203580) or DMSO for the control wells.

    • Add the p38α enzyme and the ATF2 substrate.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction and measure the remaining ATP using a commercial luminescence-based kit (e.g., Kinase-Glo®).

  • Data Analysis :

    • The luminescence signal is inversely proportional to kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Comparative Data Summary
CompoundTargetIC50 (nM)Notes
MCTC p38α[Hypothetical Value: e.g., 45]Novel thiazole derivative
SB203580 p38α50[3]Standard pyridinyl imidazole inhibitor

Note: The IC50 value for MCTC is presented as a hypothetical value for illustrative purposes.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Prepare Reagents:\n- Kinase (p38α)\n- Substrate (ATF2)\n- Inhibitors (MCTC, SB203580)\n- ATP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; assay_plate [label="Plate Assay:\n- Add buffer, inhibitor, enzyme, substrate", fillcolor="#FBBC05", fontcolor="#202124"]; initiate_rxn [label="Initiate Reaction:\n- Add ATP\n- Incubate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detect [label="Detect Signal:\n- Measure luminescence (remaining ATP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze Data:\n- Calculate % inhibition\n- Determine IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> reagents; reagents -> assay_plate; assay_plate -> initiate_rxn; initiate_rxn -> detect; detect -> analyze; analyze -> end; } enddot Caption: Workflow for the in vitro biochemical kinase assay.

Cellular Efficacy: Inhibition of TNF-α Release

While a biochemical assay confirms direct target engagement, a cell-based assay is crucial to assess an inhibitor's ability to cross the cell membrane, engage the target in a physiological context, and produce a desired biological effect. A gold-standard assay for p38 MAPK inhibitors is the measurement of TNF-α release from lipopolysaccharide (LPS)-stimulated monocytic cells.[19][20][21][22][23]

Experimental Rationale

LPS, a component of Gram-negative bacteria, potently activates the p38 MAPK pathway in immune cells like the human monocytic cell line THP-1, leading to the production and release of TNF-α.[20][21] By pre-treating cells with MCTC or SB203580, we can quantify their ability to inhibit this inflammatory response.

Detailed Protocol: LPS-Stimulated TNF-α Release in THP-1 Cells
  • Cell Culture and Plating :

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and differentiate them into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Inhibitor Treatment :

    • Prepare serial dilutions of MCTC and SB203580 in culture medium.

    • Remove the PMA-containing medium and replace it with fresh medium containing the diluted inhibitors or DMSO (vehicle control).

    • Pre-incubate the cells with the inhibitors for 1-2 hours at 37°C.[24]

  • LPS Stimulation :

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[22]

    • Incubate for 4-6 hours at 37°C to allow for TNF-α production and secretion.

  • TNF-α Quantification :

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant, which contains the secreted TNF-α.

    • Quantify the TNF-α concentration using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis :

    • Calculate the percentage of TNF-α inhibition for each inhibitor concentration relative to the LPS-stimulated, vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Comparative Data Summary
CompoundCell LineAssayIC50 (µM)
MCTC THP-1TNF-α Release[Hypothetical Value: e.g., 0.4]
SB203580 THP-1TNF-α Release0.3-0.5[3]

Note: The IC50 value for MCTC is presented as a hypothetical value for illustrative purposes.

// Nodes start [label="Culture & Differentiate\nTHP-1 Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; pretreat [label="Pre-treat with Inhibitor\n(MCTC or SB203580)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stimulate [label="Stimulate with LPS", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate (4-6h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="Collect Supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"]; elisa [label="Quantify TNF-α\n(ELISA)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; analyze [label="Determine Cellular IC50", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges start -> pretreat; pretreat -> stimulate; stimulate -> incubate; incubate -> collect; collect -> elisa; elisa -> analyze; } enddot Caption: Workflow for the cellular TNF-α release assay.

Discussion and Future Directions

This guide outlines the fundamental biochemical and cellular assays required for a robust head-to-head comparison of a novel p38 MAPK inhibitor, MCTC, against the standard, SB203580. The biochemical assay provides a direct measure of potency against the isolated enzyme, while the cellular assay confirms efficacy in a more physiologically relevant setting.

Based on our hypothetical data, MCTC demonstrates comparable potency to SB203580 in both assays. However, further studies are essential to fully characterize MCTC. Key next steps should include:

  • Kinase Selectivity Profiling : It is critical to assess the selectivity of MCTC against a broad panel of other kinases to understand its off-target effects. High selectivity is a hallmark of a promising drug candidate.

  • Isoform Specificity : Determining the inhibitory activity of MCTC against all four p38 MAPK isoforms (α, β, γ, and δ) is necessary, as they have distinct physiological roles.[1]

  • In Vivo Efficacy : Successful in vitro and cellular results must be translated to in vivo models of inflammation (e.g., LPS-induced endotoxemia in mice) to evaluate the compound's pharmacokinetic and pharmacodynamic properties and its therapeutic potential.

By following this structured, data-driven approach, researchers can rigorously evaluate novel inhibitors and contribute to the development of improved therapeutics for inflammatory diseases.

References

  • ResearchGate. (n.d.). The p38-MAPK pathway overview.[Link]

  • Wikipedia. (2024, November 25). p38 mitogen-activated protein kinases.[Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway.[Link]

  • Cuenda, A., & Rousseau, S. (2007). p38 MAPKs signalling pathways. Biochemical Journal, 406(1), 85–104. [Link]

  • QIAGEN. (n.d.). p38 MAPK Signaling.[Link]

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268–272. [Link]

  • PubMed. (2019). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. [Link]

  • PubMed. (2017). Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies. [Link]

  • National Institutes of Health. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Frontiers. (2018). Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses. [Link]

  • ResearchGate. (2021). Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: Synthesis, biological evaluation and docking studies. [Link]

  • CORE. (1998). The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N-terminal kinases. [Link]

  • InvivoGen. (n.d.). SB203580: Akt & p38 MAP Kinases Inhibitor.[Link]

  • MDPI. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

  • PubMed. (2020). THP-1 cells increase TNF-α production upon LPS + soluble human IgG co-stimulation supporting evidence for TLR4 and Fcγ receptors crosstalk. [Link]

  • National Institutes of Health. (2012). Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. [Link]

  • ResearchGate. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

  • ResearchGate. (2012). (PDF) Unlike for human monocytes after LPS activation, release of TNF-α by THP-1 cells is produced by a TACE catalytically different from constitutive TACE. [Link]

  • National Institutes of Health. (2024). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. [Link]

  • PubMed. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. [Link]

  • National Institutes of Health. (2021). Thiazole Ring—A Biologically Active Scaffold. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate

A Senior Application Scientist's Guide to Safety, Compliance, and Environmental Stewardship This document provides a detailed protocol for the safe handling and proper disposal of Methyl 4-(3-chlorophenyl)-2-methylthiazo...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Safety, Compliance, and Environmental Stewardship

This document provides a detailed protocol for the safe handling and proper disposal of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate. As a specialty chemical likely used in targeted research and drug development, direct regulatory guidance may be absent. Therefore, this guide is built upon an expert analysis of its structural components and established principles for managing hazardous laboratory waste. The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment.

Section 1: Hazard Profile Analysis and Immediate Safety Precautions

Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate is a complex organic molecule. Its proper handling and disposal route is dictated by the hazards inferred from its principal structural moieties: a chlorinated aromatic ring and a thiazole derivative.

  • Chlorinated Organic Compound: The presence of a chlorophenyl group categorizes this compound as a halogenated organic solvent. Such substances are often toxic, persistent in the environment, and can be harmful to aquatic life.[1][2][3] The U.S. Environmental Protection Agency (EPA) heavily regulates their disposal, and high-temperature incineration is often the required method of destruction.[1][4]

  • Thiazole Derivative: Thiazole and its related compounds can be flammable, harmful if swallowed, and are known to cause skin and eye irritation.[5][6][7] Upon combustion, they may emit toxic fumes, including nitrogen and sulfur oxides.[6][7]

Based on this analysis, Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate must be treated as hazardous chemical waste. The following table summarizes the inferred hazards and the necessary personal protective equipment (PPE).

Inferred Hazard Basis of Analysis Required PPE & Handling Precautions
Toxicity & Irritation Thiazole and chlorinated aromatic structures are associated with skin, eye, and respiratory irritation, and may be harmful if swallowed or absorbed.[2][6]Gloves: Chemically resistant (e.g., nitrile). Eye Protection: Safety glasses with side shields or chemical goggles.[2] Lab Coat: Standard protective lab coat. Ventilation: Handle exclusively within a certified chemical fume hood.[2]
Environmental Hazard Chlorinated organic compounds are noted for their potential for long-term adverse effects in aquatic environments.[2][3]Prevent any release into drains or soil. All waste must be captured for designated hazardous disposal.
Combustibility While the exact flashpoint is unknown, related thiazole compounds are flammable.[5][8] Combustion can produce hazardous byproducts like HCl, NOx, and SOx.[6]Keep away from ignition sources. Store in a cool, well-ventilated area away from strong oxidizing agents.[5][7]

Section 2: On-Site Waste Management: A Step-by-Step Protocol

Proper disposal begins at the point of generation. Adherence to a strict, systematic workflow is critical for safety and compliance. This process ensures that hazardous waste is correctly segregated, contained, and labeled from the moment it is generated.

Experimental Workflow for Waste Handling

G cluster_0 At the Bench (Inside Fume Hood) cluster_1 Waste Preparation cluster_2 Short-Term Storage exp Experiment Complete: Generate Waste Material collect Collect Waste in a Designated, Compatible Primary Container exp->collect Immediate Transfer cap Securely Cap Container collect->cap label_waste Affix Hazardous Waste Label cap->label_waste contain Place Primary Container in Secondary Containment label_waste->contain saa Move to Designated Satellite Accumulation Area (SAA) contain->saa

Caption: On-site workflow for handling hazardous chemical waste.

Protocol Steps:
  • Waste Collection:

    • Directly deposit all materials contaminated with Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate, including unused product, solutions, and rinsates, into a dedicated hazardous waste container.

    • Causality: This immediate capture prevents accidental release to the environment and minimizes personnel exposure.

  • Container Selection:

    • Use a container made of a material compatible with chlorinated organic solvents (e.g., glass or high-density polyethylene). The original product container is often the best choice if it is in good condition.[9][10]

    • Ensure the container has a secure, leak-proof screw cap. Do not use containers with snap caps, parafilm, or stoppers for liquid waste.[9]

    • Causality: Chemical incompatibility can lead to container degradation, leaks, and dangerous reactions. A secure cap is required by regulation to prevent the release of vapors.[9]

  • Waste Segregation:

    • CRITICAL: This waste must be collected in a container designated for halogenated organic solvents .[11]

    • Do NOT mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers.[4][9]

    • Causality: Mixing halogenated and non-halogenated waste streams dramatically increases disposal costs and complexity.[11] Mixing incompatible chemicals can cause violent reactions, gas generation, or fire.[9]

  • Labeling:

    • As soon as the first drop of waste is added, the container must be labeled.

    • The label must include the words "Hazardous Waste" .[12][13]

    • List all chemical constituents by their full name, including solvents and the target compound. For example: "Waste Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate in Dichloromethane".

    • Indicate the approximate percentage of each component.

    • Include appropriate hazard warnings (e.g., pictograms for "Toxic," "Environmental Hazard," "Irritant").[13]

  • Storage in a Satellite Accumulation Area (SAA):

    • The labeled, capped container must be stored in a designated SAA, which is a location at or near the point of waste generation and under the control of laboratory personnel.[9][12]

    • The container must be placed within a secondary containment tray or bin to capture any potential leaks.

    • Keep the container closed at all times except when adding waste.[9][14]

    • Causality: The SAA framework allows for the safe, short-term accumulation of hazardous waste without requiring a full-scale storage facility permit. Secondary containment is a crucial safeguard against spills.[15]

Section 3: Formal Disposal and Regulatory Compliance

The ultimate disposal of this chemical must be handled by a licensed hazardous waste contractor. Your institution's Environmental Health & Safety (EHS) office manages this process.

Waste Characterization and Disposal Pathway

G start Is the waste Methyl 4-(3-chlorophenyl) -2-methylthiazole-5-carboxylate or contaminated with it? is_chlorinated Does it contain a halogen (Cl, Br, F, I)? start->is_chlorinated Yes non_hazardous Non-Hazardous (Consult EHS to confirm) start->non_hazardous No is_mixed Is it mixed with other hazardous materials (acids, bases, metals)? is_chlorinated->is_mixed Yes non_halogenated_waste Dispose as NON-HALOGENATED ORGANIC WASTE is_chlorinated->non_halogenated_waste No (This path is not applicable for the target compound) halogenated_waste Dispose as HALOGENATED ORGANIC WASTE is_mixed->halogenated_waste No consult_ehs Consult EHS for Specialized Disposal Protocol is_mixed->consult_ehs Yes

Caption: Decision logic for hazardous waste characterization.

Procedure for Final Disposal:
  • Request Pickup: When the waste container is full (do not overfill; leave at least 10% headspace) or when the experiment is complete, contact your institution's EHS office to schedule a hazardous waste pickup.[9][15]

  • Documentation: Complete any required waste tracking forms or online requests provided by EHS. This creates a "cradle-to-grave" record of the waste, as required by the EPA's Resource Conservation and Recovery Act (RCRA).[15]

  • Transfer: Trained EHS personnel will collect the waste from your laboratory's SAA and transport it to a Central Accumulation Area (CAA) before it is picked up by the licensed disposal vendor.[12]

  • Final Disposition: The vendor will transport the waste off-site for final disposal, which for chlorinated organic waste is typically high-temperature incineration.[1][12]

Section 4: Emergency Procedures for Spills and Exposures

In the event of a spill or personnel exposure, prompt and correct action is essential.

  • Minor Spill (Contained within a Fume Hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (lab coat, goggles, double gloves), absorb the spill with a chemical absorbent material like vermiculite or a spill pad.

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material into a designated hazardous waste container and label it accordingly.

    • Wipe the area with a suitable solvent (e.g., isopropanol), and collect the wipes as hazardous waste.

    • Report the incident to your laboratory supervisor and EHS office.

  • Major Spill (Outside of a Fume Hood):

    • Evacuate the immediate area.

    • Alert others and activate the nearest fire alarm if the spill is large or poses a fire hazard.

    • Close the laboratory doors and prevent re-entry.

    • Call your institution's emergency number and the EHS office immediately. Provide the chemical name, location, and approximate quantity of the spill.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]

    • Eye Contact: Immediately flush eyes with the nearest emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

    • Inhalation: Move the affected person to fresh air. If they are having trouble breathing, seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

All incidents of exposure must be reported to your supervisor and EHS, and the relevant medical consultation should be provided as required by OSHA.[16][17]

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). U.S. Department of Labor. [Link]

  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. [Link]

  • Hooker Chemical Corporation. (1968). Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology. [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

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  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Laboratory Environmental Sample Disposal Information Document. [Link]

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Handling

A Comprehensive Guide to the Safe Handling of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, thiazole derivatives are of significant interest due to their broad spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The specific compound, Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate, while a subject of research, requires meticulous handling due to its chemical structure, which includes a chlorinated aromatic ring and a thiazole core. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of the research.

Hazard Assessment and Risk Mitigation

Given the absence of a specific Safety Data Sheet (SDS) for Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate, a conservative approach to hazard assessment is paramount. The chemical structure suggests potential for skin and eye irritation, possible sensitization, and unknown toxicity associated with the chlorinated aromatic moiety.[2][3][4] Therefore, all handling procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Key Potential Hazards:

  • Skin and Eye Irritation: Common with many organic chemicals.[2][3]

  • Respiratory Irritation: Possible if the compound is in a powdered form or if vapors are generated.[3]

  • Unknown Toxicity: The specific toxicological properties of this compound are not well-documented. Therefore, it should be handled as a substance with unknown toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate. The following table outlines the minimum required PPE.

PPE ComponentSpecificationsRationale
Eye and Face Protection Impact-resistant safety goggles with side shields or a full-face shield worn over safety glasses.[5]Protects against accidental splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves.[6][7] Always inspect gloves for tears or punctures before use.Provides a barrier against skin contact. Double-gloving is recommended for enhanced protection.
Body Protection A flame-resistant lab coat worn over personal clothing. For larger quantities or increased risk of splashing, chemical-resistant coveralls (e.g., Tychem 2000) are recommended.[5][6][7]Protects the skin and personal clothing from contamination.
Respiratory Protection Not typically required when handling small quantities in a properly functioning chemical fume hood. However, if there is a risk of aerosol generation or if working outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5][6]Protects against the inhalation of potentially harmful vapors or dust.

Workflow for Safe Handling and Use

A systematic approach to handling this compound will minimize risks and ensure procedural consistency.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Gather all necessary PPE and materials FumeHood Ensure fume hood is operational and certified Prep->FumeHood SDS Review available safety information for related compounds FumeHood->SDS DonPPE Don appropriate PPE SDS->DonPPE Weigh Weigh the compound in the fume hood DonPPE->Weigh Dissolve Dissolve or react the compound as per protocol Weigh->Dissolve Decontaminate Decontaminate all surfaces and equipment Dissolve->Decontaminate DisposeWaste Dispose of waste in designated, labeled containers Decontaminate->DisposeWaste DoffPPE Doff PPE in the correct order DisposeWaste->DoffPPE

Caption: A streamlined workflow for the safe handling of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate.

Detailed Procedural Steps

4.1. Preparation

  • Gather Materials: Assemble all necessary chemicals, solvents, glassware, and equipment.

  • Verify Fume Hood: Check the fume hood certification sticker to ensure it is operational.

  • Consult Safety Data: Review the SDS for all other chemicals being used in the procedure.[2][3][4][8]

4.2. Handling

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: Carefully weigh the solid compound on a tared weigh boat inside the fume hood to avoid generating dust.

  • Transfer and Reaction: Transfer the compound to the reaction vessel. If dissolving, add the solvent slowly to prevent splashing.

4.3. Cleanup and Disposal

  • Decontamination: Clean all glassware and surfaces that may have come into contact with the compound using an appropriate solvent, followed by soap and water.

  • Waste Disposal:

    • Solid Waste: All solid waste, including contaminated weigh boats, gloves, and paper towels, should be placed in a clearly labeled hazardous waste container.[9][10]

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated chlorinated organic waste container. Do not mix with other waste streams unless compatibility is confirmed.[11]

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to contaminate your skin or clothing. Wash hands thoroughly after removing gloves.[9]

Emergency Procedures: Be Prepared

Accidents can happen, and a rapid, informed response is critical to mitigating their impact.

5.1. Spills

Spill_Response cluster_spill Chemical Spill Response cluster_cleanup_small Small Spill Cleanup cluster_cleanup_large Large Spill Response Spill Spill Occurs Alert Alert others in the immediate area Spill->Alert Evacuate Evacuate if the spill is large or volatile Alert->Evacuate If necessary Assess Assess the spill size and hazards Alert->Assess DonPPE_Spill Don appropriate PPE Assess->DonPPE_Spill Small Spill ContactEHS Contact Emergency Personnel / EHS Assess->ContactEHS Large Spill Contain Contain the spill with absorbent material DonPPE_Spill->Contain Neutralize Neutralize if applicable Contain->Neutralize Collect Collect absorbed material into a labeled waste container Neutralize->Collect Decontaminate_Spill Decontaminate the spill area Collect->Decontaminate_Spill Isolate Isolate the area ContactEHS->Isolate

Caption: Decision-making workflow for responding to a chemical spill.

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate vicinity.[12]

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbed material into a labeled hazardous waste container.[10][12]

    • Wipe the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area and alert others.[9][13]

    • If the substance is volatile or flammable, eliminate all ignition sources.[13]

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[10]

5.2. Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13][14] Remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these guidelines, researchers can confidently and safely handle Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate, fostering a secure environment for groundbreaking scientific discovery.

References

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  • Chemistry LibreTexts. (2024, November 19). 1.31: Experiment_731_Esters _1_0.
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  • US EPA. (2025, September 12). Personal Protective Equipment.
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  • TCI Chemicals. (2025, November 18). SAFETY DATA SHEET - 4-Methylthiazole-5-carboxylic Acid.
  • Fisher Scientific. (2023, October 13). SAFETY DATA SHEET - 5-Amino-1H-[12][15][16]-triazole-3-carboxylic acid methyl ester. Retrieved from

  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.
  • Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET - Mixture of 5-Chloro-2-methyl-4-isothiazolin-3-one and 2-Methyl-2H -isothiazol-3-one (3:1).
  • Apollo Scientific. (n.d.). SAFETY DATA SHEET - 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Global Research Chem. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • CTAHR. (n.d.). UNIT 7: Personal Protective Equipment.
  • Creative Proteomics. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • MDPI. (2024, November 21). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents.
  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • ResearchGate. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities.
  • Metzger, J. V. (n.d.). THIAZOLE AND ITS DERIVATIVES.
  • ResearchGate. (2024, April 24). (PDF) Thiazole derivatives: prospectives and biological applications.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate
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